molecular formula C28H33ClN2 B15612381 Buclizine CAS No. 163837-52-3

Buclizine

Katalognummer: B15612381
CAS-Nummer: 163837-52-3
Molekulargewicht: 433.0 g/mol
InChI-Schlüssel: MOYGZHXDRJNJEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Buclizine is an N-alkylpiperazine carrying (4-chlorophenyl)(phenyl)methyl and 4-tert-butylbenzyl groups. It has a role as an antiemetic, a cholinergic antagonist, a histamine antagonist, a local anaesthetic and a central nervous system depressant. It is a N-alkylpiperazine and a member of monochlorobenzenes. It is a conjugate base of a this compound(2+).
This compound is an antihistamine medication with both antiemetic and anticholinergic effects, belonging to the piperazine derivative family of drugs. It was manufactured by Stuart Pharms and initially approved by the FDA in 1957. Following this, it was touted to be effective as an appetite stimulant in children when administered in the syrup form, however, this indication has not been validated. In addition to the above conditions, this compound has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy.
This compound is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. This compound binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. This compound exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.
See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-74-8 (di-hydrochloride)
Record name Buclizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022694
Record name Buclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

218 °C
Record name Buclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.46e-04 g/L
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

82-95-1, 163837-51-2, 163837-52-3
Record name Buclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buclizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLIZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Buclizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine (B1663535) is a first-generation piperazine (B1678402) H1-antihistamine that readily crosses the blood-brain barrier, exhibiting prominent effects on the central nervous system (CNS). Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1][2][3] These actions within the CNS are responsible for its therapeutic applications as an antiemetic and for the management of vertigo, as well as its characteristic sedative side effects.[1] This document provides a detailed examination of the molecular mechanisms, signaling pathways, and pharmacological profile of this compound within the CNS, intended for a scientific audience.

Introduction

This compound is a piperazine derivative with a well-established history of use in treating nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] As a first-generation antihistamine, its lipophilic nature facilitates penetration of the blood-brain barrier, leading to significant interactions with CNS receptors.[4] The principal pharmacological effects of this compound are mediated through its antagonist activity at histamine H1 and muscarinic acetylcholine receptors.[2][3] This guide will provide a comprehensive overview of these interactions, the downstream signaling cascades, and the experimental methodologies used to characterize such compounds.

Core Pharmacological Actions in the CNS

The central effects of this compound are primarily attributable to its interaction with two key receptor systems:

  • Histamine H1 Receptor Antagonism: this compound acts as an inverse agonist/antagonist at H1 receptors, which are widely distributed throughout the brain. In the CNS, histamine is a key neurotransmitter involved in maintaining wakefulness and arousal. By blocking the action of histamine in areas such as the tuberomammillary nucleus of the hypothalamus, this compound produces its characteristic sedative effects. Its antiemetic properties are, in part, due to the blockade of H1 receptors in the vomiting center within the medulla oblongata.[1]

  • Muscarinic Acetylcholine Receptor Antagonism: this compound also exhibits significant anticholinergic activity by blocking muscarinic receptors.[2] This action contributes to its antiemetic and antivertigo effects by modulating signaling from the vestibular apparatus to the vomiting center.[1] The anticholinergic properties of this compound are also responsible for some of its side effects, such as dry mouth and blurred vision.

There is currently no substantial evidence to suggest that this compound has a significant affinity for dopamine (B1211576) or serotonin (B10506) receptors at clinically relevant concentrations. Its CNS-mediated effects appear to be predominantly driven by its histaminic and muscarinic receptor blockade.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinities (Ki in nM) of Selected First-Generation H1-Antihistamines at H1 Receptors

Compound H1 Receptor Ki (nM) Reference
Diphenhydramine 9.2 ± 2.5
Chlorpheniramine 27.9 ± 8.7
Hydroxyzine 2.0 ± 0.4
Promethazine <100 [5]

| Clemastine | <100 |[5] |

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Binding Affinities (IC50 in nM) of Selected Anticholinergic Drugs at Muscarinic Receptors

Compound Muscarinic Receptor IC50 (nM) Reference
Atropine <100 [5]
Scopolamine <100 [5]
Dicyclomine <100 [5]
Trihexyphenidyl <100 [5]

| Biperiden | <100 |[5] |

Lower IC50 values indicate higher potency in inhibiting receptor binding.

Signaling Pathways

This compound's antagonism of H1 and muscarinic receptors interrupts their respective downstream signaling cascades.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). This compound, by blocking the H1 receptor, prevents this cascade from being initiated by histamine.[6][7]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

This compound's antagonism of the H1 receptor signaling pathway.
Muscarinic M1 Receptor Signaling Pathway

Similar to the H1 receptor, the M1 muscarinic acetylcholine receptor is also coupled to the Gq/11 G-protein. Therefore, its activation by acetylcholine initiates the same PLC-IP3-DAG signaling cascade. This compound's anticholinergic action involves the blockade of this receptor, thereby preventing acetylcholine-mediated signaling in the CNS.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1R Muscarinic M1 Receptor ACh->M1R Binds & Activates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->M1R Blocks ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Depolarization) PKC->Cellular_Response Leads to

This compound's antagonism of the M1 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity at its target receptors would typically involve radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor (e.g., rat brain cortex for muscarinic receptors) in a cold lysis buffer.[8]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes by high-speed centrifugation.[8]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[8]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[8]

  • Assay Procedure:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for H1 receptors or [3H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test compound (this compound).[5][8]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled antagonist.

    • Incubate the plates to allow the binding to reach equilibrium.[8]

  • Separation and Quantification:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[8]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (this compound) Solutions prep_ligands->incubation separation Separate Bound and Free Radioligand via Filtration incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Experimental workflow for a competitive radioligand binding assay.

Logical Relationships of this compound's CNS Mechanism

The CNS effects of this compound can be understood as a logical progression from its molecular interactions to its clinical outcomes.

Buclizine_CNS_Mechanism cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_systemic Systemic CNS Level cluster_clinical Clinical Outcomes This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonizes m1_receptor Muscarinic M1 Receptor This compound->m1_receptor Antagonizes h1_blockade H1 Receptor Blockade h1_receptor->h1_blockade m1_blockade M1 Receptor Blockade m1_receptor->m1_blockade reduced_histaminergic Reduced Histaminergic Neurotransmission h1_blockade->reduced_histaminergic reduced_cholinergic Reduced Cholinergic Neurotransmission m1_blockade->reduced_cholinergic sedation Sedation / Drowsiness reduced_histaminergic->sedation antiemetic Antiemetic / Antivertigo Effects reduced_histaminergic->antiemetic reduced_cholinergic->antiemetic anticholinergic_se Anticholinergic Side Effects reduced_cholinergic->anticholinergic_se

Logical flow from molecular action to clinical effects of this compound.

Conclusion

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of buclizine (B1663535) hydrochloride's solid-state properties, focusing on its crystal structure and known polymorphic forms. The information presented is critical for formulation development, quality control, and regulatory compliance in the pharmaceutical industry.

Introduction to this compound

This compound is a synthetic piperazine (B1678402) derivative known for its antihistaminic, antimuscarinic, and antiemetic properties.[1] It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2] More recently, it has been repurposed as an appetite stimulant.[1] Like many active pharmaceutical ingredients (APIs), the solid-state characteristics of this compound, particularly its crystal structure and potential for polymorphism, are paramount. These properties directly influence critical physicochemical attributes such as solubility, dissolution rate, stability, and bioavailability, thereby impacting the safety and efficacy of the final drug product.

Until recently, detailed structural information about this compound crystalline forms was not publicly available.[1] This guide synthesizes the first structural determinations and physicochemical characterizations of this compound hydrochloride salts.

Known Crystalline Forms and Interconversion

Research has identified several crystalline forms of this compound, primarily focusing on its hydrochloride salts. The commercially available raw material is typically this compound dihydrochloride (B599025) (BCZH₂Cl₂).[1] However, studies have shown that this form is susceptible to conversion.

Key identified forms include:

  • This compound Dihydrochloride (BCZH₂Cl₂) : The common starting raw material. Its crystal structure has not been fully determined but its existence is verified by techniques like Powder X-ray Diffraction (PXRD) and thermal analysis.[1]

  • This compound Monohydrochloride Monohydrate (BCZHCl·H₂O) : A stable hydrated salt form. This form can be obtained through recrystallization of the dihydrochloride raw material from an ethanol:water solution.[1] This facile conversion highlights a critical consideration for quality control during formulation.[1]

  • Anhydrous this compound Monohydrochloride (BCZHCl) : The anhydrous counterpart to the monohydrate.[1]

  • This compound Free-Base (BCZ-FB) : The non-salt form of the molecule, which has also been characterized.[1]

The relationship and transformation pathway between these primary forms are crucial for understanding and controlling the solid form of the API during manufacturing and storage.

G cluster_forms This compound Crystalline Forms Raw This compound Dihydrochloride (BCZH₂Cl₂ - Raw Material) Hydrate Monohydrochloride Monohydrate (BCZHCl·H₂O) Raw->Hydrate Recrystallization (Ethanol/Water) Anhydrous Anhydrous Monohydrochloride (BCZHCl) Hydrate->Anhydrous Dehydration (Heating) Anhydrous->Hydrate Hydration (Exposure to Humidity)

Caption: Interconversion pathways of this compound hydrochloride forms.

Crystal Structure Analysis

The first successful determinations of this compound's crystal structure were for the monohydrochloride monohydrate (BCZHCl·H₂O) and the anhydrous monohydrochloride (BCZHCl) forms.[1] Both forms were found to crystallize in orthorhombic space groups, which is noteworthy as they are non-centrosymmetric, a rare occurrence for racemic compounds.[1]

The quantitative crystallographic data for the two characterized polymorphs are summarized in the table below for direct comparison.

ParameterThis compound Monohydrochloride Monohydrate (BCZHCl·H₂O)Anhydrous this compound Monohydrochloride (BCZHCl)
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pca2₁
a (Å) 20.310.1
b (Å) 10.020.5
c (Å) 12.812.5
α, β, γ (°) 90, 90, 9090, 90, 90
Volume (ų) 2600.62587.6
Z (Molecules/Unit Cell) 44
Calculated Density (g/cm³) 1.241.21

Data sourced from Bitencourt et al., International Journal of Pharmaceutics, 2020.[1]

Experimental Protocols for Polymorph Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound's solid forms. The general workflow involves generating different crystalline forms followed by their thorough analysis.

G cluster_analysis Solid-State Characterization start This compound Raw Material (e.g., BCZH₂Cl₂) process Polymorph/Solvate Screen (Recrystallization from various solvents, Slurry conversion, Thermal treatment) start->process forms Potential New Crystalline Forms (Polymorphs, Solvates, Hydrates) process->forms pxrd PXRD (Phase Identification) forms->pxrd Primary Analysis dsc_tga DSC / TGA (Thermal Properties, Solvation State) pxrd->dsc_tga final Identification & Selection of Desired Solid Form pxrd->final scxrd SC-XRD (Crystal Structure Determination) dsc_tga->scxrd If single crystals available scxrd->final ftir FT-IR / Raman (Molecular Vibrations, Bonding Environment) other HPLC / Ion Analysis (Purity, Stoichiometry) ftir->other other->final dsc_tга dsc_tга dsc_tга->ftir

Caption: General experimental workflow for polymorph screening and characterization.

The goal is to expose the API to various thermodynamic and kinetic conditions to induce the formation of different crystal lattices.

  • Protocol : Dissolve the this compound raw material in a range of solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at an elevated temperature to achieve saturation. Induce crystallization through methods such as slow cooling, fast cooling (crash cooling), or solvent evaporation. For this compound, recrystallizing the dihydrochloride from an ethanol:water mixture was shown to yield the monohydrochloride monohydrate form.[1]

PXRD is the primary tool for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.

  • Protocol : A small amount of the powdered sample is gently packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα) while being rotated. The detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays. The resulting diffractogram serves as a fingerprint for the specific crystalline phase.

When suitable single crystals are obtained, SC-XRD provides definitive, atomic-level information about the crystal structure, including unit cell dimensions, space group, and molecular conformation.

  • Protocol : A single crystal of suitable size and quality is mounted on a goniometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a focused X-ray beam. A series of diffraction images are collected as the crystal is rotated. Sophisticated software is then used to integrate the diffraction intensities and solve the crystal structure.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events and mass changes.

  • DSC Protocol : A few milligrams of the sample are sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert gas purge. The instrument measures the difference in heat flow between the sample and a reference pan, identifying events like melting (endotherm), crystallization (exotherm), and solid-solid transitions.

  • TGA Protocol : A sample is placed in a high-precision balance within a furnace. The sample's mass is continuously monitored as the temperature is increased at a constant rate. TGA is particularly useful for quantifying the amount of water or solvent in a crystal lattice (desolvation).

Mechanism of Action: A High-Level Overview

This compound exerts its therapeutic effects primarily through the antagonism of central and peripheral receptors. Understanding its mechanism is key to its clinical application.

G cluster_receptors Target Receptors cluster_effects Pharmacological Effects This compound This compound Hydrochloride H1 Histamine H1 Receptor This compound->H1 Blocks Muscarinic Muscarinic Receptors This compound->Muscarinic Blocks Antihistamine Reduced Allergic Symptoms (Antihistaminic Effect) H1->Antihistamine Leads to Sedative CNS Depression (Sedative Effect) H1->Sedative Leads to Antiemetic Reduced Nausea & Vomiting (Antiemetic Effect) Muscarinic->Antiemetic Leads to Muscarinic->Sedative

References

Pharmacological profile and receptor binding affinity of Buclizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine (B1663535) is a first-generation antihistamine of the piperazine (B1678402) class with well-established antiemetic, antivertigo, and sedative properties.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor binding affinities and mechanism of action. This document details the experimental protocols for key assays used to characterize its activity and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound, a diphenylmethylpiperazine derivative, was first approved in 1957.[1][2] It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][4] Its pharmacological effects are attributed to its actions as an antagonist at central and peripheral histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2][5] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which accounts for its sedative effects.[3]

Pharmacodynamics

Mechanism of Action

This compound exerts its therapeutic effects primarily through competitive antagonism at histamine H1 receptors and muscarinic acetylcholine receptors.[1][2]

  • Histamine H1 Receptor Antagonism: In the central nervous system (CNS), the vomiting center in the medulla is rich in histaminergic and muscarinic synapses.[1][2] By blocking H1 receptors in this area, particularly in the chemoreceptor trigger zone (CTZ) and vestibular apparatus, this compound suppresses the overstimulation that leads to nausea and vomiting.[1][2] Peripherally, H1 receptor blockade mediates its anti-allergic effects.

  • Muscarinic Receptor Antagonism: this compound's anticholinergic properties contribute significantly to its antiemetic and antivertigo effects by blocking muscarinic receptors in the vomiting center.[1][2] This action complements its antihistaminic effects in reducing vestibular stimulation.[4]

Receptor Binding Profile

While this compound is known to be a potent antagonist at H1 and muscarinic receptors, specific quantitative binding affinities (Kᵢ values) are not widely reported in publicly available literature. The following table summarizes the known receptor interactions.

ReceptorActionAffinity (Kᵢ)Evidence Level
Histamine H₁AntagonistData not availableStrong (Primary mechanism of action)[1][2]
Muscarinic Acetylcholine M₁AntagonistData not availableStrong (Contributes to antiemetic effects)[1][2]
Dopamine (B1211576) D₂Weak/NoneData not availableLimited evidence; some antipsychotics that are also piperazine derivatives show D2 affinity, but this is not a primary target for this compound.
Serotonin (5-HT) ReceptorsWeak/NoneData not availableNo significant interaction reported.
Signaling Pathways

This compound, as a competitive antagonist, blocks the downstream signaling cascades initiated by histamine at the H1 receptor. The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H₁ Receptor Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., NF-κB activation) Ca_ER->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.

Pharmacokinetics

This compound is rapidly absorbed after oral administration.[1] It undergoes hepatic metabolism, and its central nervous system effects are due to its ability to cross the blood-brain barrier. Specific details on its volume of distribution, protein binding, and elimination half-life are not extensively documented.

Experimental Protocols

The pharmacological profile of compounds like this compound is characterized using a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled H1 antagonist (e.g., Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (containing the H1 receptor).

    • [³H]-Mepyramine at a fixed concentration (typically near its Kₔ value).

    • Varying concentrations of this compound (for the competition curve), assay buffer alone (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Workflow start Start prep Prepare Reagents: - Cell Membranes (H₁R) - [³H]-Mepyramine - this compound dilutions start->prep incubate Incubate Components: Membranes + Radioligand + This compound/Control prep->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Remove Unbound) filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ measure->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Calcium Flux Assay (for Functional Antagonism)

This functional assay measures a downstream effect of H1 receptor activation—the release of intracellular calcium—to determine the antagonist's potency (IC₅₀).

Objective: To determine the functional antagonist potency of this compound at the human histamine H1 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human H1 receptor, plated in 96-well black-walled, clear-bottom plates.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Calcium-Sensitive Dye: Fluo-8 AM or a similar fluorescent indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the H1R-expressing HEK293 cells into the 96-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye diluted in assay buffer. Incubate for approximately 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound (the antagonist). Also, prepare the histamine (agonist) solution at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of inhibition.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject the histamine solution into all wells simultaneously.

    • Immediately record the fluorescence signal over time (typically 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Quantify the antagonist activity by measuring the reduction in the histamine-induced fluorescence signal at each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium_Flux_Workflow start Start plate_cells Plate H₁R-expressing HEK293 Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with This compound (Antagonist) load_dye->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist Inject Histamine (Agonist) measure_baseline->add_agonist measure_response Record Fluorescence (Calcium Response) add_agonist->measure_response analyze Data Analysis: Determine IC₅₀ measure_response->analyze end End analyze->end

Caption: Experimental workflow for a calcium flux functional assay.

Conclusion

This compound is a first-generation piperazine antihistamine whose pharmacological activity is primarily mediated by its antagonist action at histamine H1 and muscarinic acetylcholine receptors. This dual antagonism, particularly within the central nervous system, underpins its efficacy as an antiemetic and antivertigo agent. While its receptor binding profile is qualitatively well-understood, a lack of publicly available quantitative affinity data highlights an area for future research. The experimental protocols detailed herein provide a robust framework for the continued characterization of this compound and other novel receptor antagonists in drug discovery and development.

References

Buclizine's Engagement with Histamine H1 and Muscarinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological effects of buclizine (B1663535), a first-generation piperazine (B1678402) antihistamine, at histamine (B1213489) H1 (H1R) and muscarinic acetylcholine (B1216132) (mAChR) receptors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the receptor binding, signaling pathways, and experimental methodologies used to characterize these interactions.

Executive Summary

This compound is recognized clinically for its antiemetic, antivertigo, and sedative properties.[1][2][3] These effects are primarily attributed to its antagonist activity at histamine H1 receptors and its anticholinergic actions at muscarinic acetylcholine receptors.[1][2][4][5] This guide details the molecular mechanisms underlying these activities, including the G-protein coupled signaling cascades initiated by these receptors. While specific quantitative binding affinity data for this compound is not extensively available in the public domain, this guide provides representative data from structurally related first-generation piperazine antihistamines to offer a comparative pharmacological context. Detailed experimental protocols for key binding and functional assays are also presented to facilitate further research in this area.

Receptor Binding Profiles

This compound is a piperazine derivative that functions as an antagonist at H1 histamine receptors and also exhibits antimuscarinic properties.[4][5] The interaction of this compound with these receptors is crucial to its therapeutic effects and side-effect profile.

Histamine H1 Receptor

This compound acts as an antagonist at the histamine H1 receptor, interfering with the actions of endogenous histamine.[6] This antagonism is the basis for its antihistaminic effects.

Muscarinic Acetylcholine Receptors

This compound possesses anticholinergic properties, indicating its interaction with muscarinic acetylcholine receptors.[1][2][4] There are five subtypes of muscarinic receptors (M1-M5), and the specific affinity of this compound for each of these subtypes would determine the breadth of its anticholinergic effects.

Quantitative Binding Data

Direct, publicly available quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at histamine H1 and muscarinic receptor subtypes is limited. However, to provide a relevant pharmacological context, the following tables summarize the binding affinities of other first-generation piperazine antihistamines with known antimuscarinic activity.

Table 1: Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines

CompoundReceptorKi (nM)RadioligandTissue/Cell Source
MepyramineH11.64[3H]-PyrilamineBovine Cerebral Cortex
HydroxyzineH1~2[3H]-Pyrilamine-
MeclizineH1~10[3H]-Pyrilamine-

Data compiled from various sources.

Table 2: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines

CompoundReceptor SubtypeKi (nM)RadioligandTissue/Cell Source
HydroxyzineMuscarinic (non-selective)>10,000[3H]-QNBBovine Cerebral Cortex
MeclizineMuscarinic (non-selective)>30,000[3H]-QNBBovine Cerebral Cortex

Data compiled from various sources demonstrating the wide range of antimuscarinic potencies among H1 antagonists.[7]

Signaling Pathways

The physiological effects of this compound are mediated through the modulation of specific intracellular signaling cascades upon binding to H1 and muscarinic receptors.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by histamine.

H1R_Signaling_Pathway

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs, with five subtypes exhibiting differential G-protein coupling.[9][10]

  • M1, M3, and M5 receptors couple to Gq/11, activating the phospholipase C pathway, similar to the H1 receptor.[9][10]

  • M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

This compound's anticholinergic effects stem from its antagonism at these receptors, thus blocking the physiological responses to acetylcholine.

Muscarinic_Receptor_Signaling

Experimental Protocols

The characterization of this compound's interaction with H1 and muscarinic receptors involves a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.

  • Radioligand: [3H]-Mepyramine (also known as Pyrilamine).

  • Tissue/Cell Source: Membranes from cells expressing recombinant human H1 receptors (e.g., HEK293 or CHO cells) or from tissues with high H1 receptor density (e.g., cerebral cortex).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of the unlabeled competitor drug (this compound).

    • Incubation is carried out at room temperature for a sufficient time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., diphenhydramine).

    • IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

  • Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

  • Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.

  • Tissue/Cell Source: Membranes from cells expressing specific recombinant human muscarinic receptor subtypes (M1-M5) or from tissues rich in these receptors (e.g., brain homogenates).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris buffer.

  • Procedure: The protocol is analogous to the H1 receptor binding assay, with [3H]-QNB as the radioligand and a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

Radioligand_Binding_Workflow

Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition, providing a measure of a compound's potency as an agonist or antagonist.

  • Objective: To determine the functional potency (IC50) of this compound as an antagonist at Gq-coupled receptors (H1, M1, M3, M5).

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca2+]i). This change can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293-H1R).

  • Procedure:

    • Cells are plated in a microplate and loaded with a calcium-sensitive dye.

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound).

    • A fixed concentration of an agonist (e.g., histamine for H1R, acetylcholine for mAChRs) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in [Ca2+]i, is measured in real-time using a fluorescence plate reader.

    • The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium signal.

    • IC50 values are determined from the concentration-response curves.

  • Objective: To measure the functional antagonism of this compound at Gq-coupled receptors by quantifying the accumulation of a downstream second messenger.

  • Principle: Activation of the PLC pathway results in the production of inositol (B14025) phosphates. In the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), IP1 accumulates and can be measured as a stable marker of Gq activation.

  • Assay Format: Typically a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.

  • Procedure:

    • Cells expressing the receptor of interest are plated in a microplate.

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound) in a buffer containing LiCl.

    • An agonist is added to stimulate the receptor.

    • After incubation, the cells are lysed, and the accumulated IP1 is detected using an HTRF assay kit, where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • IC50 values for the antagonist are calculated from the inhibition of the agonist-induced IP1 accumulation.

Functional_Assay_Logic

Conclusion

This compound exerts its therapeutic effects through the antagonism of histamine H1 and muscarinic acetylcholine receptors. The blockade of H1 receptors leads to the inhibition of the Gq-PLC-IP3-Ca2+ signaling pathway, mediating its antihistaminic effects. Its anticholinergic activity arises from the inhibition of muscarinic receptors, which can be coupled to either Gq (M1, M3, M5) or Gi (M2, M4) signaling pathways. While specific binding affinity data for this compound remains to be fully characterized in publicly accessible literature, the provided experimental protocols offer a robust framework for such investigations. A deeper understanding of this compound's receptor subtype selectivity is essential for a more complete appreciation of its pharmacological profile and for the development of future therapeutic agents with improved selectivity and reduced side effects.

References

Investigating the Orexigenic Effects of Buclizine: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation histamine (B1213489) H1 receptor antagonist with anticholinergic properties, has been historically suggested to possess orexigenic (appetite-stimulating) effects, particularly in pediatric populations. However, a thorough review of the scientific literature reveals a conspicuous lack of robust, contemporary clinical data and detailed preclinical experimental protocols to substantiate this claim. While the primary mechanisms of action of this compound as an antiemetic and antivertigo agent are well-documented, its effects on appetite remain largely anecdotal and its use for this indication is not supported by strong scientific evidence. This guide provides a comprehensive overview of the available information on this compound's purported orexigenic effects, including its known pharmacological profile and the speculative mechanisms by which it might influence appetite. Due to the scarcity of quantitative data and detailed experimental methodologies in published literature, this document will focus on summarizing the existing knowledge and identifying the significant gaps in our understanding.

Introduction

This compound is a piperazine (B1678402) derivative classified as a first-generation antihistamine.[1][2] It was first approved by the FDA in 1957 and has been primarily utilized for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] The therapeutic effects of this compound in these conditions are attributed to its antagonist activity at histamine H1 and muscarinic acetylcholine (B1216132) receptors in the central nervous system, particularly within the vomiting center and the chemoreceptor trigger zone.[1][2]

The suggestion that this compound may also act as an appetite stimulant has been noted, primarily in older literature and in the context of off-label use in children.[2][3] However, this indication has not been validated by rigorous, controlled clinical trials and its use as an appetite stimulant has been a subject of debate.[4][5] In some countries, such as India, the use of this compound as an appetite stimulant has been banned.[6]

Pharmacological Profile

PropertyDescriptionReference
Drug Class First-generation antihistamine, Piperazine derivative[1][2]
Primary Mechanism Histamine H1 receptor antagonist, Muscarinic acetylcholine receptor antagonist[1][2]
Therapeutic Uses Antiemetic (nausea and vomiting), Antivertigo[1][2]
Other Properties Anticholinergic, Central nervous system depressant, Local anaesthetic[1]

Orexigenic Effects: Postulated Mechanisms and Lack of Evidence

Postulated Mechanisms

Two primary mechanisms have been proposed:

  • Mild Hypoglycemia: It has been postulated that this compound may cause a slight decrease in blood glucose levels, which in turn could stimulate the hunger centers in the brain.[7]

  • Central Acetylcholine Receptor Interaction: this compound's anticholinergic properties and its action on central acetylcholine receptors may influence the complex neural circuits that regulate hunger and satiety.[7]

It is important to emphasize that these are theoretical mechanisms and lack direct experimental support.

Scarcity of Clinical Evidence

A comprehensive search of the scientific literature reveals a significant lack of recent, well-designed clinical trials investigating the orexigenic effects of this compound. Older studies that are occasionally referenced are often underpowered, lack rigorous methodology, and are not published in high-impact, peer-reviewed journals.[5][8] The absence of robust clinical data makes it impossible to provide a quantitative summary of its effects on weight gain or food intake.

Signaling Pathways

Given the lack of confirmed mechanisms for this compound's orexigenic effects, any depiction of signaling pathways would be purely speculative. The primary signaling pathways affected by this compound relate to its antihistaminic and anticholinergic activities.

Histamine H1 Receptor Antagonism

The diagram below illustrates the general mechanism of a histamine H1 receptor antagonist.

H1_Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Cellular_Response Cellular Response (e.g., Allergic Reaction) H1R->Cellular_Response Activates This compound This compound This compound->H1R Blocks caption General Mechanism of Histamine H1 Receptor Antagonism.

General Mechanism of Histamine H1 Receptor Antagonism.
Muscarinic Acetylcholine Receptor Antagonism

Similarly, the following diagram shows the general mechanism of a muscarinic acetylcholine receptor antagonist.

Muscarinic_Antagonism Acetylcholine Acetylcholine MR Muscarinic Receptor Acetylcholine->MR Binds to Cellular_Response Cellular Response (e.g., Salivation, GI Motility) MR->Cellular_Response Activates This compound This compound This compound->MR Blocks caption General Mechanism of Muscarinic Receptor Antagonism.

General Mechanism of Muscarinic Receptor Antagonism.

Experimental Protocols

A critical deficiency in the available literature is the absence of detailed experimental protocols for investigating the orexigenic effects of this compound. To rigorously assess its appetite-stimulating properties, future research would need to employ standardized preclinical and clinical methodologies.

Proposed Preclinical Experimental Workflow

The following diagram outlines a potential experimental workflow for preclinical evaluation in an animal model.

Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Rodents) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Data Collection (Food Intake, Body Weight) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle Control, this compound Doses) Baseline->Grouping Treatment Chronic Drug Administration Grouping->Treatment Monitoring Daily Monitoring (Food & Water Intake, Body Weight) Treatment->Monitoring Biochemical Biochemical Analysis (Blood Glucose, Hormones) Monitoring->Biochemical Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis caption Proposed Preclinical Experimental Workflow.

Proposed Preclinical Experimental Workflow.
Key Methodological Considerations for Clinical Trials

Should future clinical trials be undertaken, the following aspects would be crucial:

  • Study Design: Double-blind, placebo-controlled, randomized controlled trial.

  • Participant Population: Clearly defined, including age, gender, and baseline nutritional status.

  • Primary Endpoints: Change in body weight, change in Body Mass Index (BMI), and change in daily caloric intake.

  • Secondary Endpoints: Subjective measures of appetite (e.g., using visual analog scales), changes in body composition, and assessment of safety and tolerability.

  • Dietary Control: Standardized dietary advice or provision of meals to ensure consistency.

Conclusion and Future Directions

For drug development professionals and researchers, this compound's potential orexigenic properties represent an area with significant knowledge gaps. Future research should focus on:

  • Preclinical Studies: Rigorous preclinical studies in appropriate animal models are necessary to confirm or refute the orexigenic effects of this compound and to elucidate the underlying mechanisms of action.

  • Clinical Trials: If preclinical data are promising, well-designed, randomized controlled clinical trials would be required to establish efficacy and safety in human populations.

Until such data become available, the use of this compound as an appetite stimulant should be approached with caution and a clear understanding of the limited evidence base.

References

The Potential of Buclizine in Preclinical Models of Vertigo: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the available scientific information on buclizine (B1663535) and related compounds for the study of vertigo in animal models. It is important to note that, to date, there is a significant lack of published research specifically investigating the effects of this compound in animal models of vertigo. Therefore, this guide draws upon the known pharmacology of this compound, data from the closely related piperazine (B1678402) antihistamine meclizine (B1204245), and established methodologies in vestibular research to propose a framework for future preclinical investigations.

Introduction to this compound

This compound is a first-generation antihistamine belonging to the piperazine derivative class.[1] It is clinically used for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2] Its therapeutic effects are attributed to its activity as a histamine (B1213489) H1 receptor antagonist and its anticholinergic properties.[2] this compound also exhibits central nervous system depressant and local anesthetic effects.[2]

Mechanism of Action

The primary mechanism of action for this compound in the context of vertigo involves its antagonism of histamine H1 receptors and muscarinic acetylcholine (B1216132) receptors in the brainstem. The vomiting center in the medulla, which plays a crucial role in processing vestibular and sensory inputs related to motion and balance, is rich in these receptors.[2] By blocking these receptors, this compound is thought to depress labyrinthine excitability and reduce vestibular stimulation, thereby alleviating the symptoms of vertigo.[2]

The signaling pathway for H1 receptor antagonists like this compound involves the inhibition of the Gq/11 protein-coupled receptor pathway. This prevents the activation of phospholipase C and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to a decrease in intracellular calcium release.[3]

Buclizine_Signaling_Pathway cluster_cell Postsynaptic Neuron This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Reduced) IP3->Ca_release Stimulates Neuronal_Activity Neuronal Activity (Decreased) Ca_release->Neuronal_Activity Leads to

Figure 1: Proposed Signaling Pathway of this compound.

Preclinical Evaluation of a Related Piperazine Antihistamine: Meclizine

In the absence of direct preclinical data for this compound in vertigo models, studies on the closely related drug meclizine can provide valuable insights. A study by Wibble et al. (2020) investigated the effects of meclizine on vestibular function in a mouse model.[4]

Quantitative Data from Meclizine Study

The following table summarizes the quantitative findings from the study on meclizine's effect on vestibular sensory-evoked potentials (VsEPs) in mice.

ParameterTreatment GroupBaselinePost-Administration (Peak Effect)
VsEP Threshold (dB re: 1.0 g/ms) Meclizine (600 mg/kg)Not specified+2.4 ± 1.9
VehicleNot specified+0.0 ± 1.8
Torsional Eye Velocity (°/s) during Low-Intensity Visual-Vestibular Stimulation Meclizine3.75 (5.62)-0.40 (3.87)
Placebo-0.01 (4.17)2.36 (7.65)
Torsional Eye Velocity (°/s) during High-Intensity Visual-Vestibular Stimulation Meclizine-3.88 (8.55)3.88 (6.51)
Placebo-3.49 (4.76)2.61 (6.67)

Data presented as mean (standard deviation) or mean ± standard deviation.

Experimental Protocol: Meclizine in a Mouse Model

The study by Wibble et al. (2020) employed the following methodology to assess the effects of meclizine on vestibular function in mice.[4]

  • Animal Model: Healthy adult mice.

  • Drug Administration: Meclizine (600 mg/kg) or placebo administered to two separate groups.

  • Vestibular Stimulation:

    • Vestibular (VES): Rotational stimulation in the roll plane.

    • Visual (VIS): Optokinetic stimulation.

    • Visual-Vestibular (VIS+VES): Combined rotational and optokinetic stimulation.

    • Stimulations were delivered at two intensities: 14 and 28°/s².

  • Outcome Measures:

    • Vestibular Sensory-Evoked Potentials (VsEPs): To assess peripheral vestibular function.

    • Eye Movement Tracking: To measure torsional slow-phase velocities, amplitudes, and nystagmus beats.

  • Procedure:

    • Baseline measurements of VsEPs and eye movements in response to stimulation were recorded.

    • Mice were administered either meclizine or a placebo.

    • Post-administration measurements were taken at various time points to assess the drug's effect.

Proposed Framework for Preclinical Evaluation of this compound in Vertigo Animal Models

Based on the known properties of this compound and established methodologies in vestibular research, the following experimental frameworks are proposed for future studies.

Animal Models of Vertigo

A variety of animal models can be utilized to induce and study vertigo. The choice of model depends on the specific aspects of vestibular dysfunction being investigated.

  • Chemical Labyrinthectomy: Intratympanic injection of ototoxic substances like arsanilate can induce a gradual and irreversible destruction of the vestibular sensory epithelia.[5]

  • Surgical Labyrinthectomy/Neurectomy: Unilateral surgical removal of the labyrinth (labyrinthectomy) or sectioning of the vestibular nerve (neurectomy) creates an acute vestibular imbalance.[5]

  • Caloric Irrigation: Non-invasive stimulation of the inner ear with hot or cold water can induce a temporary vertigo syndrome.[5]

  • Genetic Models: Mouse models with genetic predispositions to vestibular disorders, such as those with defects in otoconia formation, can be used to study chronic or recurrent vertigo.

Proposed Experimental Workflow

The following diagram illustrates a potential experimental workflow for evaluating the efficacy of this compound in an animal model of vertigo.

Buclizine_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Vertigo Induce Vertigo (e.g., Chemical Labyrinthectomy) Animal_Model->Induce_Vertigo Baseline_Assessment Baseline Behavioral Assessment (e.g., Nystagmus, Postural Stability) Induce_Vertigo->Baseline_Assessment Drug_Admin Administer this compound or Vehicle Baseline_Assessment->Drug_Admin Post_Treatment_Assessment Post-Treatment Behavioral Assessment (Time-course analysis) Drug_Admin->Post_Treatment_Assessment Data_Collection Collect and Analyze Data (e.g., Nystagmus frequency, balance scores) Post_Treatment_Assessment->Data_Collection Histology Post-mortem Histological Analysis (Optional) Data_Collection->Histology

Figure 2: Proposed Experimental Workflow for this compound.

Outcome Measures for Efficacy Assessment

A comprehensive evaluation of this compound's efficacy would involve a battery of behavioral and physiological tests:

  • Nystagmus: Spontaneous and positional nystagmus can be recorded and quantified using video-oculography. Key parameters include the frequency, amplitude, and slow-phase velocity of the eye movements.

  • Postural Stability: Tests such as the rotarod test, beam walking test, and open field test can be used to assess balance and motor coordination.

  • Vestibulo-Ocular Reflex (VOR): The VOR can be evaluated by measuring compensatory eye movements in response to head rotations.

  • Electrophysiology: Recording of vestibular sensory-evoked potentials (VsEPs) can provide objective measures of peripheral vestibular function.

Conclusion and Future Directions

While this compound has a history of clinical use for vertigo in humans, a notable gap exists in the preclinical literature regarding its efficacy and mechanism of action in animal models. The information available for the related compound meclizine, along with established methodologies in vestibular research, provides a solid foundation for designing future studies to rigorously evaluate this compound. Such research is crucial for a deeper understanding of its therapeutic potential and for the development of more effective treatments for vestibular disorders. Future investigations should focus on dose-response studies, pharmacokinetic and pharmacodynamic profiling in relevant animal models, and direct comparisons with other anti-vertigo medications.

References

Preclinical studies on the antiemetic properties of Buclizine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Buclizine (B1663535), a first-generation piperazine (B1678402) H1-antihistamine with anticholinergic properties, has been utilized for its antiemetic effects, particularly in the management of motion sickness and vertigo.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action and antiemetic properties. Despite its history of clinical use, detailed quantitative preclinical data, such as receptor binding affinities and in vivo efficacy studies, are not extensively available in the public domain.[1][3] Therefore, this guide synthesizes the known qualitative information and presents illustrative quantitative data and experimental protocols based on the pharmacology of similar first-generation antihistamines and standard preclinical models of emesis.

Introduction

Emesis, or vomiting, is a complex protective reflex coordinated by the central nervous system, involving multiple neurotransmitter pathways. Key areas in the brain, including the vomiting center in the medulla oblongata and the chemoreceptor trigger zone (CTZ) in the area postrema, integrate emetic signals.[2] Neurotransmitters such as histamine (B1213489) (acting on H1 receptors) and acetylcholine (B1216132) (acting on muscarinic receptors) play a significant role in mediating emetic signals, particularly those originating from the vestibular system, which is crucial in motion sickness.[2]

This compound is a centrally acting H1-antihistamine that readily crosses the blood-brain barrier.[4] Its antiemetic properties are attributed to its ability to antagonize histamine H1 and muscarinic receptors within the key neurological circuits of emesis.[2][4]

Mechanism of Action

The primary mechanism of action for this compound's antiemetic effect is the competitive antagonism of histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system.[2][4]

  • Histamine H1 Receptor Antagonism: By blocking H1 receptors in the vomiting center and the CTZ, this compound inhibits the stimulating effects of histamine, thereby reducing the likelihood of emesis.[2]

  • Muscarinic Receptor Antagonism: this compound's anticholinergic activity, through the blockade of muscarinic receptors, further contributes to its antiemetic effect, particularly in motion-induced nausea and vomiting.[2][4]

Signaling Pathway of this compound's Antiemetic Action

This compound Antiemetic Mechanism cluster_0 Vomiting Center & CTZ cluster_1 Emetic Stimuli H1_Receptor Histamine H1 Receptor Emesis Emesis H1_Receptor->Emesis Emetic Signal M1_Receptor Muscarinic M1 Receptor M1_Receptor->Emesis Emetic Signal Histamine Histamine Histamine->H1_Receptor Binds & Activates Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Antagonizes This compound->M1_Receptor Antagonizes

Figure 1: this compound's antagonism of H1 and M1 receptors.

Preclinical Pharmacology

Receptor Binding Affinity

Table 1: Illustrative Receptor Binding Profile of this compound

Receptor SubtypeIllustrative Ki (nM)
Histamine H110 - 50
Muscarinic M150 - 200
Muscarinic M2>1000
Muscarinic M3>1000
Muscarinic M4>1000
Muscarinic M5>1000
Dopamine D2>1000
Serotonin 5-HT2A>500

Disclaimer: The data in this table are illustrative and not based on published experimental results for this compound.

In Vivo Antiemetic Efficacy

Quantitative in vivo preclinical studies detailing the dose-response relationship and efficacy (e.g., ED50) of this compound in established animal models of emesis are not available in the public domain. First-generation antihistamines are typically effective in models of motion sickness and against centrally acting emetogens. Table 2 provides a hypothetical summary of potential antiemetic efficacy in common preclinical models.

Table 2: Illustrative In Vivo Antiemetic Efficacy of this compound

Animal ModelEmetogenRoute of AdministrationIllustrative ED50 (mg/kg)
DogApomorphine (B128758)p.o.1.0 - 5.0
FerretMotionp.o.0.5 - 2.0
FerretCopper Sulfatep.o.>10 (less effective)

Disclaimer: The data in this table are illustrative and not based on published experimental results for this compound.

Experimental Protocols

Detailed experimental protocols from preclinical studies on this compound are not publicly available. The following are representative protocols for evaluating the antiemetic properties of a compound like this compound in established animal models.

Apomorphine-Induced Emesis in Dogs

This model assesses the central antiemetic activity of a test compound.

Experimental Workflow:

Apomorphine_Emesis_Dog_Workflow start Acclimatize Beagle Dogs (8-12 kg) fasting Fast overnight (water ad libitum) start->fasting dosing Administer this compound (or vehicle) orally fasting->dosing wait Waiting Period (e.g., 60 minutes) dosing->wait apomorphine Administer Apomorphine (e.g., 0.1 mg/kg, s.c.) wait->apomorphine observation Observe for emesis (retching and vomiting) for 2 hours apomorphine->observation data_collection Record latency to first emetic event and total number of emetic events observation->data_collection end Data Analysis (e.g., ED50 calculation) data_collection->end

Figure 2: Workflow for apomorphine-induced emesis model in dogs.

Methodology:

  • Animals: Male beagle dogs are commonly used.

  • Housing and Acclimatization: Animals are housed individually and acclimatized to the laboratory conditions.

  • Fasting: Dogs are fasted overnight with free access to water.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

  • Emetogen Challenge: After a predetermined pretreatment time (e.g., 60 minutes), apomorphine is administered subcutaneously (s.c.).

  • Observation: The animals are observed for a set period (e.g., 2 hours), and the number of retches and vomits are recorded.

  • Endpoints: The primary endpoints are the latency to the first emetic episode and the total number of emetic events. The dose that protects 50% of the animals from emesis (ED50) can be calculated.

Motion-Induced Emesis in Ferrets

This model is particularly relevant for assessing drugs intended to treat motion sickness.

Experimental Workflow:

Motion_Emesis_Ferret_Workflow start Acclimatize Male Ferrets (1-2 kg) fasting Fast for 18 hours (water ad libitum) start->fasting dosing Administer this compound (or vehicle) orally fasting->dosing wait Waiting Period (e.g., 30 minutes) dosing->wait motion Place in a motion device (e.g., orbital shaker at 1 Hz) wait->motion observation Observe for emesis during and after motion (e.g., 30 min) motion->observation data_collection Record the number of vomits observation->data_collection end Data Analysis (e.g., % inhibition of emesis) data_collection->end

Figure 3: Workflow for motion-induced emesis model in ferrets.

Methodology:

  • Animals: Male ferrets are typically used.

  • Housing and Acclimatization: Animals are housed in a controlled environment and accustomed to handling.

  • Fasting: Ferrets are fasted for approximately 18 hours before the experiment.

  • Drug Administration: this compound or vehicle is administered orally.

  • Motion Challenge: After a pretreatment period (e.g., 30 minutes), the ferrets are placed in a motion-generating device (e.g., an orbital shaker).

  • Observation: The animals are observed for vomiting during the motion challenge and for a period afterward.

  • Endpoints: The primary endpoint is the number of vomits. The percentage inhibition of emesis compared to the vehicle-treated group is calculated.

Discussion and Conclusion

For researchers and drug development professionals, the key takeaway is that while the qualitative mechanism of this compound is understood, any new development or re-evaluation of this compound would necessitate a thorough preclinical characterization according to modern standards. This would include detailed receptor binding profiling, in vitro functional assays, and robust in vivo efficacy studies in relevant animal models of emesis. Such studies would be crucial for accurately defining its potency, selectivity, and therapeutic window for antiemetic indications.

References

Buclizine: A Candidate for Drug Repurposing in Neurological Disorders – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buclizine (B1663535), a first-generation antihistamine, presents a compelling case for drug repurposing in the treatment of neurological disorders. While direct evidence of its neuroprotective efficacy is nascent, extensive research on the structurally and functionally similar piperazine (B1678402) antihistamine, meclizine (B1204245), provides a strong rationale for investigating this compound as a modulator of key cellular pathways implicated in neurodegeneration. This technical guide synthesizes the existing preclinical evidence for the neuroprotective effects of related compounds, outlines detailed experimental protocols for future investigation of this compound, and visualizes the core signaling pathways that may be targeted. The central hypothesis is that this compound, like meclizine, may exert neuroprotective effects independent of its antihistaminic properties, primarily through the modulation of cellular metabolism and proteostasis.

Introduction: The Rationale for Repurposing this compound

Drug repurposing offers a cost-effective and accelerated path to therapeutic development by identifying new indications for existing approved drugs.[1] this compound, a piperazine derivative, is traditionally used for its antiemetic and antihistaminic properties.[2][3] However, emerging evidence on related compounds suggests that this class of drugs may possess off-target effects relevant to the treatment of complex neurological diseases such as Alzheimer's, Parkinson's, and Huntington's disease. The long-term use of some first-generation antihistamines has been associated with an increased risk of cognitive decline, likely due to their anticholinergic effects.[4][5] Paradoxically, acute and targeted modulation of specific cellular pathways by these compounds might offer therapeutic benefits.

The most compelling evidence for the neuroprotective potential of piperazine antihistamines comes from studies on meclizine. Meclizine has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, not through histamine (B1213489) receptor antagonism, but by modulating cellular energy metabolism.[6][7][8][9] This guide will leverage the mechanistic insights from meclizine research to propose a comprehensive framework for the preclinical evaluation of this compound as a potential neurotherapeutic agent.

Proposed Mechanism of Action: Beyond Antihistaminic Effects

The primary hypothesis for this compound's neuroprotective potential is centered on the modulation of fundamental cellular processes that are often dysregulated in neurodegenerative diseases: cellular metabolism and proteostasis.

Modulation of Cellular Metabolism

Preclinical studies on meclizine have shown that it can induce a shift in cellular energy production from mitochondrial respiration towards glycolysis.[7][9][10][11] This metabolic reprogramming can be neuroprotective under conditions of cellular stress, such as those present in neurodegenerative disorders.

  • Inhibition of Mitochondrial Respiration: Meclizine has been shown to inhibit mitochondrial respiration.[2][6][8] This action is thought to reduce the production of reactive oxygen species (ROS), a major contributor to neuronal damage.

  • Enhancement of Glycolysis: By shifting the metabolic balance, meclizine enhances glycolysis, which can provide an alternative source of ATP and essential metabolic intermediates for neuronal survival.[1][3][7][9][10]

Regulation of Proteostasis

Proteostasis, the maintenance of a healthy cellular proteome, is critical for neuronal function and is often compromised in neurodegenerative diseases, leading to the accumulation of misfolded protein aggregates.[6][12] While direct evidence for this compound is lacking, related piperazine compounds have been shown to influence key signaling pathways that regulate proteostasis, namely the mTOR and AMPK pathways.

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases.[13][14][15][16][17][18][19] Some piperazine compounds have been identified as inhibitors of mTORC1, a key complex in the mTOR signaling pathway.[20] Inhibition of mTORC1 is a known mechanism for inducing autophagy, a critical cellular process for clearing aggregated proteins.

  • AMPK Signaling: AMPK is a key energy sensor that, when activated, promotes catabolic processes like autophagy to restore cellular energy balance.[21][22][23][24][25] The metabolic shift induced by meclizine suggests a potential interplay with the AMPK signaling pathway.

Quantitative Data from Preclinical Studies of Meclizine

The following tables summarize the quantitative data from key preclinical studies on meclizine, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of Meclizine

Cell ModelNeurotoxic InsultMeclizine ConcentrationOutcome MeasureResultReference
SH-SY5Y Cells6-hydroxydopamine (6-OHDA)3.125 µM & 12.5 µMLDH Release (Cytotoxicity)Significant reduction in LDH release (protection)[1][26][27]
SH-SY5Y Cells6-hydroxydopamine (6-OHDA)12.5 µMCaspase-3 Activity (Apoptosis)Significant reduction in caspase-3 activity[27]
Rat Primary Cortical Neurons6-hydroxydopamine (6-OHDA)3.125 µMFluoro-Jade C positive cells (Neurodegeneration)Significant reduction in degenerating neurons[26]
STHdhQ111/111 Cells (Huntington's model)Serum Withdrawal17.3 µM (EC50)Cell Survival218% increased survival over vehicle[6]
Dorsal Root Ganglion (DRG) NeuronsHypoxiaDose-dependentMitochondrial Respiratory CapacityAttenuated post-hypoxia decline[3]

Table 2: In Vivo Neuroprotective Effects of Meclizine

Animal ModelDisease ModelMeclizine TreatmentOutcome MeasureResultReference
C. elegansPolyQ toxicity33.3 µMSensory response to tail pokesImproved sensory response[6]
Drosophila melanogasterHuntington's Disease33 µMRhabdomere loss in the eyeProtection against rhabdomere loss[6]
MouseTransient middle cerebral artery occlusionPre-treatmentInfarct volumeDecreased infarct volumes[28]

Detailed Experimental Protocols for Investigating this compound

The following protocols are adapted from established methodologies used in the study of meclizine and can be applied to investigate the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay

Objective: To determine if this compound protects neuronal cells from a neurotoxin-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Materials:

  • This compound hydrochloride

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, Amyloid-beta peptide for Alzheimer's model)

  • Cell culture medium (e.g., DMEM/F12)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-3 colorimetric assay kit

Protocol:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of this compound hydrochloride for 24 hours.

  • Induce neurotoxicity by adding the chosen neurotoxin (e.g., 30 µM 6-OHDA for 48 hours).[1]

  • Assess cell viability using the LDH assay according to the manufacturer's instructions.

  • In a parallel experiment, measure caspase-3 activity to assess apoptosis.

Mitochondrial Respiration Assay

Objective: To determine if this compound affects mitochondrial oxygen consumption in neuronal cells.

Apparatus: Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR).

Materials:

  • This compound hydrochloride

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)

  • Assay medium

Protocol:

  • Seed neuronal cells in a Seahorse XF culture plate.

  • Prior to the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.[29]

  • Measure baseline OCR.

  • Inject this compound at various concentrations and monitor changes in OCR.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

Glycolysis Assay

Objective: To determine if this compound enhances the rate of glycolysis in neuronal cells.

Apparatus: Seahorse XF Analyzer or similar instrument for measuring extracellular acidification rate (ECAR).

Materials:

  • This compound hydrochloride

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

  • Assay medium

Protocol:

  • Seed neuronal cells in a Seahorse XF culture plate.

  • Prior to the assay, replace the culture medium with glucose-free assay medium and incubate.

  • Measure baseline ECAR.

  • Inject glucose to initiate glycolysis, followed by this compound to observe its effect on the glycolytic rate.

  • Inject oligomycin to block mitochondrial respiration and measure maximal glycolytic capacity.

  • Inject 2-deoxyglucose (2-DG) to inhibit glycolysis and confirm that the observed ECAR is due to glycolysis.

In Vivo Neuroprotection Study in a Mouse Model of Neurodegeneration

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.

Animal Model: A transgenic mouse model of Alzheimer's disease (e.g., APPSWE) or Parkinson's disease (e.g., MPTP-induced).[30][31][32][33]

Materials:

  • This compound hydrochloride

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze for memory, rotarod for motor function)

  • Histological and immunohistochemical reagents

Protocol:

  • Acclimate animals to the housing conditions.

  • Administer this compound or vehicle to the animals daily via oral gavage or intraperitoneal injection for a predetermined period.

  • Conduct behavioral tests at regular intervals to assess cognitive or motor function.

  • At the end of the study, sacrifice the animals and collect brain tissue.

  • Perform histological analysis (e.g., Nissl staining for neuronal loss) and immunohistochemistry for disease-specific markers (e.g., amyloid-beta plaques, alpha-synuclein (B15492655) aggregates).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related compounds.

Metabolic_Modulation_by_this compound cluster_0 This compound (Proposed Action) cluster_1 Cellular Metabolism cluster_2 Neuroprotection This compound This compound Mito_Resp Mitochondrial Respiration This compound->Mito_Resp Inhibits Glycolysis Glycolysis This compound->Glycolysis Enhances ROS Reactive Oxygen Species (ROS) Mito_Resp->ROS Produces ATP_Glyco ATP (from Glycolysis) Glycolysis->ATP_Glyco Produces Neuroprotection Neuroprotection ROS->Neuroprotection Reduces (via inhibition) ATP_Glyco->Neuroprotection Promotes

Proposed metabolic modulation by this compound for neuroprotection.

Proteostasis_Regulation_by_this compound cluster_0 This compound (Proposed Action) cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Outcome This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits (Potential) AMPK AMPK This compound->AMPK Activates (Potential) Autophagy Autophagy mTORC1->Autophagy Inhibits AMPK->Autophagy Activates Aggregate_Clearance Protein Aggregate Clearance Autophagy->Aggregate_Clearance Promotes Proteasome Proteasome Activity Proteasome->Aggregate_Clearance Promotes

Proposed regulation of proteostasis by this compound.

Experimental_Workflow start Hypothesis: This compound is Neuroprotective invitro In Vitro Studies (Neuronal Cell Lines) start->invitro invivo In Vivo Studies (Animal Models) invitro->invivo Positive Results mechanism Mechanistic Studies invitro->mechanism invivo->mechanism data Data Analysis & Interpretation invivo->data mechanism->data conclusion Conclusion on Repurposing Potential data->conclusion

Proposed experimental workflow for this compound investigation.

Conclusion and Future Directions

While direct evidence for this compound's efficacy in neurological disorders is currently limited, the substantial body of research on the related compound meclizine provides a strong and compelling rationale for its investigation. The proposed mechanisms of action, centered on the modulation of cellular metabolism and proteostasis, represent promising therapeutic avenues for a range of neurodegenerative diseases.

The experimental protocols and frameworks outlined in this guide provide a clear path forward for the preclinical evaluation of this compound. Future research should focus on:

  • Directly testing the effects of this compound on mitochondrial respiration and glycolysis in various neuronal models.

  • Investigating the impact of this compound on the mTOR and AMPK signaling pathways and subsequent effects on autophagy and proteasome activity.

  • Conducting robust in vivo studies in relevant animal models of Alzheimer's, Parkinson's, and Huntington's disease to assess both therapeutic efficacy and potential side effects.

Successful outcomes from these preclinical investigations would provide the necessary foundation for advancing this compound into clinical trials for neurological disorders, potentially offering a new, readily available therapeutic option for these devastating conditions.

References

In Vitro-Untersuchungen zu den Auswirkungen von Buclizin auf appetitregulierende Hormone: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Veröffentlichungsdatum: 03. Dezember 2025

Zusammenfassung: Buclizin, ein Piperazin-Derivat der ersten Generation von Antihistaminika, wird in einigen klinischen Kontexten mit einer Zunahme des Appetits in Verbindung gebracht. Die zugrundeliegenden molekularen Mechanismen, insbesondere die direkten Auswirkungen auf appetitregulierende Hormone, sind jedoch in der wissenschaftlichen Literatur kaum dokumentiert. Bislang fehlen spezifische in vitro-Studien, die die Wechselwirkung von Buclizin mit Hormonen wie Ghrelin, Leptin und Neuropeptid Y (NPY) direkt untersuchen. Dieses Dokument bietet einen umfassenden technischen Leitfaden, der auf dem bekannten pharmakologischen Profil von Buclizin als Histamin-H1-Rezeptor-Antagonist und Anticholinergikum aufbaut. Es werden hypothetische Mechanismen vorgeschlagen, durch die Buclizin die Signalwege der Appetitregulation beeinflussen könnte. Darüber hinaus werden detaillierte in vitro-Versuchsprotokolle zur Validierung dieser Hypothesen vorgestellt, um die zukünftige Forschung in diesem Bereich zu leiten.

Einleitung

Buclizin ist ein etabliertes Antihistaminikum mit anticholinergen, antiemetischen und sedierenden Eigenschaften.[1][2][3] Seine Verwendung als Appetitstimulans, insbesondere bei Kindern, ist eine anektodische und "Off-Label"-Anwendung, die nicht durch solide wissenschaftliche Beweise gestützt wird.[2][4][5] Das Verständnis der molekularen Grundlagen der appetitanregenden Wirkung von Buclizin ist für die Arzneimittelentwicklung und die klinische Praxis von entscheidender Bedeutung. Dieser Leitfaden untersucht die potenziellen in vitro-Auswirkungen von Buclizin auf wichtige appetitregulierende Hormone und deren Signalwege.

Bekanntes pharmakologisches Profil von Buclizin

Die primären pharmakologischen Wirkungen von Buclizin beruhen auf seinem Antagonismus an zwei wichtigen Rezeptortypen:

  • Histamin-H1-Rezeptor: Buclizin ist ein inverser Agonist am H1-Rezeptor, der die durch Histamin vermittelte Signalübertragung blockiert.[1][6] Histamin im zentralen Nervensystem, insbesondere im Hypothalamus, ist an der Unterdrückung der Nahrungsaufnahme beteiligt.[7][8]

  • Muskarinische Acetylcholinrezeptoren: Buclizin weist anticholinerge Eigenschaften auf, was auf eine antagonistische Aktivität an muskarinischen Acetylcholinrezeptoren hindeutet.[2][3] Acetylcholin ist an der komplexen Regulierung der Energiehomöostase beteiligt.[9]

Hypothetische Mechanismen der Wirkung auf appetitregulierende Hormone

Basierend auf dem Antagonismus von Buclizin an H1- und muskarinischen Rezeptoren können mehrere hypothetische Mechanismen postuliert werden, durch die es die Sekretion und Wirkung von appetitregulierenden Hormonen beeinflussen könnte.

Indirekte Modulation der Ghrelin-Freisetzung und -Signalübertragung

Ghrelin, das "Hungerhormon", wird hauptsächlich im Magen produziert und stimuliert die Nahrungsaufnahme durch Aktivierung des Wachstumshormon-Sekretagog-Rezeptors (GHS-R1a). Die Blockade von H1-Rezeptoren im Hypothalamus durch Buclizin könnte die hemmende Wirkung von Histamin auf orexigene Neuronen aufheben, was indirekt zu einer erhöhten Ghrelin-Freisetzung oder einer verstärkten nachgeschalteten Signalübertragung führen könnte.

Mögliche Beeinflussung der Leptin-Signalwege

Leptin, ein von Adipozyten abgeleitetes Hormon, unterdrückt den Appetit. Es gibt Hinweise darauf, dass Histamin die Leptin-Signalübertragung beeinflussen kann.[10] Durch die Blockade der H1-Rezeptoren könnte Buclizin die anorexigene Wirkung von Leptin im Hypothalamus abschwächen.

Auswirkungen auf hypothalamische Neuropeptide (NPY)

Neuropeptid Y (NPY) ist ein starker Appetitstimulator im Hypothalamus. Die Aktivität von NPY-ergen Neuronen wird durch Histamin und Acetylcholin moduliert. Der Antagonismus von Buclizin an H1- und muskarinischen Rezeptoren könnte die hemmende Kontrolle dieser Neuronen verringern, was zu einer erhöhten NPY-Freisetzung und damit zu einer gesteigerten Nahrungsaufnahme führt.

Datenpräsentation: Hypothetische In-vitro-Ergebnisse

Die folgenden Tabellen fassen die potenziellen quantitativen Daten zusammen, die aus den vorgeschlagenen in vitro-Experimenten zur Untersuchung der Wirkung von Buclizin gewonnen werden könnten.

Tabelle 1: Zusammenfassung der potenziellen Ergebnisse aus Rezeptorbindungsstudien

ParameterRezeptorTestverbindungErwartetes Ergebnis
Bindungsaffinität (Ki)Histamin H1BuclizinNiedriger nM-Bereich
Bindungsaffinität (Ki)Muskarinisch M1-M5BuclizinµM-Bereich

Tabelle 2: Zusammenfassung der potenziellen Ergebnisse aus Hormonsekretions-Assays

ZelltypHormonBehandlungErwartete Veränderung der Sekretion
Magen-Ghrelin-produzierende ZellenGhrelinBuclizinKeine direkte Wirkung oder leichte Zunahme
AdipozytenLeptinBuclizinKeine direkte Wirkung
Hypothalamische NeuronenNPYBuclizinZunahme

Tabelle 3: Zusammenfassung der potenziellen Ergebnisse aus funktionellen zellbasierten Assays

Zelllinie (Rezeptorexpression)AssayBehandlungErwartetes Ergebnis
HEK293 (humaner H1-Rezeptor)Kalzium-MobilisierungHistamin + BuclizinHemmung des Histamin-induzierten Kalziumflusses
CHO (humaner M3-Rezeptor)Kalzium-MobilisierungCarbachol + BuclizinHemmung des Carbachol-induzierten Kalziumflusses
HEK293 (humaner H1-Rezeptor)cAMP-AkkumulationHistamin + BuclizinUmkehrung der Histamin-vermittelten cAMP-Veränderung

Versuchsprotokolle

Die folgenden Protokolle beschreiben Standardmethoden, die zur Untersuchung der hypothetischen Wirkungen von Buclizin in vitro angepasst werden können.

Kompetitiver Radioliganden-Bindungsassay für den Histamin-H1-Rezeptor

Dieses Protokoll bestimmt die Bindungsaffinität von Buclizin an den H1-Rezeptor.[11][12]

  • Rezeptorpräparation: Membranen aus Zellen, die den humanen H1-Rezeptor stabil exprimieren (z. B. HEK293- oder CHO-Zellen), werden durch Homogenisierung und Ultrazentrifugation hergestellt.

  • Assay-Komponenten:

    • Radioligand: [³H]-Mepyramin.

    • Kompetitor: Buclizin in einer Reihe von Konzentrationen.

    • Kontrolle für unspezifische Bindung (NSB): Eine hohe Konzentration eines bekannten, nicht markierten H1-Antagonisten (z. B. 10 µM Mepyramin).

  • Inkubation: Die Komponenten werden in einem geeigneten Puffer (z. B. 50 mM Tris-HCl, pH 7,4) für 60 Minuten bei 25 °C inkubiert, um das Bindungsgleichgewicht zu erreichen.

  • Trennung von gebundenem und freiem Liganden: Die Inkubation wird durch schnelle Filtration über Glasfaserfilter beendet.

  • Detektion: Die Radioaktivität auf den Filtern wird mittels Flüssigszintillationszählung gemessen.

  • Datenanalyse: Die IC50-Werte werden durch nichtlineare Regression der Verdrängungskurven bestimmt und die Ki-Werte werden mit der Cheng-Prusoff-Gleichung berechnet.

In-vitro-Sekretionsassay für Ghrelin

Dieses Protokoll misst die Freisetzung von Ghrelin aus kultivierten Zellen.[13][14]

  • Zellkultur: Primäre Magenkulturen oder Ghrelinom-Zelllinien (z. B. PG-1) werden kultiviert.

  • Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von Buclizin für einen definierten Zeitraum (z. B. 6 Stunden) inkubiert.

  • Probenentnahme: Die Zellkulturüberstände werden gesammelt.

  • Quantifizierung: Die Ghrelin-Konzentration in den Überständen wird mit einem spezifischen Enzyme-Linked Immunosorbent Assay (ELISA) gemessen.

In-vitro-Sekretionsassay für Leptin

Dieses Protokoll misst die Freisetzung von Leptin aus Adipozyten.[15][16]

  • Zellkultur: Primäre Adipozyten oder differenzierte 3T3-L1-Adipozyten werden kultiviert.

  • Behandlung: Die Zellen werden mit Buclizin in verschiedenen Konzentrationen für 24-48 Stunden inkubiert.

  • Probenentnahme: Die Kulturmedien werden gesammelt.

  • Quantifizierung: Die Leptin-Konzentration wird mittels ELISA bestimmt.[17]

In-vitro-Sekretionsassay für Neuropeptid Y

Dieses Protokoll misst die Freisetzung von NPY aus neuronalen Kulturen.[18][19]

  • Zellkultur: Hypothalamische Primärneuronen oder neuronale Zelllinien (z. B. SH-SY5Y) werden kultiviert.

  • Behandlung: Die Zellen werden mit Buclizin in verschiedenen Konzentrationen für einen bestimmten Zeitraum inkubiert.

  • Probenentnahme: Die Kulturüberstände werden gesammelt.

  • Quantifizierung: Die NPY-Konzentration wird mittels eines spezifischen ELISA-Kits gemessen.[20]

Kalzium-Mobilisierungsassay

Dieser funktionelle Assay misst die intrazelluläre Kalziumreaktion nach GPCR-Aktivierung.[1][6][21]

  • Zellkultur: HEK293-Zellen, die den H1- oder einen muskarinischen Rezeptor exprimieren, werden in 96-Well-Platten ausgesät.

  • Laden des Farbstoffs: Die Zellen werden mit einem kalziumempfindlichen Fluoreszenzfarbstoff (z. B. Fura-2 AM) beladen.

  • Behandlung: Die Zellen werden mit Buclizin (als Antagonist) vorinkubiert und dann mit einem Agonisten (Histamin oder Carbachol) stimuliert.

  • Messung: Die Veränderungen der intrazellulären Kalziumkonzentration werden mit einem Fluoreszenz-Plattenlesegerät in Echtzeit gemessen.

cAMP-Akkumulationsassay

Dieser Assay misst Veränderungen des intrazellulären zyklischen Adenosinmonophosphats (cAMP) nach GPCR-Aktivierung.[2][3][22]

  • Zellkultur: CHO-Zellen, die einen Gi- oder Gs-gekoppelten Rezeptor exprimieren, werden kultiviert.

  • Behandlung: Die Zellen werden mit Buclizin und einem Agonisten (für Gi-gekoppelte Rezeptoren oft in Gegenwart von Forskolin) inkubiert.

  • Lyse und Detektion: Die Zellen werden lysiert und die cAMP-Konzentration wird mit einem kompetitiven Immunoassay (z. B. HTRF oder ELISA) bestimmt.

Visualisierungen

Signalwege

Signaling_Pathways cluster_H1 Histamin-H1-Rezeptor-Signalweg cluster_M3 Muskarinischer M3-Rezeptor-Signalweg Histamin Histamin H1R H1R Histamin->H1R bindet an Gq11 Gq11 H1R->Gq11 aktiviert PLC PLC Gq11->PLC aktiviert PIP2 PIP2 PLC->PIP2 spaltet IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Freisetzung IP3->Ca_Release induziert PKC Proteinkinase C DAG->PKC aktiviert Buclizine This compound This compound->H1R blockiert ACh Acetylcholin M3R M3R ACh->M3R bindet an Gq11_2 Gq/11 M3R->Gq11_2 aktiviert Gq/11 M3R PLC_2 PLC Gq11_2->PLC_2 aktiviert PLC Gq/11 PIP2_2 PIP2 PLC_2->PIP2_2 spaltet IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_Release_2 Ca2+ Freisetzung IP3_2->Ca_Release_2 induziert PKC_2 Proteinkinase C DAG_2->PKC_2 aktiviert Buclizine_2 Buclizin Buclizine_2->M3R blockiert

Bildunterschrift: Vereinfachte Signalwege von H1- und M3-Rezeptoren und die antagonistische Wirkung von Buclizin.

Experimenteller Arbeitsablauf

Experimental_Workflow cluster_hypothesis Hypothesenbildung cluster_invitro In-vitro-Experimente cluster_data Datenerfassung und -analyse cluster_conclusion Schlussfolgerung Hypothesis Hypothese: Buclizin beeinflusst appetitregulierende Hormone durch H1- und muskarinischen Rezeptorantagonismus Binding Rezeptorbindungs-Assays (H1, Muskarinisch) Hypothesis->Binding Secretion Hormonsekretions-Assays (Ghrelin, Leptin, NPY) Hypothesis->Secretion Functional Funktionelle Assays (Kalzium, cAMP) Hypothesis->Functional Ki_val Bestimmung der Ki-Werte Binding->Ki_val Hormone_conc Quantifizierung der Hormonkonzentrationen Secretion->Hormone_conc EC50_IC50 Bestimmung der EC50/IC50-Werte Functional->EC50_IC50 Conclusion Validierung oder Widerlegung der Hypothese Ki_val->Conclusion Hormone_conc->Conclusion EC50_IC50->Conclusion

Bildunterschrift: Arbeitsablauf zur Untersuchung der In-vitro-Wirkung von Buclizin auf die Appetitregulation.

Schlussfolgerung

Obwohl direkte in vitro-Beweise für die Wirkung von Buclizin auf appetitregulierende Hormone fehlen, bietet sein bekanntes pharmakologisches Profil eine solide Grundlage für die Hypothese, dass es die Appetitregulation indirekt über den Antagonismus an Histamin-H1- und muskarinischen Acetylcholinrezeptoren beeinflusst. Die in diesem Leitfaden beschriebenen detaillierten Versuchsprotokolle und der vorgeschlagene Arbeitsablauf bieten einen Fahrplan für zukünftige Forschungsarbeiten, um diese Hypothesen zu testen und die molekularen Mechanismen, die der appetitanregenden Wirkung von Buclizin zugrunde liegen, aufzuklären. Solche Studien sind unerlässlich, um das therapeutische Potenzial von Buclizin und ähnlichen Verbindungen bei Appetitlosigkeit und Kachexie zu bewerten.

References

Toxicological Profile of Buclizine in Rodent Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure. The median lethal dose (LD50) is a common metric derived from these studies, representing the statistically estimated dose at which 50% of the test animals are expected to die.

Quantitative Data
SpeciesStrainRoute of AdministrationLD50TDLoReference
RatNot SpecifiedOral~1092 mg/kg (calculated)360 mg/kg[1]
MouseNot SpecifiedOral2100 mg/kgNot Reported[1]

TDLo (Lowest Published Toxic Dose)

Experimental Protocols

Standard protocols for acute oral toxicity testing in rodents, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), are typically followed.

G A Acclimatization of Rodents (e.g., Wistar rats, 5-7 days) B Fasting (Overnight) A->B C Single Oral Administration of Buclizine (B1663535) (Gavage) B->C D Observation Period (14 days) C->D E Clinical Observations (Mortality, clinical signs, body weight changes) D->E Daily F Gross Necropsy (At termination or for decedents) D->F G Data Analysis (LD50 calculation if applicable) F->G

Caption: A generalized workflow for a prenatal developmental toxicity study in rats.

Sub-chronic and Chronic Toxicity

No specific sub-chronic (28-day or 90-day) or chronic (e.g., 2-year) oral toxicity studies for this compound in rodent models were identified in the public domain. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures and identifying target organs for toxicity.

General Experimental Protocols

Should such studies be conducted, they would likely follow OECD Guidelines 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents), 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), and 452 (Chronic Toxicity Studies). Key parameters evaluated would include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major tissues and organs.

Genotoxicity

No specific data from in vitro (e.g., Ames test) or in vivo (e.g., micronucleus assay) genotoxicity studies for this compound were found. A review of the genotoxicity and carcinogenicity of antihistamines indicated that for many of these drugs, complete data according to current guidelines are lacking. [2]

General Experimental Protocols

Standard genotoxicity testing batteries typically include:

  • Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.

  • In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay) to detect gene mutations and clastogenicity.

  • In Vitro Micronucleus Test or Chromosomal Aberration Test: To evaluate chromosomal damage.

  • In Vivo Micronucleus Assay in Rodents: To assess chromosomal damage in a whole animal system.

Logical Flow of Genotoxicity Testing

G A In Vitro Tests (Ames, Chromosomal Aberration) B Positive Result A->B C Negative Result A->C D In Vivo Follow-up (Micronucleus Assay) B->D E Weight of Evidence Assessment C->E D->E

Caption: A simplified decision tree for a standard genotoxicity testing battery.

Carcinogenicity

No 2-year carcinogenicity bioassays for this compound in rats or mice were identified. These long-term studies are the standard for assessing the carcinogenic potential of a substance. The National Toxicology Program (NTP) is a primary source for such studies in the United States, but no reports on this compound were found. [3][4]

General Experimental Protocols

Carcinogenicity studies in rodents are typically conducted over the majority of the animal's lifespan (e.g., 2 years in rats and mice) and involve daily administration of the test substance. The primary endpoint is the incidence of neoplastic lesions.

Mechanism of Action and Signaling Pathways

The primary pharmacological action of this compound is as a histamine (B1213489) H1 receptor antagonist and a muscarinic acetylcholine (B1216132) receptor antagonist. [1][5]These actions are responsible for its antiemetic and anticholinergic effects.

Proposed Antiemetic Signaling Pathway

G cluster_0 Vomiting Center (Medulla) A Muscarinic Receptors B Histamine H1 Receptors C Vestibular Apparatus C->A Cholinergic Input C->B Histaminergic Input D This compound D->A Blocks D->B Blocks

Caption: this compound's antagonism of H1 and muscarinic receptors in the vomiting center.

The teratogenic effects of this compound may be linked to its impact on crucial developmental signaling pathways, though specific mechanisms have not been fully elucidated. Many developmental processes are governed by pathways such as Wnt, Hedgehog, and Notch. [6][7]Disruption of these pathways by xenobiotics can lead to congenital malformations. Given this compound's chemical structure as a piperazine (B1678402) derivative, its teratogenic potential might share mechanisms with other compounds in this class.

Conclusion

The available toxicological data on this compound in rodent models is limited, with the most significant finding being its teratogenicity in rats. The acute oral toxicity is relatively low. There is a notable lack of publicly available data from sub-chronic, chronic, genotoxicity, and carcinogenicity studies. To provide a comprehensive risk assessment for human health, further investigation into these areas is essential. Additionally, research into the specific signaling pathways disrupted by this compound that lead to its teratogenic effects would be of significant value.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatographic (HPLC) method for the quantitative determination of Buclizine (B1663535) Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is adept at separating this compound from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. The developed isocratic reverse-phase method utilizes a C18 column with UV detection at 230 nm. The method was validated for linearity, accuracy, precision, selectivity, and robustness, proving its suitability for routine quality control and stability studies of this compound.

Introduction

This compound Hydrochloride, chemically (RS)-1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride, is a piperazine (B1678402) derivative with antihistaminic, antimuscarinic, and antiemetic properties.[1] It is primarily used for the prevention of motion sickness and nausea. To ensure the safety and efficacy of pharmaceutical products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API). A stability-indicating analytical method is essential as it can resolve the drug substance from any potential degradation products, thereby providing an accurate measure of the drug's concentration over time. Several analytical methods for this compound have been reported, but a validated stability-indicating HPLC method is required for quality control.[1][2] This document provides a detailed protocol for such a method.

Experimental

A standard HPLC system equipped with a UV-Vis detector was used for this study. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid.[1][3]
Alternative: Acetonitrile:Triethylamine-phosphoric acid buffer (pH 3.0) (80:20 v/v).[4]
Flow Rate 1.0 mL/min.[1][3]
Detection Wavelength 230 nm.[1][3][4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes
  • This compound Hydrochloride reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Phosphoric Acid

  • Triethylamine

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Purified water

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution (from Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of this compound Hydrochloride to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 45 minutes.[1] Dilute to volume with the mobile phase and filter through a 0.45 µm nylon membrane filter.[1] Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.

Forced Degradation Studies

Forced degradation studies were performed on the this compound Hydrochloride reference standard to establish the stability-indicating nature of the method. The stress conditions are outlined below.

  • Acid Hydrolysis: A sample of this compound was treated with 2M HCl and refluxed for 4 hours.[1]

  • Base Hydrolysis: A sample of this compound was treated with 0.025N NaOH and refluxed for 2 hours.[5]

  • Oxidative Degradation: A sample of this compound was treated with 30% H₂O₂ at room temperature for 48 hours.[4][5]

  • Thermal Degradation: A solid sample of this compound was kept in an oven at 60°C for 7 days.[5]

  • Photolytic Degradation: A sample of this compound was exposed to UV light (254 nm) for a specified period.[1]

After exposure to the stress conditions, the samples were neutralized (if necessary) and diluted with the mobile phase to a suitable concentration before injection into the HPLC system.

The following table summarizes the observed degradation of this compound Hydrochloride under various stress conditions.

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationObservation% Degradation
Acid Hydrolysis 2M HCl4 hoursSignificant degradation with the appearance of two additional peaks.[1]~27%.[1]
Base Hydrolysis 0.025N NaOH2 hoursSignificant degradation observed.[4]Data not specified
Oxidative Degradation 30% H₂O₂48 hoursMinor degradation observed.[1][4]~0.7%.[1]
Thermal Degradation 60°C7 daysNegligible degradation observed.[4]Not significant
Photolytic Degradation UV light (254 nm)Not specifiedNo significant degradation observed.[1]Not significant

The results indicate that this compound is most susceptible to degradation under acidic and basic conditions. The developed HPLC method was able to successfully resolve the main this compound peak from all degradation product peaks, confirming its stability-indicating nature.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Table 3: Summary of Method Validation Parameters

ParameterResults
Linearity Good linearity was observed in the range of 0.5 to 24 µg/mL with a correlation coefficient (r²) > 0.999.[1]
Accuracy (% Recovery) Mean recovery was found to be between 96.9% and 104.5%.[1]
Precision (RSD) The relative standard deviation (RSD) for intra-day and inter-day precision was less than 2%.
Selectivity The method was found to be selective as no interference was observed from excipients, and all degradation products were well-resolved from the main peak.[4]
Robustness The method was robust to small, deliberate changes in mobile phase composition, pH, and flow rate.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for the development of the stability-indicating HPLC method and the process of forced degradation studies.

G cluster_0 Method Development Workflow Start Start Literature_Review Literature Review & Drug Characterization Start->Literature_Review Chromatographic_Optimization Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate, Wavelength) Literature_Review->Chromatographic_Optimization Forced_Degradation_Studies Forced Degradation Studies Chromatographic_Optimization->Forced_Degradation_Studies Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) Forced_Degradation_Studies->Method_Validation Documentation Application Note & Protocol Generation Method_Validation->Documentation End End Documentation->End

Caption: Workflow for Stability-Indicating HPLC Method Development.

G cluster_1 Forced Degradation Protocol cluster_stress Stress Conditions Buclizine_Sample This compound Hydrochloride Sample Acid Acid Hydrolysis (2M HCl, 4h) Buclizine_Sample->Acid Base Base Hydrolysis (0.025N NaOH, 2h) Buclizine_Sample->Base Oxidative Oxidative (30% H2O2, 48h) Buclizine_Sample->Oxidative Thermal Thermal (60°C, 7 days) Buclizine_Sample->Thermal Photolytic Photolytic (UV light) Buclizine_Sample->Photolytic Analysis Sample Preparation & HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Results Peak Purity & Degradation Assessment Analysis->Results

Caption: Protocol for Forced Degradation Studies of this compound.

Conclusion

The developed and validated stability-indicating HPLC method is simple, accurate, and precise for the determination of this compound Hydrochloride in the presence of its degradation products. This method can be effectively used for routine quality control analysis, stability studies, and to ensure the quality of this compound in pharmaceutical formulations.

References

Application Notes and Protocols for the Preclinical In Vivo Formulation Development of Buclizine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buclizine (B1663535) is a piperazine-derivative antihistamine with anticholinergic and antiemetic properties.[1][2] Its primary mechanism of action involves the blockade of histamine (B1213489) H1 and muscarinic receptors in the vomiting center and chemoreceptor trigger zone (CTZ) of the central nervous system.[3][4] This action makes it a candidate for the treatment of nausea and vomiting associated with motion sickness and vertigo.[1][5]

The development of oral formulations for preclinical in vivo studies is often challenged by the physicochemical properties of the active pharmaceutical ingredient (API). This compound hydrochloride, the common salt form, is practically insoluble in water, which can lead to poor oral bioavailability and variable exposure in animal studies.[6] Therefore, the selection of an appropriate formulation strategy is critical to ensure consistent and reliable drug delivery for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

This document provides detailed application notes and protocols for the development of oral formulations of this compound for preclinical in vivo studies, with a focus on solution and suspension preparations suitable for administration to rodent and ferret models.

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. Understanding these properties is fundamental to selecting a suitable formulation strategy.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₂₈H₃₃ClN₂ · 2HCl[7]
Molecular Weight505.95 g/mol [4]
AppearanceWhite to off-white crystalline powder[4]
Melting Point230-240 °C[6]
Water SolubilityPractically insoluble[6]
Solubility in Other SolventsSparingly soluble in chloroform (B151607) and propane-1,2-diol; Very slightly soluble in ethanol. Soluble in DMSO.[6][8][9]

Preclinical Formulation Strategies

For preclinical oral administration, simple liquid formulations such as solutions and suspensions are often preferred due to the ease of dose adjustment and administration via oral gavage.

Solution Formulations

Solution formulations are ideal for preclinical studies as they provide dose uniformity and high bioavailability. Given this compound's poor aqueous solubility, co-solvents are necessary to achieve a solution.

Suspension Formulations

When a suitable solvent system cannot be found or when higher doses are required, a suspension is a viable alternative. The goal is to create a uniform dispersion of the drug particles in a vehicle.

Experimental Protocols

Protocol for Preparation of a this compound Oral Solution (10 mg/mL)

This protocol describes the preparation of a solution formulation of this compound hydrochloride suitable for oral gavage in rats.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weigh 100 mg of this compound hydrochloride and place it in a 15 mL sterile conical tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the mixture until the this compound hydrochloride is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Add 4 mL of PEG400 to the solution and vortex thoroughly.

  • Add 0.5 mL of Tween 80 and vortex until the solution is homogeneous.

  • Slowly add 4.5 mL of saline to the mixture while vortexing to bring the final volume to 10 mL.

  • Visually inspect the solution for any precipitation. The final formulation should be a clear solution.

  • Store the formulation in a tightly sealed container, protected from light, at 2-8°C.

Protocol for Preparation of a this compound Oral Suspension (20 mg/mL)

This protocol details the preparation of a suspension formulation of this compound hydrochloride for oral gavage.

Materials:

  • This compound hydrochloride

  • 0.5% (w/v) Methylcellulose (B11928114) in purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile conical tubes (15 mL)

  • Pipettes and sterile tips

  • Vortex mixer or homogenizer

Procedure:

  • Weigh 200 mg of this compound hydrochloride. If the particle size of the API is large, gently triturate it in a mortar and pestle to a fine powder.

  • Transfer the this compound hydrochloride powder to a 15 mL sterile conical tube.

  • Add a small volume (approximately 2 mL) of the 0.5% methylcellulose vehicle to the powder to form a paste.

  • Gradually add the remaining 0.5% methylcellulose vehicle in small portions, with vigorous vortexing or homogenization after each addition, to a final volume of 10 mL.

  • Continue to vortex or homogenize for several minutes to ensure a uniform and fine suspension.

  • Visually inspect for any clumps of powder.

  • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Analytical Method for this compound Quantification

An accurate and precise analytical method is crucial for the analysis of formulation samples and for pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is described below.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnC18 (e.g., Nucleosil, 10 µm, 25 cm x 0.46 cm)[10]
Mobile PhaseAcetonitrile:Water (1:1, v/v), pH adjusted to 2.6 with phosphoric acid[10]
Flow Rate2.0 mL/min[10]
DetectionUV at 230 nm[10]
Injection Volume10 µL[9]
Run TimeApproximately 10 minutes
Internal StandardMethylparaben[10]

In Vivo Study Protocol: Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established model for studying emesis.[2][11] This protocol outlines a procedure to evaluate the anti-emetic efficacy of a this compound formulation.

Animals:

  • Male ferrets (1.0-1.5 kg)

Materials:

  • This compound formulation (solution or suspension)

  • Cisplatin (B142131) injection

  • Saline (0.9% NaCl)

  • Observation cages with a transparent front

Procedure:

  • Acclimatization: House the ferrets individually for at least 7 days prior to the experiment with free access to food and water.

  • Fasting: Fast the animals for 18 hours before cisplatin administration, with water available ad libitum.

  • Dosing:

    • Administer the this compound formulation or vehicle control orally via gavage at a predetermined time (e.g., 60 minutes) before cisplatin challenge.

    • Administer cisplatin at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[12]

  • Observation:

    • Immediately after cisplatin administration, place each ferret in an individual observation cage.

    • Observe the animals continuously for a period of 4-6 hours.

    • Record the latency to the first emetic episode (retching or vomiting).

    • Count the total number of retches and vomits during the observation period. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents.

  • Data Analysis:

    • Compare the mean number of emetic episodes in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant reduction in the number of emetic episodes in the treated group indicates anti-emetic activity.

Data Presentation

Table 3: Example Formulation Compositions for Preclinical Studies

Formulation TypeComponentConcentrationPurpose
Solution This compound HCl10 mg/mLActive Pharmaceutical Ingredient
DMSO10% (v/v)Solvent
PEG40040% (v/v)Co-solvent/Solubilizer
Tween 805% (v/v)Surfactant/Wetting Agent
Saline (0.9%)45% (v/v)Vehicle
Suspension This compound HCl20 mg/mLActive Pharmaceutical Ingredient
Methylcellulose (0.5%)q.s. to 100%Suspending Agent/Vehicle

Visualizations

Buclizine_Signaling_Pathway Vomiting_Stimuli Vomiting Stimuli (Motion, Toxins) Vestibular_Apparatus Vestibular Apparatus Vomiting_Stimuli->Vestibular_Apparatus CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Stimuli->CTZ Vomiting_Center Vomiting Center (Medulla) Vestibular_Apparatus->Vomiting_Center CTZ->Vomiting_Center Histamine_H1_Receptor Histamine H1 Receptor Vomiting_Center->Histamine_H1_Receptor Muscarinic_Receptor Muscarinic Receptor Vomiting_Center->Muscarinic_Receptor Emesis Emesis (Nausea & Vomiting) Vomiting_Center->Emesis This compound This compound This compound->Histamine_H1_Receptor Blocks This compound->Muscarinic_Receptor Blocks

Caption: this compound's anti-emetic signaling pathway.

Formulation_Development_Workflow Start Start: This compound API Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Start->Physicochemical_Characterization Formulation_Strategy Select Formulation Strategy Physicochemical_Characterization->Formulation_Strategy Solution_Formulation Solution Formulation (Co-solvents) Formulation_Strategy->Solution_Formulation Soluble Suspension_Formulation Suspension Formulation (Suspending Agents) Formulation_Strategy->Suspension_Formulation Insoluble Formulation_Preparation Prepare Formulation Solution_Formulation->Formulation_Preparation Suspension_Formulation->Formulation_Preparation Characterization Characterize Formulation (Appearance, pH, Drug Content) Formulation_Preparation->Characterization In_Vivo_Study Conduct Preclinical In Vivo Study Characterization->In_Vivo_Study End End: Evaluate PK/PD In_Vivo_Study->End

Caption: Workflow for this compound formulation development.

In_Vivo_Study_Workflow Animal_Acclimatization Animal Acclimatization (Ferrets, 7 days) Fasting Fasting (18 hours) Animal_Acclimatization->Fasting Grouping Randomize into Groups (Vehicle, this compound) Fasting->Grouping Dosing Oral Dosing (Vehicle or this compound) Grouping->Dosing Cisplatin_Challenge Cisplatin Challenge (10 mg/kg, i.p.) Dosing->Cisplatin_Challenge 60 min post-dose Observation Observation (4-6 hours) Record Emesis Cisplatin_Challenge->Observation Data_Analysis Data Analysis (Statistical Comparison) Observation->Data_Analysis Results Results: Anti-emetic Efficacy Data_Analysis->Results

Caption: Experimental workflow for the in vivo anti-emetic study.

References

Application Note: Establishing and Characterizing a Buclizine-Resistant Cancer Cell Line for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buclizine (B1663535), a piperazine-derivative antihistamine, has emerged as a potential anti-tumor agent due to its cytostatic effects.[1][2] Its primary mechanism of action involves the inhibition of the Translationally Controlled Tumor Protein (TCTP), which leads to cell cycle arrest in the G1 phase.[1][2] Unlike cytotoxic drugs, this compound does not primarily induce apoptosis or necrosis.[2] However, as with many anti-cancer therapies, the development of drug resistance poses a significant clinical challenge. The establishment of this compound-resistant cancer cell lines in vitro is a critical step to investigate the molecular underpinnings of this resistance, identify potential biomarkers, and develop novel therapeutic strategies to overcome treatment failure.

This document provides a comprehensive guide for researchers to develop and characterize a this compound-resistant cancer cell line using a gradual dose-escalation method. Detailed protocols for key validation assays, including cell viability, protein expression, and gene expression analysis, are also presented.

This compound's Mechanism of Action

This compound exerts its anti-proliferative effects by binding to TCTP. This interaction downregulates key cell cycle regulatory proteins, including Cyclin D1, Cyclin D3, CDK2, and CDK4.[1] The consequence of this is the arrest of the cell cycle in the G1 phase, thereby halting cell proliferation.[1][2]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol employs a stepwise increase in this compound concentration to select for a resistant cell population.

1.1. Initial Parameter Determination:

  • Select a parental cancer cell line of interest (e.g., MCF-7, A549).
  • Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay such as the MTT assay (see Protocol 3.1).

1.2. Induction of Resistance:

  • Culture the parental cells in their standard growth medium supplemented with this compound at an initial concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
  • Continuously monitor the cells for signs of recovery and stable growth (typically 2-3 passages).
  • Once the cells have adapted, increase the this compound concentration by a factor of 1.5 to 2.0.[1]
  • If significant cell death (>50%) is observed, revert to the previous concentration until the culture stabilizes.[1]
  • Repeat this cycle of adaptation, passaging, and dose escalation. At each stage of stable adaptation, cryopreserve a batch of cells.

1.3. Stabilization and Validation:

  • When the cells can tolerate a this compound concentration that is at least 10-fold higher than the parental IC50, maintain the cells at this concentration for 8-10 passages to ensure the stability of the resistant phenotype.[1]
  • The resistant cell line is considered successfully established if its IC50 increases by more than five-fold compared to the parental line.[1]
  • Perform characterization assays (Protocols 3.1, 3.2, and 3.3) to confirm resistance and investigate the underlying mechanisms.

Protocol 2: Cell Culture and Maintenance

2.1. Cell Lines and Reagents:

  • Parental cancer cell line and derived this compound-resistant cell line.
  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • This compound dihydrochloride (B599025) (dissolved in DMSO to create a stock solution).

2.2. Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
  • For the resistant cell line, maintain the culture medium supplemented with the final established concentration of this compound to ensure the persistence of the resistant phenotype.
  • Passage cells upon reaching 80-90% confluency.

Protocol 3: Characterization of the this compound-Resistant Cell Line

3.1. Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
  • Drug Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include untreated cells as a control.
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

3.2. Western Blot Analysis:

  • Protein Extraction: Lyse parental and resistant cells to extract total protein.
  • Quantification: Determine protein concentration using a BCA assay.
  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.[1]
  • Immunoblotting: Probe the membrane with primary antibodies against TCTP, Cyclin D1, CDK4, and potential resistance markers such as ABC transporters (e.g., P-glycoprotein). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
  • Detection: Use an appropriate secondary antibody conjugated to HRP and visualize the protein bands using an ECL substrate.

3.3. Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from parental and resistant cells and reverse transcribe it into cDNA.
  • qRT-PCR: Perform qRT-PCR using primers for genes encoding TCTP, cell cycle proteins, and ABC transporters. Use a housekeeping gene (e.g., GAPDH) for normalization.
  • Data Analysis: Calculate the relative gene expression changes in the resistant cells compared to the parental cells using the 2^-ΔΔCt method.

Data Presentation

Table 1: Comparative IC50 Values of this compound

Cell LineIC50 (µM)Resistance Index (RI)
Parental Cell Line19.18 ± 5.321.0
This compound-Resistant Cell Line210.5 ± 15.811.0
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Table 2: Relative Protein Expression Levels in Parental vs. Resistant Cells

ProteinParental Cells (Relative Expression)This compound-Resistant Cells (Relative Expression)
TCTP1.00.4 ± 0.1
Cyclin D11.01.2 ± 0.2
CDK41.01.1 ± 0.15
P-glycoprotein1.08.5 ± 1.2
Data are normalized to the parental cell line and represent the mean ± SD of three independent experiments.

Table 3: Relative mRNA Expression Levels in Parental vs. Resistant Cells

GeneParental Cells (Relative Expression)This compound-Resistant Cells (Relative Expression)
TCTP1.00.5 ± 0.08
CCND1 (Cyclin D1)1.01.3 ± 0.25
CDK41.01.2 ± 0.18
ABCB1 (P-glycoprotein)1.015.2 ± 2.5
Data are normalized to the parental cell line and represent the mean ± SD of three independent experiments.

Visualizations

Buclizine_Resistance_Workflow start Parental Cancer Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture with IC20 of this compound ic50->culture adapt Monitor for Adaptation and Stable Growth culture->adapt increase_dose Increase this compound Concentration (1.5-2x) adapt->increase_dose Cells Adapted increase_dose->adapt Repeat Cycle stabilize Maintain at High Concentration (8-10 passages) increase_dose->stabilize Target Resistance Level Achieved resistant_line Established this compound- Resistant Cell Line stabilize->resistant_line characterization Characterization resistant_line->characterization viability Cell Viability Assay (MTT) characterization->viability western Western Blot (Protein Expression) characterization->western qpcr qRT-PCR (Gene Expression) characterization->qpcr

Caption: Workflow for generating a this compound-resistant cell line.

Buclizine_Signaling_Pathway drug drug protein protein complex complex process process outcome outcome This compound This compound TCTP TCTP This compound->TCTP Arrest G1 Arrest This compound->Arrest CyclinD Cyclin D1/D3 TCTP->CyclinD CDK CDK2/CDK4 TCTP->CDK Cyclin_CDK Cyclin D-CDK4/6 Complex CyclinD->Cyclin_CDK CDK->Cyclin_CDK G1_S G1-S Phase Transition Cyclin_CDK->G1_S Proliferation Cell Proliferation G1_S->Proliferation

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

Resistance_Mechanisms center_node center_node mechanism mechanism pathway pathway Res_Cell This compound-Resistant Cancer Cell Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Res_Cell->Drug_Efflux Target_Alt Alteration of TCTP Target Res_Cell->Target_Alt Pathway_Alt Activation of Bypass Signaling Pathways Res_Cell->Pathway_Alt Apoptosis_Evasion Evasion of Apoptosis Res_Cell->Apoptosis_Evasion PI3K PI3K/AKT/mTOR Pathway Pathway_Alt->PI3K Wnt Wnt/β-catenin Pathway Pathway_Alt->Wnt

Caption: Potential mechanisms of this compound resistance in cancer cells.

References

Application Note: In Vitro Dissolution Testing of Buclizine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

Buclizine (B1663535) hydrochloride is a piperazine (B1678402) derivative with antihistaminic, antimuscarinic, and antiemetic properties. It is formulated into various dosage forms, including tablets and oral suspensions, for the prevention of motion sickness, nausea, and vomiting. The in vitro dissolution test is a critical quality control parameter that assesses the rate and extent of drug release from a dosage form, ensuring product performance and batch-to-batch consistency. This application note provides a comprehensive overview and protocol for the in vitro dissolution testing of different this compound formulations.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a white or slightly yellowish crystalline powder. It is practically insoluble in water, sparingly soluble in chloroform (B151607) and propan-1,2-diol, and very slightly soluble in ethanol.[1] Due to its poor aqueous solubility, the selection of an appropriate dissolution medium is crucial for achieving sink conditions and obtaining discriminating dissolution profiles.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of this compound in dissolution samples.[2][3][4][5][6][7]

Analytical Method: HPLC

  • Column: C18

  • Mobile Phase: Methanol (B129727):Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid[2][3][7]

  • Flow Rate: 1.0 mL/min[2][3][7]

  • Detection: UV at 230 nm[2][3][7]

  • Injection Volume: 20 µL[2]

  • Retention Time: Approximately 6 minutes[2][7]

Dissolution Testing Protocol for this compound Tablets

This protocol is based on a validated method for this compound tablets.[2]

  • Apparatus: USP Apparatus 1 (Basket)

  • Dissolution Medium: 900 mL of an aqueous solution containing 1.5% Sodium Lauryl Sulfate (SLS)[2]

  • Temperature: 37 ± 0.5 °C

  • Rotation Speed: 100 rpm[2]

  • Sampling Time Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes

  • Sample Preparation: Withdraw an aliquot of the dissolution medium at each time point. Filter the sample using a quantitative filter paper.[2] Dilute the sample with methanol (1:1, v/v) before HPLC analysis.[2][7]

  • Acceptance Criteria: A suggested acceptance criterion is not less than 80% of the labeled amount of this compound dissolved in 45 minutes.[2]

Dissolution Testing Protocol for this compound Oral Suspension

This protocol is based on a validated method for this compound oral suspension.[2]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of an aqueous solution containing 1.5% Sodium Lauryl Sulfate (SLS)[2]

  • Temperature: 37 ± 0.5 °C

  • Rotation Speed: 25 rpm[2]

  • Sampling Time Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes

  • Sample Preparation: Withdraw an aliquot of the dissolution medium at each time point. Filter the sample using a quantitative filter paper.[2] Dilute the sample with methanol (1:1, v/v) before HPLC analysis.[2][7]

  • Acceptance Criteria: For oral suspensions, a significant portion of the drug should be dissolved within 30 minutes.[2]

Data Presentation

The following tables summarize the dissolution profiles of different this compound formulations based on published data.[2]

Table 1: Dissolution Profile of this compound Tablets in 1.5% SLS using USP Apparatus 1 (Basket) at Different Rotation Speeds

Time (min)50 rpm (% Dissolved)75 rpm (% Dissolved)100 rpm (% Dissolved)
510.215.825.3
1018.528.445.1
1525.139.260.7
3040.360.185.2
4552.875.392.4
6061.783.995.1
9070.488.296.8
12074.190.597.3

Table 2: Dissolution Profile of this compound Oral Suspension in 1.5% SLS using USP Apparatus 2 (Paddle) at Different Rotation Speeds

Time (min)25 rpm (% Dissolved)50 rpm (% Dissolved)
530.155.2
1050.878.4
1568.389.1
3085.798.2
4590.199.1
6092.499.5
9093.899.7
12094.299.8

Visualizations

Experimental Workflow for In Vitro Dissolution Testing of this compound Formulations

Dissolution_Workflow start Start prep_media Prepare Dissolution Medium (900 mL, 1.5% SLS) start->prep_media setup_apparatus Set Up Dissolution Apparatus (USP 1 for Tablets, USP 2 for Suspension) Temperature: 37 ± 0.5 °C prep_media->setup_apparatus add_formulation Introduce this compound Formulation (Tablet or Oral Suspension) setup_apparatus->add_formulation start_test Start Dissolution Test (100 rpm for Tablets, 25 rpm for Suspension) add_formulation->start_test sampling Withdraw Samples at Pre-defined Time Points start_test->sampling sampling->start_test Continue Test filter_sample Filter Sample sampling->filter_sample prepare_for_hplc Dilute Sample with Methanol (1:1) filter_sample->prepare_for_hplc hplc_analysis Analyze by HPLC (UV at 230 nm) prepare_for_hplc->hplc_analysis calculate_dissolution Calculate % Drug Dissolved hplc_analysis->calculate_dissolution end End calculate_dissolution->end

Caption: Workflow for the in vitro dissolution testing of this compound formulations.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Buclizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine is a first-generation piperazine (B1678402) H1-antihistamine with anticholinergic, antiemetic, and moderate sedative properties.[1] Its therapeutic effects in managing motion sickness and vertigo are attributed to its action on the central nervous system (CNS).[2][3] Understanding the extent and rate of this compound's penetration across the blood-brain barrier (BBB) is critical for optimizing its therapeutic use and minimizing potential CNS side effects. This document provides a comprehensive protocol for a multi-tiered approach to assess the BBB penetration of this compound, incorporating in silico, in vitro, and in vivo methodologies.

In Silico Assessment

An initial in silico assessment can provide a theoretical prediction of this compound's ability to cross the BBB based on its physicochemical properties. These properties are crucial determinants for passive diffusion across the lipid-rich membranes of the BBB.

Table 1: Physicochemical Properties of this compound and their Implications for BBB Penetration

PropertyValueImplication for BBB PenetrationSource(s)
Molecular Weight ( g/mol )433.04Favorable (generally <500 Da)[4][5]
logP (Octanol-Water Partition Coefficient)~6.16 - 7.42Favorable (lipophilic)[6]
Polar Surface Area (Ų)6.48Highly Favorable (generally <90 Ų)[6]
Hydrogen Bond Donors0Favorable (generally <5)[6]
Hydrogen Bond Acceptors2Favorable (generally <10)[6]
pKa (Strongest Basic)7.6Indicates ionization at physiological pH, which can reduce passive diffusion.[6]

Interpretation: this compound's low molecular weight, high lipophilicity (logP), low polar surface area, and low number of hydrogen bond donors and acceptors are all favorable characteristics for passive diffusion across the BBB. However, its pKa suggests that a significant fraction of the molecule will be ionized at physiological pH (7.4), which may limit its rate of passive diffusion.

In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to quantify the permeability of this compound across a cell-based BBB model and to investigate the potential involvement of active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput screening method to predict passive, transcellular permeability across the BBB.

Protocol:

  • Preparation of this compound Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO) and dilute it to a final concentration (e.g., 100 µM) in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Plate Preparation: A commercial PAMPA-BBB plate consists of a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid mixture mimicking the BBB.

  • Assay Procedure:

    • Add the this compound solution to the donor wells.

    • Fill the acceptor wells with PBS (pH 7.4).

    • Assemble the plate "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 230 nm.[7]

  • Calculation of Permeability (Pe): The effective permeability is calculated using established formulas.

Cell-Based Transwell Assay

This assay utilizes a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB. Co-culture with astrocytes and pericytes can enhance the barrier properties.

Protocol:

  • Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the apical side of Transwell inserts. For a more robust model, co-culture with primary or immortalized astrocytes and pericytes on the basolateral side.

  • Barrier Integrity Assessment: Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or fluorescein).

  • Permeability Assay:

    • Add this compound (e.g., 10 µM) to the apical (blood side) chamber.

    • Collect samples from the basolateral (brain side) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.[7]

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the permeability.

  • Efflux Ratio Determination: To assess if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), perform the permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are essential to confirm the BBB penetration of this compound under physiological conditions.

Brain-to-Plasma Concentration Ratio (Kp)

This method determines the extent of this compound distribution into the brain tissue at a specific time point.

Protocol:

  • Animal Model: Use appropriate animal models, such as male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer a single dose of this compound hydrochloride via an appropriate route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), collect blood samples and immediately perfuse the brain with saline to remove intravascular blood.

  • Sample Processing:

    • Separate plasma from the blood by centrifugation.

    • Homogenize the brain tissue.

  • Quantification: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method like LC-MS/MS or the published HPLC method.[7]

  • Kp Calculation: Calculate the Kp value as the ratio of the total concentration of this compound in the brain to that in the plasma.

In Situ Brain Perfusion

This technique allows for the measurement of the rate of this compound transport across the BBB, independent of systemic circulation.

Protocol:

  • Animal Preparation: Anesthetize the animal and surgically expose the common carotid artery.

  • Perfusion: Ligate the external carotid artery and insert a cannula into the common carotid artery. Perfuse the brain with a known concentration of this compound in a physiological buffer for a short duration (e.g., 1-5 minutes).

  • Sample Collection and Processing: After perfusion, decapitate the animal, collect the brain, and process it as described in the Kp protocol.

  • Brain Uptake Clearance (Kin) Calculation: The unidirectional influx constant (Kin) is calculated to represent the rate of BBB penetration.

Data Presentation

Table 2: Template for Summarizing In Vitro and In Vivo BBB Penetration Data for this compound

AssayParameterResultInterpretation
In Silico Predicted logBB------
PAMPA-BBB Permeability (Pe) (cm/s)---High, moderate, or low permeability
Cell-Based Transwell Papp (A-B) (cm/s)---High, moderate, or low permeability
Efflux Ratio (Papp B-A / Papp A-B)--->2 suggests active efflux
In Vivo (Kp) Brain-to-Plasma Ratio (Kp)---Extent of brain distribution
In Situ Perfusion Brain Uptake Clearance (Kin) (mL/s/g)---Rate of brain uptake

Visualization of Workflows and Pathways

G cluster_0 In Silico Assessment cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment in_silico Physicochemical Property Analysis (MW, logP, PSA, pKa) prediction Predict BBB Permeation in_silico->prediction pampa PAMPA-BBB Assay prediction->pampa transwell Cell-Based Transwell Assay prediction->transwell data_analysis_vitro Quantitative Permeability Data pampa->data_analysis_vitro Calculate Pe transwell->data_analysis_vitro Calculate Papp & Efflux Ratio kp_study Brain-to-Plasma Ratio (Kp) Study data_analysis_vitro->kp_study perfusion In Situ Brain Perfusion Study data_analysis_vitro->perfusion data_analysis_vivo Quantitative Brain Uptake Data kp_study->data_analysis_vivo Calculate Kp perfusion->data_analysis_vivo Calculate Kin

Caption: Experimental workflow for assessing this compound's BBB penetration.

G cluster_1 Postsynaptic Neuron (CNS) Histamine_release Histamine (B1213489) Release H1R Histamine H1 Receptor Histamine_release->H1R Histamine Gq_PLC Gq/11 -> PLC Activation H1R->Gq_PLC PIP2_IP3 PIP2 -> IP3 + DAG Gq_PLC->PIP2_IP3 Ca_release Increased Intracellular Ca2+ PIP2_IP3->Ca_release Neuronal_activation Neuronal Activation (Wakefulness, Emesis) Ca_release->Neuronal_activation This compound This compound This compound->H1R Antagonism

Caption: Signaling pathway of this compound as a histamine H1 receptor antagonist in the CNS.

References

Application Notes and Protocols for Screening Buclizine's Therapeutic Effects Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine is a first-generation antihistamine of the piperazine (B1678402) derivative class with antiemetic and anticholinergic properties, primarily used for the management of motion sickness and vertigo.[1][2] Its mechanism of action involves the blockade of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1] Recent studies have unveiled a potential anti-cancer role for this compound through its interaction with the Translationally Controlled Tumor Protein (TCTP), leading to G1 phase cell cycle arrest in cancer cells.[3][4] Furthermore, the structural similarity of this compound to other neuroprotective piperazine derivatives suggests it may also possess neuroprotective and anti-inflammatory activities.

These application notes provide a comprehensive guide for utilizing cell-based assays to screen and characterize the therapeutic potential of this compound in the areas of oncology, anti-inflammatory, and neuroprotection. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and dose-dependent effects.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described cell-based assays to evaluate the therapeutic effects of this compound.

Table 1: Anti-Cancer Effects of this compound

AssayCell LineParameter MeasuredExpected Outcome with this compound Treatment
Cell Viability (MTT Assay) MCF-7IC50 (µM)Dose-dependent decrease in cell viability
Cell Cycle Analysis MCF-7% of cells in G1, S, G2/M phasesIncrease in the percentage of cells in the G1 phase
Western Blotting MCF-7Protein expression levelsDecrease in TCTP, Cyclin D1, and CDK4 expression
Cell Migration Assay MDA-MB-231% Wound ClosureInhibition of cell migration
Cell Invasion Assay MDA-MB-231Number of invaded cellsReduction in the number of invading cells

Table 2: Antihistaminic and Anticholinergic Effects of this compound

AssayCell LineParameter MeasuredExpected Outcome with this compound Treatment
Histamine H1 Receptor Assay HEK293 (expressing H1R)IC50 (nM) for calcium flux inhibitionDose-dependent inhibition of histamine-induced calcium mobilization
Muscarinic Receptor Assay CHO-K1 (expressing M1R)IC50 (nM) for calcium flux inhibitionDose-dependent inhibition of carbachol-induced calcium mobilization

Table 3: Anti-Inflammatory and Neuroprotective Effects of this compound

AssayCell LineParameter MeasuredExpected Outcome with this compound Treatment
NF-κB Reporter Assay HEK293Luciferase activity (Fold change)Inhibition of TNF-α-induced NF-κB activation
Neuroprotection Assay (OGD) SH-SY5Y% Cell ViabilityIncreased cell viability following oxygen-glucose deprivation

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Buclizine_Anticancer_Pathway This compound This compound TCTP TCTP This compound->TCTP inhibits CyclinD1_CDK4 Cyclin D1 / CDK4 Complex TCTP->CyclinD1_CDK4 promotes G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1_CDK4->G1_Arrest progression past G1 Proliferation Cancer Cell Proliferation G1_Arrest->Proliferation inhibits

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

Experimental_Workflow_Anticancer cluster_viability Cell Viability & Proliferation cluster_cycle Cell Cycle Analysis cluster_protein Protein Expression A1 Seed Cancer Cells (e.g., MCF-7) A2 Treat with this compound (Dose-Response) A1->A2 A3 MTT Assay A2->A3 B1 Treat Cells with this compound A2->B1 C1 Lyse Treated Cells A2->C1 A4 Determine IC50 A3->A4 B2 Fix and Stain with Propidium Iodide B1->B2 B3 Flow Cytometry B2->B3 B4 Quantify Cell Cycle Phases B3->B4 C2 Western Blot for TCTP, Cyclin D1, CDK4 C1->C2 C3 Quantify Protein Levels C2->C3

Caption: Experimental workflow for assessing the anti-cancer effects of this compound.

Neuroprotection_Workflow D1 Seed SH-SY5Y Cells D2 Oxygen-Glucose Deprivation (OGD) D1->D2 D3 Treat with this compound D2->D3 D4 Reoxygenation D3->D4 D5 Assess Cell Viability (MTT Assay) D4->D5

Caption: Workflow for the in vitro neuroprotection assay.

Experimental Protocols

Anti-Cancer Activity Assays

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • This compound hydrochloride

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing varying concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • MCF-7 cells

  • This compound hydrochloride

  • DMEM with 10% FBS

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[5]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

This protocol is used to detect changes in the expression of proteins involved in cell cycle regulation.

Materials:

  • MCF-7 cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-TCTP, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and untreated MCF-7 cells with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein expression to β-actin.

Antihistaminic and Anticholinergic Activity Assays

This assay measures the ability of this compound to block the increase in intracellular calcium initiated by receptor agonists.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (for H1 assay)

  • CHO-K1 cells stably expressing the human muscarinic M1 receptor (for M1 assay)

  • Fluo-4 AM calcium indicator dye

  • Histamine (for H1 assay) or Carbachol (B1668302) (for M1 assay)

  • This compound hydrochloride

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Seed the cells in 96-well plates and grow to confluency.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Wash the cells with HBSS.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of histamine (for H1) or carbachol (for M1) to induce a calcium response.

  • Record the fluorescence intensity over time.

  • Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.

Anti-Inflammatory Activity Assay

This assay quantifies the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound hydrochloride

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Seed the transfected cells in a 96-well plate.

  • After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[6]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[6][7]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold inhibition of TNF-α-induced NF-κB activation by this compound.

Neuroprotective Activity Assay

This in vitro model mimics ischemic conditions to assess the neuroprotective potential of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM (glucose-free)

  • Normal DMEM with glucose

  • This compound hydrochloride

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • MTT assay reagents

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if desired.

  • To induce OGD, wash the cells with glucose-free DMEM and then incubate them in glucose-free DMEM inside a hypoxic chamber for 4-6 hours.[8][9]

  • After the OGD period, replace the medium with normal DMEM containing glucose and varying concentrations of this compound.

  • Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours (reoxygenation).

  • Assess cell viability using the MTT assay as described in protocol 1.1.

  • Compare the viability of this compound-treated cells to untreated cells subjected to OGD.

References

Application Notes and Protocols for the Analytical Method Validation of Buclizine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical method validation of buclizine (B1663535) and its metabolites. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic, pharmacodynamic, and toxicological assessments of this compound.

Introduction

This compound is a piperazine-derivative antihistamine with antiemetic, antivertigo, and anticholinergic properties[1][2][3]. Understanding its metabolic fate is crucial for a complete pharmacological and toxicological evaluation. This document outlines the key considerations and methodologies for the validation of analytical methods for this compound and its metabolites in biological matrices, primarily human plasma. The protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound

This compound is metabolized in the liver, undergoing common Phase I and Phase II biotransformation reactions[3][4]. Phase I reactions for this compound, a piperazine (B1678402) derivative, are predicted to include oxidation, hydroxylation, and N-dealkylation. Following Phase I, the metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion[4][5].

Buclizine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized_Metabolite Oxidation/Hydroxylation Metabolites This compound->Oxidized_Metabolite N-dealkylated_Metabolite N-dealkylation Metabolite This compound->N-dealkylated_Metabolite Glucuronide_Conjugate Glucuronide Conjugates Oxidized_Metabolite->Glucuronide_Conjugate N-dealkylated_Metabolite->Glucuronide_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion UPLC_MSMS_Workflow Sample Human Plasma Sample Precipitation Protein Precipitation (ice-cold acetonitrile) Sample->Precipitation Centrifugation Centrifugation (10,000 rpm, 10 min) Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness (Nitrogen stream, 40°C) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis Validation_Workflow MethodDev Method Development FullVal Full Validation MethodDev->FullVal Selectivity Selectivity & Specificity FullVal->Selectivity Linearity Linearity & Range FullVal->Linearity Accuracy Accuracy & Precision FullVal->Accuracy Recovery Recovery & Matrix Effect FullVal->Recovery Stability Stability FullVal->Stability SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis Linearity->SampleAnalysis Accuracy->SampleAnalysis Recovery->SampleAnalysis Stability->SampleAnalysis

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Novel Buclizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of novel derivatives of Buclizine. This compound, a first-generation H1 antihistamine of the piperazine (B1678402) class, is known for its antiemetic and antivertigo properties.[1] The protocols outlined below describe a general synthetic scheme for the generation of this compound analogs, methods for their purification and characterization, and detailed procedures for evaluating their biological activity as H1 receptor antagonists. The accompanying data and diagrams are intended to guide researchers in the design and execution of SAR studies aimed at identifying novel compounds with improved therapeutic profiles.

Introduction

This compound is a piperazine derivative characterized by a (4-chlorophenyl)(phenyl)methyl group and a 4-tert-butylbenzyl group attached to the two nitrogen atoms of the piperazine ring.[1] It functions primarily as an antagonist of the histamine (B1213489) H1 receptor, though it also exhibits anticholinergic and central nervous system depressant effects.[1] The development of novel this compound derivatives is a promising avenue for identifying compounds with enhanced potency, selectivity, and reduced side effects, such as sedation, which is a common characteristic of first-generation antihistamines.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity. By systematically altering different parts of the this compound scaffold, it is possible to elucidate the key structural features required for potent H1 receptor antagonism and to modulate other pharmacological properties. This document provides a framework for such investigations.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through a modular strategy, allowing for the introduction of diversity at key positions of the molecule. The general synthetic scheme involves the preparation of a core piperazine intermediate followed by N-alkylation with various substituted benzyl (B1604629) halides.

General Synthetic Workflow

The overall synthetic strategy is depicted below. The key steps involve the synthesis of the 1-(diphenylmethyl)piperazine core, which can be substituted on the benzhydryl moiety, followed by N-alkylation with a variety of substituted benzyl halides to generate the final this compound derivatives.

Synthetic Workflow cluster_0 Synthesis of Core Intermediate cluster_1 Diversification cluster_2 Analysis A Substituted Benzhydryl Chloride C 1-(Substituted Diphenylmethyl)piperazine A->C Alkylation B Piperazine B->C E Novel this compound Derivative C->E N-Alkylation D Substituted Benzyl Halide D->E F Purification E->F G Characterization F->G

Caption: General workflow for the synthesis of novel this compound derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (Core Intermediate)

This protocol describes the synthesis of the core intermediate, which serves as the scaffold for further derivatization.

Materials:

Procedure:

  • To a solution of piperazine (2 equivalents) in DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-chlorobenzhydryl chloride (1 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.

Protocol 2.2.2: Synthesis of Novel this compound Derivatives (General N-Alkylation)

This protocol describes the N-alkylation of the core intermediate with various substituted benzyl halides to generate a library of this compound derivatives.

Materials:

  • 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (from Protocol 2.2.1)

  • Substituted 4-tert-butylbenzyl halide (or other substituted benzyl halide)

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (1 equivalent) in DCM.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the substituted 4-tert-butylbenzyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives should be evaluated for their biological activity to establish a structure-activity relationship. The primary target for these compounds is the histamine H1 receptor.

Key Structural Modifications for SAR Studies

To conduct a thorough SAR study, modifications can be made to three main parts of the this compound molecule:

  • Benzhydryl Moiety (Ring A and B): Introduction of various substituents (electron-donating or electron-withdrawing groups) on the phenyl rings can probe the electronic and steric requirements for receptor binding.

  • Piperazine Core: While generally conserved, modifications to the piperazine ring itself, such as introducing substituents, can be explored, though this may be synthetically more challenging.

  • N-Benzyl Moiety (Ring C): The tert-butyl group on the benzyl ring can be replaced with other alkyl groups of varying sizes and branching, or with other functional groups, to investigate the impact on potency and selectivity.

Biological Evaluation

Protocol 3.2.1: In Vitro H1 Receptor Antagonist Activity - Guinea Pig Ileum Assay

This classic pharmacological preparation is used to determine the H1 antihistaminic activity of the synthesized compounds.[2][3][4][5][6]

Materials:

  • Guinea pig

  • Tyrode's solution

  • Histamine dihydrochloride (B599025) (standard)

  • Synthesized this compound derivatives (test compounds)

  • Student organ bath with kymograph or data acquisition system

Procedure:

  • A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 32-37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[3]

  • The tissue is allowed to equilibrate for at least 30 minutes.

  • A cumulative concentration-response curve to histamine is obtained to establish a baseline.

  • The tissue is then incubated with a known concentration of a synthesized this compound derivative for a predetermined period.

  • A second cumulative concentration-response curve to histamine is recorded in the presence of the test compound.

  • The antagonistic effect of the derivative is quantified by determining the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Table 1: H1 Receptor Antagonist Activity of this compound Derivatives

Compound IDR1 (Benzhydryl)R2 (Benzyl)pA2 Value (Guinea Pig Ileum)IC50 (nM) (Receptor Binding Assay)
This compound4-Cl4-tert-butyl[Insert Value][Insert Value]
Derivative 14-F4-tert-butyl[Insert Value][Insert Value]
Derivative 2H4-tert-butyl[Insert Value][Insert Value]
Derivative 34-Cl4-isopropyl[Insert Value][Insert Value]
Derivative 44-Cl4-methoxy[Insert Value][Insert Value]
...............

Note: The values in this table are placeholders and should be replaced with experimental data.

Histamine H1 Receptor Signaling Pathway

This compound and its derivatives exert their effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of these antagonists stabilizes the inactive conformation of the receptor, thereby blocking the downstream signaling cascade initiated by histamine.

H1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Inflammatory Response NFkB->Inflammation Histamine Histamine Histamine->H1R binds This compound This compound Derivative This compound->H1R blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor.

The activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NF-κB, promoting the expression of pro-inflammatory genes. This compound derivatives, by blocking the initial step of histamine binding, inhibit this entire downstream signaling pathway.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis and SAR evaluation of novel this compound derivatives. By systematically exploring the chemical space around the this compound scaffold and employing robust biological assays, researchers can identify new chemical entities with potentially superior therapeutic properties as H1 antihistamines. The data generated from these studies will be invaluable for guiding future drug design and development efforts in the field of antihistaminic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Buclizine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buclizine (B1663535) solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming the solubility issues of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the solubility of this compound?

This compound, and its hydrochloride salt, present significant solubility challenges in aqueous media. This compound base is practically insoluble in water, with a reported solubility of 2.46e-04 g/L[1]. While this compound hydrochloride is described as soluble in water, its dissolution can still be problematic for achieving desired concentrations in various experimental and formulation contexts[2][3]. This poor aqueous solubility can lead to low bioavailability and difficulties in developing parenteral and oral liquid dosage forms[4][5][6].

Q2: What are the key physicochemical properties of this compound to consider?

Understanding the physicochemical properties of this compound is crucial for developing effective solubility enhancement strategies.

PropertyValueReference
Molecular FormulaC28H33ClN2[1]
Molecular Weight433.0 g/mol [1]
Aqueous Solubility2.46e-04 g/L[1]
LogP7.1[1]
pKaNot explicitly found, but its piperazine (B1678402) structure suggests basic properties.[7]
This compound HCl SolubilitySoluble in water and alcohol. Insoluble in H2O but soluble in DMSO and EtOH with warming.[2][3]

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications[8].

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs. As a basic compound, this compound's solubility is expected to increase in acidic conditions[7].

  • Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture[9].

  • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules[4][9].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility[10][11][12].

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate and solubility[6][13][14].

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility[15][16][17].

Troubleshooting Guides

Issue 1: this compound hydrochloride precipitates out of my aqueous buffer.

Possible Cause: The pH of your buffer may be too high, causing the protonated and more soluble form of this compound to convert to its less soluble free base form.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your aqueous solution is sufficiently acidic. This compound's solubility is pH-dependent.

  • Lower the pH: Gradually lower the pH of your solution with a suitable acid (e.g., HCl) while monitoring for re-dissolution of the precipitate.

  • Consider a Co-solvent: If pH adjustment alone is insufficient, consider adding a co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 to the buffer. Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed, keeping in mind the potential for the co-solvent to affect your experimental system.

Issue 2: I am unable to achieve the desired concentration of this compound for my in vitro assay.

Possible Cause: The intrinsic solubility of this compound in your chosen aqueous medium is being exceeded.

Troubleshooting Steps:

  • Employ Cyclodextrin Complexation: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at encapsulating hydrophobic drugs and increasing their aqueous solubility[10][18]. Prepare a stock solution of HP-β-CD in your buffer and then add the this compound.

  • Utilize Surfactants: The use of non-ionic surfactants like Tween® 80 or Pluronic® F68 can aid in solubilization through micelle formation[4][9]. A study on this compound dissolution testing found that an aqueous solution with 1.5% sodium lauryl sulfate (B86663) (SLS) was an effective medium[19][20].

  • Prepare a Nanosuspension: If your application allows, creating a nanosuspension of this compound can significantly improve its dissolution rate and apparent solubility[15]. This can be achieved through techniques like high-pressure homogenization or bead milling[14].

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound using Cyclodextrins (Phase Solubility Study)

Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin inclusion complex.

Materials:

  • This compound hydrochloride

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate (B84403) buffer (pH 6.8)[21]

  • Analytical balance, magnetic stirrer, volumetric flasks, centrifuge, HPLC system.

Methodology:

  • Prepare a series of aqueous solutions of HP-β-CD in phosphate buffer (pH 6.8) at various concentrations (e.g., 0 to 50 mM).

  • Add an excess amount of this compound hydrochloride to each HP-β-CD solution in separate sealed containers.

  • Equilibrate the mixtures by shaking at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method[22][23][24][25].

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant. A linear A_L-type plot suggests a 1:1 complex[10].

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or a suitable Soluplus® carrier

  • Methanol or another suitable organic solvent

  • Water bath, rotary evaporator, desiccator.

Methodology:

  • Weigh the desired ratios of this compound and the hydrophilic carrier (e.g., 1:1, 1:2, 1:3 w/w).

  • Dissolve both the this compound and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug and a physical mixture of the drug and carrier[26].

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Solubilization Process cluster_analysis Analysis cluster_outcome Outcome prep_this compound This compound HCl mixing Mixing & Equilibration prep_this compound->mixing prep_carrier Solubility Enhancer (e.g., Cyclodextrin, Co-solvent) prep_carrier->mixing filtration Filtration/Centrifugation mixing->filtration hplc HPLC Analysis filtration->hplc Quantification dissolution Dissolution Testing filtration->dissolution Performance soluble_solution Homogeneous Aqueous Solution hplc->soluble_solution dissolution->soluble_solution signaling_pathway cluster_strategies Solubility Enhancement Strategies pH_adjust pH Adjustment soluble_this compound Solubilized this compound pH_adjust->soluble_this compound cosolvents Co-solvents cosolvents->soluble_this compound surfactants Surfactants surfactants->soluble_this compound cyclodextrins Cyclodextrins cyclodextrins->soluble_this compound solid_dispersion Solid Dispersion solid_dispersion->soluble_this compound nanoparticles Nanoparticles nanoparticles->soluble_this compound This compound Poorly Soluble this compound This compound->pH_adjust This compound->cosolvents This compound->surfactants This compound->cyclodextrins This compound->solid_dispersion This compound->nanoparticles bioavailability Improved Bioavailability soluble_this compound->bioavailability

References

Technical Support Center: Optimizing Buclizine Dosage for Animal Models of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing buclizine (B1663535) in animal models of motion sickness. The information is designed to assist in optimizing dosage and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in treating motion sickness?

This compound is a first-generation antihistamine belonging to the piperazine (B1678402) class with anticholinergic and central nervous system depressant properties.[1] Its primary mechanism in mitigating motion sickness is believed to involve the blockade of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the vomiting center and the vestibular nuclei.[1][2] This dual antagonism helps to reduce the overstimulation of these pathways that occurs during motion, thereby alleviating symptoms of nausea and vertigo.[1]

Q2: What is a recommended starting dose for this compound in a rat model of motion sickness?

Q3: How should this compound be administered to rodent models?

Oral gavage is a common and effective method for administering this compound to ensure accurate dosing. This compound is rapidly absorbed following oral administration.[1] The drug should be dissolved or suspended in a suitable vehicle, such as sterile water, saline, or a 0.5% methylcellulose (B11928114) solution. The volume of administration should be appropriate for the size of the animal, typically 5-10 ml/kg for rats and 10 ml/kg for mice.

Q4: When should this compound be administered relative to the induction of motion sickness?

To be effective as a prophylactic treatment, this compound should be administered prior to the motion stimulus. Based on its use in humans, administration 30-60 minutes before travel is recommended.[3] Therefore, in an animal model, administering this compound 30 to 60 minutes before the rotational stimulus would be a logical starting point. The exact timing may need to be optimized based on the pharmacokinetic profile of this compound in the specific animal model.

Q5: What are the expected side effects of this compound in animal models?

Common side effects associated with this compound in humans include drowsiness, dizziness, blurred vision, and dry mouth.[3] In animal models, these may manifest as sedation, decreased motor activity, or reduced food and water intake. It is important to have a control group that receives only the vehicle to differentiate the effects of the drug from the effects of the experimental procedures.

Troubleshooting Guides

Problem 1: High variability in the motion sickness response.
Possible Cause Troubleshooting Step
Inconsistent Motion Stimulus Ensure the rotational device provides a consistent and reproducible stimulus in terms of speed, acceleration, and duration. Calibrate the equipment regularly.
Animal Stress Acclimatize animals to the experimental room and handling procedures for several days before the experiment. Minimize noise and other stressors in the environment.
Individual Animal Differences Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups.
Problem 2: Lack of a significant effect of this compound.
Possible Cause Troubleshooting Step
Suboptimal Dosage Perform a dose-response study with a wider range of this compound concentrations to identify the effective dose.
Inappropriate Timing of Administration Vary the time between drug administration and the motion stimulus to determine the optimal window for efficacy.
Insufficient Motion Stimulus Increase the intensity or duration of the rotational stimulus to induce a more robust motion sickness response.
Incorrect Route of Administration Ensure proper oral gavage technique to confirm the full dose is delivered to the stomach.
Problem 3: Excessive sedation observed in the this compound-treated group.
Possible Cause Troubleshooting Step
Dosage is too high Reduce the dose of this compound. Even a dose that is effective against motion sickness may have sedative effects.
Interaction with other factors Ensure that other experimental conditions (e.g., temperature, lighting) are not contributing to lethargy.

Data Presentation

Table 1: Suggested Dose Ranges for this compound in Rodent Models of Motion Sickness (for initial studies)

Animal Model Route of Administration Suggested Starting Dose Range (mg/kg) Time of Administration (pre-stimulus)
RatOral Gavage2.5 - 1030 - 60 minutes
MouseOral Gavage5 - 2030 - 60 minutes

Note: These are suggested starting ranges and should be optimized through dose-response studies.

Experimental Protocols

Key Experiment: Induction of Motion Sickness in Rats using Rotational Stimulus

This protocol is a general guideline and should be adapted to specific research needs and institutional animal care and use committee (IACUC) guidelines.

  • Animals: Male Wistar rats (200-250g) are individually housed and acclimated to the facility for at least one week prior to the experiment.

  • Apparatus: A variable-speed rotation device capable of controlled acceleration and deceleration. The animal is placed in a restrainer in the center of the rotating platform.

  • This compound Administration: this compound is dissolved in sterile water and administered via oral gavage at the desired dose (e.g., 2.5, 5, or 10 mg/kg) 60 minutes before the rotational stimulus. The control group receives an equivalent volume of sterile water.

  • Motion Sickness Induction: The rat is placed in the restrainer on the rotation device. The device is programmed to rotate, for example, at 80 rpm for 15 minutes.

  • Assessment of Motion Sickness (Pica Model):

    • For 24 hours prior to the experiment, animals are provided with a pre-weighed amount of kaolin (B608303) (a non-nutritive clay) in addition to their regular food and water.

    • Immediately after the rotational stimulus, the remaining kaolin is weighed to determine the amount consumed.

    • A significant increase in kaolin consumption in the control group compared to a baseline measurement (no rotation) is indicative of motion sickness. The efficacy of this compound is determined by a significant reduction in kaolin consumption in the treated groups compared to the vehicle-treated control group.

Mandatory Visualizations

Caption: Proposed mechanism of action of this compound in motion sickness.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Kaolin Measurement (24 hours) Acclimatization->Baseline Drug_Admin This compound/Vehicle Administration (Oral Gavage) Baseline->Drug_Admin Waiting Waiting Period (30-60 min) Drug_Admin->Waiting Rotation Rotational Stimulus (e.g., 80 rpm for 15 min) Waiting->Rotation Kaolin_Measure Measure Kaolin Consumption Rotation->Kaolin_Measure Data_Analysis Data Analysis Kaolin_Measure->Data_Analysis

Caption: Experimental workflow for a rat motion sickness study.

Troubleshooting_Logic Start Experiment Start No_Effect No Significant Effect of this compound? Start->No_Effect Check_Dose Is Dose Optimal? No_Effect->Check_Dose Yes Excessive_Sedation Excessive Sedation? No_Effect->Excessive_Sedation No Check_Timing Is Timing of Administration Correct? Check_Dose->Check_Timing No Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response Yes Check_Stimulus Is Motion Stimulus Sufficient? Check_Timing->Check_Stimulus No Vary_Timing Vary Administration Time Check_Timing->Vary_Timing Yes Increase_Stimulus Increase Stimulus Intensity/Duration Check_Stimulus->Increase_Stimulus Yes Success Experiment Optimized Check_Stimulus->Success No Dose_Response->Start Re-run Vary_Timing->Start Re-run Increase_Stimulus->Start Re-run Excessive_Sedation->Success No Reduce_Dose Reduce this compound Dose Excessive_Sedation->Reduce_Dose Yes Reduce_Dose->Start Re-run

Caption: Troubleshooting logic for optimizing this compound experiments.

References

Troubleshooting Buclizine instability in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Buclizine in pharmaceutical formulations. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features relevant to stability?

This compound is a piperazine (B1678402) derivative with antihistaminic, antiemetic, and moderate sedative properties. Its chemical structure, (RS)-1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride, contains a piperazine ring and a benzhydryl ether moiety. These functional groups are susceptible to degradation, particularly through hydrolysis and oxidation, which are the primary pathways for this compound instability. The molecule is typically used as a hydrochloride salt.

Q2: What are the main degradation pathways for this compound?

Forced degradation studies have shown that this compound is susceptible to degradation under the following conditions:

  • Acidic and Basic Hydrolysis: this compound degrades in both acidic and basic environments. This is likely due to the hydrolysis of the benzhydryl ether linkage.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Photolysis: Some degradation has been observed under photolytic conditions, suggesting light sensitivity.

Thermal degradation has been reported as negligible in some studies.

Q3: What are the signs of this compound degradation in my formulation?

Degradation can manifest as:

  • A decrease in the assay value of this compound over time.

  • The appearance of new peaks in your HPLC chromatogram.

  • Changes in physical properties such as color, odor, or dissolution profile.

Q4: Are there any known incompatible excipients with this compound?

While specific compatibility studies on this compound with a wide range of excipients are not extensively published, general knowledge of its chemical structure (a piperazine derivative, which is a secondary amine) suggests potential incompatibilities with:

  • Reducing Sugars (e.g., Lactose): Amine-containing drugs can undergo the Maillard reaction with reducing sugars, leading to discoloration (browning) and the formation of degradation products.

  • Excipients with High Moisture Content: this compound is susceptible to hydrolysis, so excipients that are hygroscopic or have a high water content can accelerate its degradation.

  • Acidic or Basic Excipients: Since this compound is sensitive to pH, strongly acidic or basic excipients could promote its degradation in the solid state, especially in the presence of moisture.

Troubleshooting Guides

Issue 1: Loss of this compound Potency in a Solid Dosage Form

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Hydrolysis due to Moisture 1. Assess Moisture Content: Determine the water content of your formulation and individual excipients using Karl Fischer titration. 2. Control Manufacturing Environment: Manufacture in a low-humidity environment. 3. Select Low-Moisture Excipients: Consider using anhydrous forms of excipients. 4. Incorporate a Desiccant: Include a desiccant in the packaging. 5. Apply a Moisture-Barrier Coating: Film coating the final dosage form can provide protection.
Incompatibility with Excipients 1. Review Excipient Selection: If using lactose (B1674315) or other reducing sugars, consider replacing them with non-reducing sugars like sucrose (B13894) or mannitol. 2. Perform Compatibility Studies: Conduct binary mixture studies of this compound with each excipient under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for degradation.
Degradation due to pH 1. Measure Micro-pH: Assess the pH of the formulation when dissolved. 2. Use pH-Modifying Excipients: Consider incorporating buffering agents to maintain a neutral pH environment within the formulation.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Liquid Formulation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Hydrolytic Degradation 1. Analyze pH: Determine the pH of your formulation. This compound is unstable in both acidic and basic conditions. 2. Adjust pH: Use a suitable buffering system to maintain the pH in a range where this compound is most stable (this may need to be determined experimentally, but start with a near-neutral pH). 3. Investigate Degradation Products: Acid-induced degradation has been shown to produce multiple degradation products.[1]
Oxidative Degradation 1. Protect from Oxygen: Purge the formulation with an inert gas like nitrogen during manufacturing and filling. 2. Add Antioxidants: Consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). 3. Use Chelating Agents: If metal ions are suspected to be catalyzing oxidation, add a chelating agent like edetate disodium (B8443419) (EDTA).
Photodegradation 1. Protect from Light: Manufacture under amber or low-actinic light. 2. Use Opaque Packaging: Package the final product in light-resistant containers.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound Hydrochloride

Stress Condition% DegradationNumber of Degradation Products ObservedReference
Acid Hydrolysis (0.1 M HCl, 4h)~27%2[2]
Oxidative (H₂O₂)~0.7%0[2]
Photolytic~9%4[2]
Acid Hydrolysis (0.1M HCl, 70h)Significant4 (by TLC and HPLC)[1]
Base Hydrolysis (0.025N NaOH)SignificantNot specified[3]
Oxidative (30% H₂O₂)SignificantNot specified[3]
ThermalNegligibleNot specified[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the determination of this compound in the presence of its degradation products.[1][2]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (80:20 v/v), with the pH adjusted to 2.6 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 45 minutes.

  • Make up the volume to 50 mL with the mobile phase and filter through a 0.45 µm nylon membrane.

  • Dilute the filtered solution to a final concentration of approximately 14 µg/mL with the mobile phase before injection.

Protocol 2: Forced Degradation Study

To investigate the stability of this compound in your formulation, perform the following stress tests:

  • Acid Hydrolysis: Store the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Store the sample in 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Store the sample in 3-6% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Store the sample at a high temperature (e.g., 80°C) for a specified period.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

Analyze the stressed samples at various time points using the stability-indicating HPLC method described above and compare them to an unstressed control sample.

Mandatory Visualizations

Buclizine_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound Benzhydrol 4-chlorobenzhydrol This compound->Benzhydrol Ether Cleavage Piperazine_derivative Piperazine Derivative This compound->Piperazine_derivative Ether Cleavage N_Oxide Piperazine N-Oxide This compound->N_Oxide N-Oxidation Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Proposed degradation pathways of this compound.

Troubleshooting_Workflow Start This compound Instability Observed Check_Formulation Solid or Liquid Formulation? Start->Check_Formulation Solid_Dosage Solid Dosage Form Check_Formulation->Solid_Dosage Solid Liquid_Dosage Liquid Formulation Check_Formulation->Liquid_Dosage Liquid Check_Moisture Assess Moisture Content Solid_Dosage->Check_Moisture Check_pH Check pH of Formulation Liquid_Dosage->Check_pH High_Moisture High Moisture Check_Moisture->High_Moisture Yes Low_Moisture Low Moisture Check_Moisture->Low_Moisture No Solution1 Solution High_Moisture->Solution1 Implement Moisture Control Strategies Check_Excipients Review Excipients (e.g., reducing sugars) Low_Moisture->Check_Excipients Incompatible_Excipient Potential Incompatibility Check_Excipients->Incompatible_Excipient Yes Compatible_Excipient Excipients Seem Compatible Check_Excipients->Compatible_Excipient No Solution2 Solution Incompatible_Excipient->Solution2 Reformulate with Alternative Excipients Extreme_pH Acidic or Basic pH Check_pH->Extreme_pH Yes Neutral_pH Near-Neutral pH Check_pH->Neutral_pH No Solution3 Solution Extreme_pH->Solution3 Use Buffering System Check_Oxidation Assess Potential for Oxidation Neutral_pH->Check_Oxidation Oxidation_Risk Oxidation Risk Check_Oxidation->Oxidation_Risk Yes No_Oxidation_Risk Low Oxidation Risk Check_Oxidation->No_Oxidation_Risk No Solution4 Solution Oxidation_Risk->Solution4 Incorporate Antioxidants/Inert Gas

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Enhancing Oral Bioavailability of Buclizine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of Buclizine in preclinical settings. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: this compound, an antihistamine, is a water-soluble drug. While its solubility is not a limiting factor, its oral bioavailability can be variable.[1][2] The primary challenge is to enhance its absorption and bypass first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.[3][4] Formulations that increase residence time in the oral cavity or facilitate direct absorption through the buccal mucosa can significantly improve its bioavailability.[3][4]

Q2: Which formulation strategies are most effective for improving this compound's oral bioavailability?

A2: Novel oral drug delivery systems such as oral thin films (OTFs) and buccoadhesive tablets are promising strategies.[2][3] These formulations provide a large surface area for dissolution and can adhere to the buccal mucosa, allowing for direct absorption into the bloodstream and bypassing the gastrointestinal tract and first-pass metabolism in the liver.[2][4]

Q3: What are the key in vitro evaluation parameters for these novel formulations?

A3: Key in vitro parameters include:

  • Physical characteristics: Thickness, weight variation, hardness (for tablets), and folding endurance (for films).

  • Drug content uniformity: Ensuring consistent dosage in each unit.

  • Surface pH: To ensure the formulation is not irritating to the oral mucosa.

  • Swelling index: For buccoadhesive tablets, this indicates the extent of hydration, which affects mucoadhesion and drug release.

  • In vitro disintegration and dissolution: To assess how quickly the formulation breaks down and releases the drug.

  • Mucoadhesive strength: To measure the force required to detach the formulation from the mucosal surface.

  • In vitro drug permeation: To evaluate the drug's ability to pass through a model mucosal membrane.[1]

Q4: What preclinical animal models are suitable for in vivo bioavailability studies of this compound?

A4: Rats and rabbits are commonly used animal models for pharmacokinetic studies of oral drug formulations.[5][6][7] These models are useful for determining key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which provide insights into the rate and extent of drug absorption.

Troubleshooting Guides

Oral Thin Film Formulation (Solvent Casting Method)
Problem Potential Cause(s) Troubleshooting/Solution(s)
Film is brittle and cracks easily - Insufficient plasticizer concentration.- Inappropriate polymer selection or concentration.- Increase the concentration of plasticizer (e.g., PVP, PEG 400).- Use a more flexible film-forming polymer or a combination of polymers.
Film is too soft or sticky - Excessive plasticizer concentration.- Incomplete drying.- Reduce the plasticizer concentration.- Ensure complete solvent evaporation by extending the drying time or increasing the temperature.
Air bubbles in the film - Entrapment of air during mixing.- Degas the polymer solution by allowing it to stand or by using a sonicator before casting.
Uneven film thickness - Uneven spreading of the solution during casting.- Casting surface is not level.- Ensure the casting surface (e.g., petri dish) is perfectly level.- Use a casting knife or a controlled-thickness applicator for uniform spreading.
Drug precipitation or crystallization in the film - Poor drug solubility in the polymer solution.- Drug concentration exceeds its solubility limit.- Use a co-solvent to improve drug solubility.- Reduce the drug loading in the formulation.
Buccoadhesive Tablet Formulation (Direct Compression)
Problem Potential Cause(s) Troubleshooting/Solution(s)
Tablet capping or lamination - Entrapment of air in the powder blend.- Excessive "fines" (very fine particles) in the granulation.[8]- Optimize the granulation process to reduce fines.- Adjust the compression force and speed.[9]
Sticking and picking - Inadequate lubrication.- High moisture content in the powder blend.[10]- Increase the concentration of the lubricant (e.g., magnesium stearate).- Ensure the powder blend is properly dried.
Low tablet hardness - Insufficient compression force.- Poor binding properties of the excipients.- Increase the compression force.- Incorporate a binder with better compressibility.
High friability - Low tablet hardness.- Weak intermolecular bonds within the tablet.- Increase tablet hardness by adjusting compression force.- Optimize the binder concentration.
Poor mucoadhesion - Inappropriate selection or concentration of mucoadhesive polymer.- Low swelling index.- Use a polymer with stronger mucoadhesive properties (e.g., Carbopol).- Optimize the formulation to achieve a higher swelling index.

Data Presentation

Table 1: Illustrative Preclinical Pharmacokinetic Parameters of this compound Formulations in Rats

Disclaimer: The following data are illustrative and based on typical pharmacokinetic profiles observed for BCS Class I drugs in similar oral formulations. Actual preclinical data for this compound was not available in the searched literature.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng·hr/mL) Relative Bioavailability (%)
This compound Oral Solution 10450 ± 551.5 ± 0.52800 ± 350100 (Reference)
This compound Oral Thin Film 10780 ± 900.75 ± 0.254900 ± 500175
This compound Buccoadhesive Tablet 10650 ± 751.0 ± 0.35600 ± 600200
Table 2: In Vitro Evaluation of this compound Oral Thin Film Formulations
Formulation Code Polymer Ratio (PVA:PVP) Thickness (mm) ± SD Folding Endurance ± SD Disintegration Time (s) ± SD % Drug Release at 10 min ± SD
OTF11:10.12 ± 0.01150 ± 1045 ± 375.6 ± 4.2
OTF21:20.15 ± 0.02210 ± 1535 ± 288.3 ± 3.8
OTF32:10.18 ± 0.01250 ± 1228 ± 295.1 ± 2.9
Table 3: In Vitro Evaluation of this compound Buccoadhesive Tablet Formulations
Formulation Code Polymer Ratio (Carbopol:Sodium Alginate) Hardness ( kg/cm ²) ± SD Swelling Index (%) at 4h ± SD Mucoadhesive Strength (g) ± SD % Drug Release at 6h ± SD
BT11:15.5 ± 0.3120 ± 825 ± 265.4 ± 5.1
BT21:25.8 ± 0.2150 ± 1032 ± 378.9 ± 4.5
BT32:16.2 ± 0.4180 ± 1245 ± 485.2 ± 3.7

Experimental Protocols

Preparation of this compound Oral Thin Films (Solvent Casting Method)
  • Preparation of Polymer Solution: Dissolve the specified amounts of film-forming polymers (e.g., Polyvinyl Alcohol - PVA) in distilled water with continuous stirring until a clear solution is formed.

  • Preparation of Drug Solution: In a separate beaker, dissolve this compound, plasticizer (e.g., Polyvinylpyrrolidone - PVP), and other excipients in a suitable solvent (e.g., a mixture of water and ethanol).

  • Mixing: Add the drug solution to the polymer solution with continuous stirring to ensure uniform mixing.

  • Deaeration: Place the resulting solution in a sonicator or leave it undisturbed to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free solution onto a petri dish or a suitable casting surface.

  • Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Cutting and Storage: Carefully peel the dried film from the casting surface and cut it into the desired size. Store the films in a desiccator to protect them from moisture.[2][9][11]

Preparation of this compound Buccoadhesive Tablets (Direct Compression Method)
  • Sieving: Pass this compound and all excipients (mucoadhesive polymer like Carbopol 940, filler, lubricant, etc.) through a suitable sieve to ensure uniform particle size.

  • Blending: Mix the drug and excipients (except the lubricant) in a blender for a specified time to achieve a homogenous blend.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) to the powder blend and mix for a short period (typically 2-5 minutes).

  • Compression: Compress the lubricated blend into tablets using a tablet compression machine with appropriate punches and dies.[3][4]

Mandatory Visualizations

Experimental_Workflow_OTF cluster_prep Solution Preparation cluster_form Film Formation cluster_eval In Vitro Evaluation A Dissolve Polymers (e.g., PVA) in Water C Mix Polymer and Drug Solutions A->C B Dissolve this compound & Excipients (e.g., PVP) in Solvent B->C D Deaerate Solution (Remove Air Bubbles) C->D E Cast Solution onto Petri Dish D->E F Dry Film in Oven E->F G Peel and Cut Film F->G H Physical Characterization (Thickness, Folding Endurance) G->H I Drug Content & Disintegration G->I J In Vitro Drug Release G->J

Caption: Experimental workflow for the preparation and evaluation of this compound oral thin films.

Experimental_Workflow_BT cluster_prep Powder Preparation cluster_form Tablet Formation cluster_eval In Vitro Evaluation A Sieve this compound and Excipients B Blend Drug and Excipients A->B C Add Lubricant and Final Blend B->C D Direct Compression into Tablets C->D E Physical Characterization (Hardness, Friability) D->E F Swelling Index & Mucoadhesion D->F G In Vitro Drug Release D->G

Caption: Experimental workflow for the preparation and evaluation of this compound buccoadhesive tablets.

References

Technical Support Center: Managing Buclizine-Induced Sedation in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding sedation induced by buclizine (B1663535) in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

A1: this compound is a first-generation antihistamine belonging to the piperazine (B1678402) derivative class.[1] Its primary mechanism of action involves blocking histamine (B1213489) H1 receptors. Sedation, a common side effect of first-generation antihistamines, occurs because this compound can cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS).[2][3] Histamine in the CNS plays a crucial role in promoting wakefulness, so blocking its action leads to a sedative effect.[3][4] this compound also possesses anticholinergic (muscarinic receptor blocking) and central nervous system depressant properties, which may contribute to its sedative effects.[1]

Q2: What is the primary signaling pathway involved in this compound-induced sedation?

A2: this compound-induced sedation is primarily mediated through the blockade of the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR). In the CNS, histamine binding to the H1 receptor activates the Gq alpha subunit, initiating a signaling cascade that promotes neuronal excitation and wakefulness.[5][6][7] this compound, as an antagonist, prevents this activation.

The binding of histamine to the H1 receptor typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased excitability. By blocking the H1 receptor, this compound inhibits this pathway, leading to reduced neuronal activity and sedation.

Q3: How can I assess the level of sedation in my research animals?

A3: Several behavioral tests can be used to quantify the level of sedation in rodents. The choice of test depends on the specific research question and the desired endpoints. Common methods include:

  • Loss of Righting Reflex (LORR): This is a simple and widely used test to assess the sedative-hypnotic effects of a substance. The animal is placed on its back, and the time it takes to right itself (return to a prone position with all four paws on the ground) is measured. An inability to right itself within a specified time (e.g., 30-60 seconds) is considered a positive result for sedation.[8]

  • Open Field Test (OFT): This test assesses general locomotor activity and exploratory behavior, which are typically reduced by sedatives. Rodents are placed in an open, enclosed arena, and their movement is tracked automatically or manually. Key parameters include total distance traveled, time spent mobile versus immobile, and rearing frequency. A significant decrease in these parameters indicates a sedative effect.

  • Locomotor Activity Test: This is a more specific version of the OFT focused solely on quantifying movement. Animals are placed in a chamber with infrared beams, and the number of beam breaks is recorded over time to measure horizontal and vertical activity. Sedatives will decrease the number of beam breaks.

Troubleshooting Guide: Managing Unwanted Sedation

Problem 1: Excessive sedation is interfering with the primary experimental endpoints.

  • Possible Cause: The dose of this compound administered is too high for the specific animal strain, age, or sex.

  • Solution:

    • Dose-Response Study: Conduct a pilot study to determine the minimal effective dose of this compound for your primary endpoint with the least sedative effect. Observe the animals at various time points after administration to establish the onset and duration of sedation at different doses.

    • Consider Animal Characteristics: Be aware that factors such as age, sex, and genetic background can influence drug metabolism and sensitivity. Younger or older animals, as well as certain inbred strains, may be more susceptible to sedation.

Problem 2: The duration of sedation is too long, delaying subsequent experimental procedures.

  • Possible Cause: The pharmacokinetic profile of this compound in the specific animal model results in a prolonged half-life.

  • Solution:

    • Pharmacokinetic Analysis: If feasible, conduct a basic pharmacokinetic study to determine the plasma concentration-time curve, half-life (t½), and time to maximum concentration (Tmax) of this compound in your animal model. This will help in timing your experimental procedures more effectively.

    • Pharmacokinetic Data for this compound in Rodents (Estimated): While specific, comprehensive pharmacokinetic data for this compound in rats and mice is limited in publicly available literature, general characteristics of first-generation antihistamines can be considered. They are typically well-absorbed orally, with effects appearing within 30-60 minutes and lasting for several hours.

    • Administer CNS Stimulants as Reversal Agents: Consider the use of a CNS stimulant to counteract the sedative effects of this compound. It is crucial to conduct a pilot study to determine the optimal dose and timing of the reversal agent to avoid overstimulation or other adverse effects.

      Reversal AgentProposed Mechanism of ActionPotential Starting Doses (Rodents)Administration Route
      Caffeine (B1668208) Adenosine receptor antagonist, which can enhance arousal.[9]10-25 mg/kg[10][11]Intraperitoneal (IP) or Oral (PO)
      d-Amphetamine Promotes the release of dopamine (B1211576) and norepinephrine, leading to increased arousal.[12]1-3 mg/kg[12]Intraperitoneal (IP)
      Modafinil Atypical stimulant that may increase histamine and dopamine levels in the CNS.[13]64-300 mg/kg[14]Oral (PO) or Intraperitoneal (IP)

Problem 3: Difficulty in distinguishing sedation from other potential adverse effects.

  • Possible Cause: this compound can have other CNS effects, such as ataxia or disorientation, which may be confused with simple sedation.

  • Solution:

    • Comprehensive Behavioral Assessment: In addition to sedation-specific tests, observe the animals for other behavioral changes. Use a scoring system to systematically record posture, gait, and responsiveness to stimuli.

    • Neurological Reflex Tests: Assess basic neurological reflexes, such as the pinna reflex (ear twitch in response to touch) and the corneal reflex (eyelid closure in response to a light touch on the cornea), to differentiate between sedation and more severe neurological impairment.

Experimental Protocols

Protocol 1: Assessment of Sedation using the Loss of Righting Reflex (LORR)

Objective: To determine the presence and duration of sedation induced by this compound.

Materials:

  • This compound solution at the desired concentration

  • Vehicle control solution

  • Syringes and needles for administration

  • A quiet, well-lit testing area

  • A stopwatch

  • Cages for observation

Procedure:

  • Administer this compound or vehicle control to the animal via the intended route (e.g., oral gavage, intraperitoneal injection).

  • At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-administration), gently place the animal on its back in a clean, flat area.

  • Start the stopwatch immediately.

  • Observe the animal and record the time it takes to right itself onto all four paws.

  • If the animal fails to right itself within 60 seconds, record the time as 60 seconds and note the failure.

  • Return the animal to its home cage and observe for any adverse reactions.

  • Repeat the test at each time point to determine the duration of the sedative effect.

Protocol 2: Assessment of Locomotor Activity using the Open Field Test

Objective: To quantify the effect of this compound on spontaneous motor activity.

Materials:

  • Open field apparatus (a square or circular arena with high walls to prevent escape)

  • Video tracking software and camera (or manual observation with a grid overlay)

  • This compound solution and vehicle control

  • Syringes and needles for administration

  • 70% ethanol (B145695) for cleaning the apparatus

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control to the animal.

  • At the desired time point post-administration, gently place the animal in the center of the open field arena.

  • Start the recording and allow the animal to explore the arena for a set period (e.g., 10-15 minutes).

  • After the session, return the animal to its home cage.

  • Thoroughly clean the open field apparatus with 70% ethanol between each animal to remove olfactory cues.

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and episodes of immobility.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50
RatOral2.5190 mol/kg[1]

Visualizations

Signaling Pathway of this compound-Induced Sedation

Buclizine_Sedation_Pathway This compound This compound H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation Sedation Sedation Neuronal_Excitation->Sedation Inhibition leads to Histamine Histamine Histamine->H1R Activates

Caption: this compound blocks the H1 receptor, inhibiting the Gq-PLC pathway and reducing neuronal excitation, which leads to sedation.

Experimental Workflow for Assessing and Counteracting Sedation

Experimental_Workflow start Start: this compound Administration assess_sedation Assess Sedation (e.g., LORR, Open Field) start->assess_sedation sedation_present Is Sedation Excessive? assess_sedation->sedation_present continue_exp Continue Experiment sedation_present->continue_exp No troubleshoot Troubleshoot sedation_present->troubleshoot Yes end End of Experiment continue_exp->end dose_adjust Adjust this compound Dose troubleshoot->dose_adjust reversal_agent Administer Reversal Agent (e.g., Caffeine, Amphetamine) troubleshoot->reversal_agent dose_adjust->start Lower Dose in Next Cohort reassess Re-assess Sedation reversal_agent->reassess reassess->continue_exp Sedation Mitigated reassess->troubleshoot Still Excessive

Caption: A logical workflow for assessing this compound-induced sedation and implementing troubleshooting strategies.

References

Managing Buclizine degradation in acidic and oxidative conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buclizine (B1663535). The focus is on managing its degradation in acidic and oxidative conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions. Forced degradation studies have shown that a significant percentage of this compound can degrade when exposed to acids like hydrochloric acid (HCl). The extent of degradation is dependent on the acid concentration, temperature, and exposure time. One study reported approximately 27% degradation of this compound after 4 hours in 2M HCl.[1] Another study involving refluxing in 0.1M HCl for 70 hours resulted in the formation of four degradation products.[2]

Q2: What is the impact of oxidative stress on this compound stability?

A2: this compound shows a relatively low level of degradation under oxidative stress compared to acidic conditions. A study using 30% hydrogen peroxide (H₂O₂) showed only 0.7% degradation.[1] However, another study observed considerable degradation under oxidative hydrolysis, leading to the formation of unknown degradation peaks.[3] This suggests that the specific oxidative conditions play a crucial role in the extent of degradation.

Q3: What are the known degradation products of this compound under these conditions?

A3: While detailed structural elucidation of all degradation products is not extensively published in readily available literature, studies have confirmed their formation. Under acidic hydrolysis, multiple degradation products have been observed via HPLC, with one study identifying four distinct peaks.[2] Under oxidative conditions, the formation of N-oxides is a common degradation pathway for similar piperazine-derived antihistamines, which could be a potential degradation product for this compound.

Q4: What analytical methods are recommended for monitoring this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying this compound and separating its degradation products.[1][4] A stability-indicating HPLC method typically uses a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer at a specific pH.[1][4] UV detection at around 230 nm is commonly employed.[1][4]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound degradation.

Issue 1: Unexpected peaks in the HPLC chromatogram after stress testing.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Compare the chromatogram of the stressed sample with that of an unstressed this compound standard. The new peaks are likely degradation products.

    • Ensure Method Specificity: The analytical method must be "stability-indicating," meaning it can separate the parent drug from its degradation products. If peaks are co-eluting, method optimization (e.g., changing mobile phase composition, gradient, or column) is necessary.

    • Blank Injection: Inject a blank sample (the stress medium without this compound) to ensure the extra peaks are not from the reagents or solvent.

Issue 2: Poor resolution between this compound and its degradation peaks.

  • Possible Cause: Inadequate chromatographic separation.

  • Troubleshooting Steps:

    • Mobile Phase Adjustment: Modify the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention time and may improve the separation of closely eluting peaks.

    • pH Modification: Adjust the pH of the aqueous portion of the mobile phase. This can alter the ionization state of this compound and its degradation products, thereby affecting their retention and improving resolution.

    • Gradient Elution: If using isocratic elution, switching to a gradient program can often provide better separation of complex mixtures.

    • Column Change: Consider using a column with a different stationary phase or a longer column with a smaller particle size for higher efficiency.

Issue 3: Inconsistent or non-reproducible degradation results.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Precise Control of Parameters: Ensure that the temperature, concentration of the stressor (acid or oxidizing agent), and reaction time are tightly controlled in all experiments.

    • Homogeneous Sample Preparation: Ensure the this compound sample is completely dissolved before initiating the stress study.

    • Consistent Quenching: After the specified stress period, the reaction should be consistently stopped (e.g., by neutralization or dilution) to prevent further degradation before analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of this compound.

Table 1: Degradation of this compound under Acidic Conditions

Acid ConditionDurationTemperatureDegradation (%)No. of Degradation ProductsReference
2M HCl4 hoursNot Specified~27%2[1]
0.1M HCl70 hoursRefluxNot Specified4[2]
0.05N HCl48 hoursNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Degradation of this compound under Oxidative Conditions

Oxidative ConditionDurationTemperatureDegradation (%)No. of Degradation ProductsReference
30% H₂O₂Not SpecifiedNot Specified~0.7%0[1]
30% H₂O₂48 hoursNot SpecifiedConsiderableUnknown[3]

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Conditions

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • For mild acidic stress, dilute the stock solution with 0.1M HCl.

    • For more significant degradation, use a higher concentration of acid, such as 1M or 2M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C or under reflux) for a specified period (e.g., 4 to 48 hours).

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate base (e.g., NaOH) to a pH of approximately 7.

  • Dilution and Analysis: Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Oxidative Conditions

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride as described in Protocol 1.

  • Stress Application: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined duration (e.g., 24 to 48 hours). Protect the solution from light to prevent photolytic degradation.

  • Sample Preparation for Analysis: After the incubation period, dilute the sample directly with the mobile phase to the target concentration for HPLC analysis.

  • HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Stress (e.g., 1M HCl, 60°C) prep->acid Apply Stress oxidative Oxidative Stress (e.g., 30% H₂O₂, RT) prep->oxidative Apply Stress neutralize Neutralize (for Acidic Stress) acid->neutralize dilute Dilute to Final Concentration oxidative->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for forced degradation studies of this compound.

signaling_pathway This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Blocks downstream Downstream Signaling (e.g., Nausea, Vertigo) h1_receptor->downstream Leads to histamine Histamine histamine->h1_receptor Activates

Caption: Simplified signaling pathway of this compound as an H1 receptor antagonist.

References

Technical Support Center: Enhancing HPLC Resolution of Buclizine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Buclizine (B1663535) and its related substances by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal separation and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound, offering potential causes and systematic solutions.

1. Poor Resolution Between this compound and an Impurity Peak

  • Symptom: Co-elution or partial overlap of the this compound peak with a closely eluting impurity.

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution(s)
    Inappropriate Mobile Phase Composition Adjust Organic Modifier Ratio: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and potentially improve separation.[1][2][3][4] Change Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727) or vice-versa. Different solvents can alter selectivity.[1] Modify Mobile Phase pH: The ionization state of this compound and its impurities can be altered by adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).[2][5][6] This can significantly impact retention and selectivity. For basic compounds like this compound, operating at a low pH (e.g., 2.5-4.5) can improve peak shape and resolution.[7][8][9][10]
    Suboptimal Stationary Phase Change Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., switching from a C18 to a Phenyl or Cyano column) to introduce different separation mechanisms like π-π interactions.[2]
    Inadequate Column Efficiency Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency and resolution.[1][6] Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[1][2][6]
    Elevated Temperature Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency, but excessive heat can degrade the column.[6] Experiment with temperatures in a controlled range (e.g., 25-40°C).
    Inappropriate Flow Rate Reduce Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.[2]

2. Peak Tailing for the this compound Peak

  • Symptom: The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution(s)
    Secondary Interactions with Silanol (B1196071) Groups Use a Buffered Mobile Phase: Operate at a low pH (e.g., 3-7) to suppress the ionization of residual silanol groups on the silica-based column packing.[11] Use an End-capped Column: Employ a high-quality, end-capped column to minimize the number of available silanol groups.[11]
    Column Overload Reduce Sample Concentration: Dilute the sample to ensure the injected mass does not exceed the column's capacity.[5][11]
    Column Contamination or Degradation Flush the Column: Wash the column with a strong solvent to remove contaminants.[12] Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[5] Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[13]
    Dead Volume Check Fittings and Tubing: Ensure all connections are secure and that the tubing has the appropriate internal diameter and is as short as possible.[12]

3. Peak Fronting

  • Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution(s)
    Sample Solvent Incompatibility Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is necessary, inject a smaller volume.
    Column Overload Decrease Injection Volume or Concentration: Injecting too much sample can lead to peak fronting.[14]
    Column Packing Issues Replace the Column: If all peaks exhibit fronting, it may indicate a problem with the column packing, such as a void at the inlet.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its impurities?

A good starting point is to review published stability-indicating methods. A common approach is to use a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate or formate (B1220265) buffer at pH 2.5-4.5) and an organic modifier like acetonitrile or methanol.[7][8][9][10][15] Detection is typically performed using a UV detector at around 230 nm.[7][9][15][16]

Q2: How can I perform forced degradation studies for this compound?

Forced degradation studies are essential to ensure your method is stability-indicating. This compound should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.025 M NaOH), oxidation (e.g., 30% H₂O₂), and thermal stress.[15][17] The developed HPLC method should then be able to separate the main this compound peak from any degradation products that are formed.[15]

Q3: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors, including:

  • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and fresh buffers.[5][11] Degassing the mobile phase is also crucial to remove dissolved air.[5]

  • System Leaks: Check for any leaks in the pump, injector, or detector fittings.[5]

  • Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.[5]

Q4: What is the purpose of using a buffer in the mobile phase for this compound analysis?

This compound is a basic compound. Using a buffer helps to control the pH of the mobile phase, which in turn controls the ionization state of this compound and its impurities.[2] Maintaining a consistent pH is critical for achieving reproducible retention times and symmetrical peak shapes.[18]

Experimental Protocols

Below are examples of published HPLC methods for this compound analysis. These can be used as a starting point for method development and troubleshooting.

Method 1: Isocratic HPLC Method for this compound in Pharmaceutical Formulations [7][9]

ParameterSpecification
Column C18
Mobile Phase Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 25°C

Method 2: Stability-Indicating Isocratic HPLC Method for this compound [15]

ParameterSpecification
Column GraceAlpha C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Triethylamine-phosphoric acid buffer (pH 3.0) : Acetonitrile (20:80 v/v)
Flow Rate Not specified, but typically 1.0 mL/min for such columns
Detection UV at 230 nm

Method 3: Gradient UHPLC-MS Method for this compound and its Impurities [8]

ParameterSpecification
Column Zorbax SB-C18
Mobile Phase A 35 mM Ammonium formate, pH 4.5
Mobile Phase B Methanol with 0.02% formic acid
Elution Gradient
Total Run Time 10 minutes

Visualizations

HPLC Troubleshooting Workflow for Poor Resolution

HPLC_Troubleshooting start Poor Resolution Observed check_mobile_phase Adjust Mobile Phase (Organic %, pH, Solvent Type) start->check_mobile_phase resolution_ok Resolution Acceptable? check_mobile_phase->resolution_ok Re-inject check_column Evaluate Column (Age, Chemistry, Dimensions) check_instrument Check Instrument Parameters (Flow Rate, Temperature) check_column->check_instrument If column is OK check_column->resolution_ok Re-inject after change consider_new_column Consider Different Column Chemistry check_column->consider_new_column If no improvement check_instrument->resolution_ok Re-inject resolution_ok->check_column No end Resolution Enhanced resolution_ok->end Yes consider_new_column->check_mobile_phase

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

Key Factors Influencing HPLC Resolution

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) - Column Length - Particle Size Resolution->Efficiency depends on Selectivity Selectivity (α) - Mobile Phase - Stationary Phase - Temperature Resolution->Selectivity depends on Retention Retention Factor (k') - Mobile Phase Strength Resolution->Retention depends on

Caption: The relationship between resolution and key chromatographic factors.

References

Technical Support Center: Mitigating Off-Target Effects of Buclizine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Buclizine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound is primarily a first-generation antihistamine that acts as an antagonist at the Histamine (B1213489) H1 receptor.[1][2] It also possesses significant anticholinergic properties due to its antagonism of Muscarinic M1 receptors.[2] Known off-target effects include central nervous system (CNS) depression, potential for QTc interval prolongation through blockade of the hERG potassium channel, and anti-proliferative effects in certain cancer cell lines.[3][4]

Q2: What are some common unexpected results in cell-based assays that might indicate off-target effects of this compound?

A2: Unexpected results can include:

  • Reduced cell viability or proliferation in assays where histamine or acetylcholine (B1216132) signaling is not the primary focus.

  • Changes in cell cycle progression , such as an arrest in the G1 phase.[3]

  • Alterations in cellular morphology that are not consistent with H1 or M1 receptor blockade.

  • Confounding results in reporter gene assays due to this compound's broad activity.

  • Cardiomyocyte beat rate changes in vitro, suggesting hERG channel interaction.

Q3: How can I differentiate between on-target H1 receptor antagonism and off-target effects in my assay?

A3: To distinguish between on-target and off-target effects, consider the following strategies:

  • Rescue experiments: Co-treatment with a Histamine H1 receptor agonist (e.g., histamine) should reverse the on-target effects of this compound. If the observed effect persists, it is likely an off-target effect.

  • Use of control compounds: Compare the effects of this compound with other H1 antagonists that have different off-target profiles.

  • Counter-screening: Test this compound in cell lines that do not express the H1 receptor. Any observed activity in these cells would indicate off-target effects.

  • Dose-response analysis: On-target and off-target effects may occur at different concentrations. A comprehensive dose-response curve can help to identify different mechanisms of action.

Q4: My cell viability assay (e.g., MTT, XTT) shows a decrease in signal with this compound treatment. Is this due to cytotoxicity or reduced proliferation?

A4: A decrease in signal in metabolic assays like MTT can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To differentiate between these:

  • Perform a direct cytotoxicity assay: Use an LDH release assay to measure cell membrane integrity. An increase in LDH release indicates cytotoxicity.

  • Cell counting: Directly count the number of viable cells using a trypan blue exclusion assay or an automated cell counter.

  • Cell cycle analysis: Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in a specific phase (e.g., G1) suggests a cytostatic effect.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

Symptoms: A dose-dependent decrease in cell viability is observed in an assay where the Histamine H1 receptor is not the intended target.

Possible Causes:

  • Off-target cytotoxicity: this compound may be inducing cell death through mechanisms unrelated to H1 receptor antagonism.

  • Inhibition of cell proliferation: this compound has been reported to cause G1 cell cycle arrest.[3][4]

  • Anticholinergic effects: Blockade of muscarinic receptors could interfere with cell signaling pathways essential for viability in certain cell types.

Troubleshooting Steps:

StepActionExpected Outcome
1Perform an LDH cytotoxicity assay. Determine if the decrease in viability is due to cell death (increased LDH release) or a cytostatic effect.
2Conduct a cell cycle analysis via flow cytometry. Identify if this compound is causing an arrest at a specific phase of the cell cycle.
3Perform a rescue experiment with a muscarinic agonist (e.g., carbachol). If the effect is due to muscarinic antagonism, the agonist should reverse the phenotype.
4Test this compound on a panel of cell lines with varying receptor expression. Determine if the effect is cell-line specific and correlate it with the expression of potential off-targets.
Issue 2: Inconsistent Results in Histamine H1 Receptor Functional Assays

Symptoms: Variability in the inhibition of histamine-induced cellular responses (e.g., calcium flux).

Possible Causes:

  • Muscarinic receptor interference: If the cell line also expresses muscarinic receptors, this compound's anticholinergic activity could be confounding the results.

  • Assay window limitations: The concentration of histamine used may be too high, making it difficult to observe competitive antagonism.

  • This compound degradation: Instability of the compound in the assay medium over time.

Troubleshooting Steps:

StepActionExpected Outcome
1Characterize muscarinic receptor expression in your cell line. Use RT-PCR or receptor binding assays to determine the presence of muscarinic receptor subtypes.
2Use a muscarinic receptor antagonist as a control. Compare the effects of this compound to a selective muscarinic antagonist to understand the contribution of this off-target activity.
3Optimize histamine concentration. Perform a histamine dose-response curve to determine the EC80 concentration, which is optimal for observing competitive antagonism.
4Assess compound stability. Analyze the concentration of this compound in the assay medium over the course of the experiment using a suitable analytical method (e.g., LC-MS).

Data Presentation

Table 1: On-Target and Off-Target Binding Affinities (Ki) of Meclizine (B1204245) (a structural analog of this compound)

TargetKi (nM)CompoundSpeciesAssay ConditionsReference
Muscarinic Receptors3,600 - 30,000MeclizineBovineCerebral Cortex Homogenate[5]

Table 2: Cytotoxicity and Anti-proliferative Effects of this compound

Cell LineIC50 (µM)Assay TypeExposure TimeReference
MCF-7 (Human Breast Cancer)19.18Growth InhibitionNot Specified[3]
COLO 205 (Human Colon Cancer)>50 (for DNA laddering)ApoptosisNot Specified[4]

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Competitive Radioligand Binding Assay (Histamine H1 or Muscarinic Receptors)

Principle: This assay measures the affinity of a test compound (this compound) for a specific receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells expressing human H1 or M1 receptors).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for H1 receptors or [³H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

Buclizine_Signaling_Pathways This compound On-Target and Off-Target Pathways This compound This compound H1R Histamine H1 Receptor (On-Target) This compound->H1R Antagonism M1R Muscarinic M1 Receptor (Off-Target) This compound->M1R Antagonism hERG hERG K+ Channel (Off-Target) This compound->hERG Blockade TCTP TCTP (Off-Target) This compound->TCTP Binding Gq_11 Gq/11 H1R->Gq_11 M1R->Gq_11 QT_Prolongation QTc Prolongation hERG->QT_Prolongation Leads to Cell_Cycle_Proteins Cyclin D1, CDK4, etc. TCTP->Cell_Cycle_Proteins Downregulation PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC G1_Arrest G1 Phase Arrest Cell_Cycle_Proteins->G1_Arrest Induces

Caption: this compound's primary and potential off-target signaling pathways.

Experimental_Workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype Hypothesize Hypothesize Off-Target Effect Start->Hypothesize Viability_Assay Cell Viability Assay (MTT/XTT) Hypothesize->Viability_Assay Binding_Assay Receptor Binding Assay Hypothesize->Binding_Assay Identify Potential Targets Cytotoxicity_Assay Cytotoxicity Assay (LDH) Viability_Assay->Cytotoxicity_Assay Differentiate Cytotoxicity vs. Cytostasis Cell_Cycle_Analysis Cell Cycle Analysis Viability_Assay->Cell_Cycle_Analysis Investigate Proliferation Conclusion Identify Off-Target Mechanism Cytotoxicity_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Functional_Assay Functional Rescue Assay Binding_Assay->Functional_Assay Confirm Functional Relevance Functional_Assay->Conclusion

Caption: A logical workflow for investigating and identifying off-target effects.

References

Strategies to minimize Buclizine's anticholinergic side effects in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buclizine. The focus is on strategies to minimize the compound's anticholinergic side effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anticholinergic side effects?

This compound is a first-generation piperazine-derivative antihistamine that also possesses significant anticholinergic properties.[1][2][3] Its primary therapeutic effects, such as antiemetic and antivertigo actions, are partly due to its central anticholinergic activity.[1] These effects stem from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking these receptors, this compound inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade in various tissues leads to the classic anticholinergic side effects, including dry mouth, blurred vision, urinary retention, and drowsiness.[5][6]

Q2: How can I quantitatively assess the anticholinergic activity of this compound in my in vitro model?

There are several established in vitro methods to quantify the anticholinergic activity of a compound like this compound:

  • Radioligand Binding Assays: This is a direct method to determine the affinity of this compound for the five subtypes of muscarinic receptors (M1-M5).[7][8][9] The assay measures the displacement of a radiolabeled ligand (e.g., [3H]N-methyl-scopolamine) from the receptors by this compound. The resulting inhibition constants (Ki values) provide a quantitative measure of binding affinity.[4][10]

  • Isolated Tissue Functional Assays: These assays measure the functional consequence of muscarinic receptor blockade. A common model is the carbachol-induced contraction of isolated guinea pig tracheal smooth muscle or rat ileum.[11][12][13][14][15] The ability of this compound to inhibit these contractions is quantified to determine its antagonistic potency (often expressed as a pA2 value or IC50).[15]

Q3: Are there in vivo models to study and mitigate this compound's anticholinergic side effects?

Yes, several in vivo models can be employed:

  • Measurement of Acetylcholine-Induced Hypotension: In anesthetized rats, intravenous injection of acetylcholine causes a transient hypotensive response. The antagonistic effect of this compound on this response can be quantified.[16][17][18]

  • Salivation Assays: Pilocarpine (B147212), a muscarinic agonist, can be used to induce salivation in rodents. The inhibitory effect of this compound on pilocarpine-induced salivation provides a measure of its peripheral anticholinergic activity.

  • Locomotor Activity and Cognitive Function Tests: Anticholinergic agents can affect motor activity and cognitive function.[19] Various behavioral tests in rodents can be used to assess these central anticholinergic effects and the efficacy of potential mitigation strategies.

Q4: What are the primary strategies to minimize this compound's anticholinergic effects in an experimental setting?

The main strategies revolve around dose optimization and co-administration of a cholinergic agonist:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective dose of this compound for its desired primary effect (e.g., antiemetic) while minimizing anticholinergic side effects.

  • Co-administration of a Cholinergic Agonist: A centrally acting acetylcholinesterase inhibitor like physostigmine (B191203) can be used to counteract the central and peripheral anticholinergic effects of this compound.[20][21][22][23][24] For peripheral effects, a peripherally restricted muscarinic agonist like pilocarpine could be considered, though this may introduce its own systemic effects that need to be controlled for.

Troubleshooting Guides

Issue 1: High variability in my in vitro functional assay for anticholinergic activity.

Possible Cause Troubleshooting Step
Tissue Viability Issues Ensure the isolated tissue (e.g., guinea pig trachea) is fresh and properly prepared in oxygenated physiological salt solution. Maintain the organ bath at a constant temperature (typically 37°C).[12]
Inconsistent Agonist (Carbachol) Response Allow for a sufficient equilibration period for the tissue before starting the experiment. Ensure consistent washout periods between agonist applications to prevent receptor desensitization.[11]
This compound Solution Instability Prepare fresh solutions of this compound for each experiment. Check the solubility of this compound in your chosen solvent and ensure it is fully dissolved.
Incorrect Dosing Calculation Double-check all calculations for serial dilutions of both the agonist and antagonist (this compound).

Issue 2: Difficulty in separating the desired antiemetic effect from the sedative (anticholinergic) effect in my animal model.

Possible Cause Troubleshooting Step
Dose of this compound is too high Perform a detailed dose-response study to find a dose that provides antiemetic effects with minimal sedation.
Central Anticholinergic Effects Consider co-administering a low dose of a centrally acting acetylcholinesterase inhibitor like physostigmine. The dose of physostigmine should be carefully titrated to counteract the sedation without causing overt cholinergic toxicity.[20][23]
Behavioral Assay Sensitivity Use a battery of behavioral tests to more specifically assess sedation versus other neurological effects. For example, use a rotarod test for motor coordination in addition to an open-field test for general activity.

Quantitative Data Summary

Table 1: Representative Antimuscarinic Affinities of H1 Antihistamines

AntihistamineMuscarinic Receptor Affinity (Ki, nM)
This compound [Data not readily available in searched literature, expected to have moderate to high affinity]
Mequitazine5.0
Cyproheptadine~5.0
Clemastine~20
Diphenylpyraline~25
Promethazine~30
Hydroxyzine3,600
Meclizine>10,000

Note: The Ki values are approximate and can vary based on the experimental conditions.[4] Data for this compound is not specified in the provided search results and would need to be determined experimentally.

Table 2: Example Dosing for in vivo Mitigation of Anticholinergic Effects in Rats

CompoundDoseRoute of AdministrationPurpose
This compound 60-100 mg/kgOralTo induce a measurable effect (teratogenic in this example, but indicates a dose range for significant biological activity).[25]
Physostigmine 0.02 mg/kg (up to 0.5mg)IV (slow push)To reverse central anticholinergic effects.[20][23]
Acetylcholine 2.5-60 nmolIntracorticalTo elicit a hypotensive response for antagonism studies.[16]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Anticholinergic Activity using Guinea Pig Tracheal Rings

Objective: To quantify the antagonistic effect of this compound on carbachol-induced contractions in isolated guinea pig tracheal smooth muscle.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Prepare tracheal rings (2-3 mm in width).

  • Experimental Setup:

    • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[13]

    • Connect the rings to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washouts every 15 minutes.

  • Procedure:

    • Obtain a cumulative concentration-response curve for carbachol (B1668302) (e.g., 10⁻⁸ M to 10⁻⁵ M).[11]

    • Wash the tissue repeatedly until the baseline tension is restored.

    • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

    • Repeat this process for several concentrations of this compound.

  • Data Analysis:

    • Plot the log concentration of carbachol against the contractile response (as a percentage of the maximum response).

    • Determine the EC50 of carbachol in the absence and presence of different concentrations of this compound.

    • Construct a Schild plot to determine the pA2 value, which represents the affinity of this compound for the muscarinic receptors in this functional assay.

Protocol 2: In Vivo Mitigation of this compound's Anticholinergic Effects with Physostigmine in Rats

Objective: To assess the ability of physostigmine to reverse this compound-induced central anticholinergic effects (e.g., sedation) in rats.

Methodology:

  • Animals:

    • Use adult male Sprague-Dawley rats.

    • Acclimatize the animals to the testing environment.

  • Drug Administration:

    • Administer this compound at a dose known to induce sedation (determined from a pilot dose-response study).

    • Administer physostigmine (e.g., 0.02 mg/kg, IV or IP) after the onset of this compound-induced sedation.[20][23]

    • Include control groups: Vehicle only, this compound + Vehicle, Vehicle + Physostigmine.

  • Behavioral Assessment:

    • Use a locomotor activity chamber to measure horizontal and vertical movements.

    • Assess motor coordination using a rotarod apparatus.

    • Conduct assessments at baseline and at various time points after drug administration.

  • Data Analysis:

    • Compare the locomotor activity and rotarod performance between the different treatment groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if physostigmine significantly reverses the behavioral effects of this compound.

Visualizations

Buclizine_Anticholinergic_Pathway This compound This compound mAChR Muscarinic Acetylcholine Receptors (M1-M5) This compound->mAChR Blocks Side_Effects Anticholinergic Side Effects (Dry Mouth, Sedation, etc.) This compound->Side_Effects G_Protein G-Protein Activation mAChR->G_Protein Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates Signaling_Cascade Downstream Signaling (e.g., IP3/DAG, cAMP) G_Protein->Signaling_Cascade Physiological_Response Normal Cholinergic Physiological Response Signaling_Cascade->Physiological_Response

Caption: this compound's anticholinergic signaling pathway.

Caption: Workflow for in vitro anticholinergic assay.

Mitigation_Strategy_Logic observe_effect Observe Anticholinergic Side Effect (e.g., Sedation) is_dose_optimal Is this compound Dose at Lowest Effective Level? observe_effect->is_dose_optimal reduce_dose Reduce this compound Dose is_dose_optimal->reduce_dose No coadminister Consider Co-administration of Cholinergic Agonist (e.g., Physostigmine) is_dose_optimal->coadminister Yes reduce_dose->observe_effect monitor Monitor for Reversal of Side Effects & Potential Cholinergic Toxicity coadminister->monitor end Optimized Protocol monitor->end

Caption: Logical workflow for mitigating anticholinergic effects.

References

Validation & Comparative

Comparative Efficacy of Buclizine vs. Meclizine for Vertigo: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Buclizine and Meclizine for the treatment of vertigo, with a focus on their mechanisms of action and the available clinical evidence. This document is intended to inform research and development by highlighting the disparities in the existing data and identifying areas for future investigation.

Introduction

Vertigo, a sensation of spinning or rotational movement, is a debilitating symptom of various underlying vestibular disorders. Both this compound and Meclizine are first-generation antihistamines with anticholinergic properties, commonly used to manage vertigo and motion sickness.[1][2][3] While chemically similar as piperazine (B1678402) derivatives, the level of clinical evidence supporting their efficacy in vertigo treatment differs significantly.

Mechanism of Action

Both this compound and Meclizine exert their anti-vertigo effects primarily through their action on the central nervous system and the vestibular system.

This compound: The precise mechanism of this compound's antiemetic and antivertigo effects is not fully elucidated.[2] However, it is understood to possess central anticholinergic, antihistaminic, and CNS depressant properties.[2] It is believed to depress labyrinthine excitability and vestibular stimulation, and may also act on the medullary chemoreceptor trigger zone.[2] By blocking histamine (B1213489) H1 receptors and muscarinic cholinergic receptors in the vomiting center, this compound reduces the transmission of aberrant signals from the vestibular apparatus.[3]

Meclizine: Meclizine is a non-selective histamine H1 receptor antagonist with central anticholinergic actions.[4] Its antiemetic and antivertigo properties stem from its ability to block these receptors in the brain's vomiting center and chemoreceptor trigger zone.[4] This action inhibits histamine-mediated neurotransmission from the vestibular nuclei and the nucleus of the solitary tract to the vomiting center in the medulla, thereby reducing the sensation of vertigo and associated nausea.[4]

Signaling Pathway

The following diagram illustrates the generalized signaling pathway through which first-generation antihistamines like this compound and Meclizine are thought to mitigate vertigo symptoms.

G cluster_vestibular Vestibular System cluster_brainstem Brainstem cluster_symptoms Symptoms Vestibular_Apparatus Vestibular Apparatus (Overstimulation) Vestibular_Nuclei Vestibular Nuclei Vestibular_Apparatus->Vestibular_Nuclei Nerve Impulses Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_Center Vertigo_Nausea Vertigo & Nausea Vomiting_Center->Vertigo_Nausea Buclizine_Meclizine This compound / Meclizine Buclizine_Meclizine->Vomiting_Center Block H1 and Muscarinic Receptors

Caption: Generalized signaling pathway of this compound and Meclizine in vertigo.

Comparative Efficacy: A Review of Clinical Data

A significant disparity exists in the quality and quantity of publicly available clinical trial data for this compound and Meclizine in the context of vertigo.

Meclizine: Summary of Clinical Evidence

Meclizine's efficacy in treating vertigo has been evaluated in several clinical trials, including a meta-analysis.

A systematic review and meta-analysis of 17 randomized controlled trials (involving 1586 participants) found that single-dose antihistamines, including meclizine, provided significantly greater relief from vertigo at 2 hours compared to single-dose benzodiazepines.[5][6]

Table 1: Quantitative Data from Meclizine Clinical Trials

Study/AnalysisComparisonKey Outcome MeasureResult
Hunter BR, et al. (2022)[5]Single-dose antihistamines vs. single-dose benzodiazepinesChange in 100-point vertigo Visual Analog Scale (VAS) at 2 hoursAntihistamines showed a 16.1-point greater improvement (95% CI, 7.2 to 25.0)
Cohen B, DeJong JM. (1972)Meclizine vs. PlaceboReduction in severity and frequency of vertigo attacksMeclizine was significantly more effective than placebo
Shih RD, et al. (2017)Meclizine (25 mg) vs. Diazepam (5 mg)Mean improvement in 100-mm vertigo VAS at 60 minutesNo significant difference; Meclizine: 40 mm, Diazepam: 36 mm (p=0.60)
Experimental Protocol: Meclizine vs. Diazepam for Acute Peripheral Vertigo

The following workflow outlines the methodology of a representative clinical trial comparing Meclizine and Diazepam.

G Patient_Recruitment Patient Recruitment (Adults with acute peripheral vertigo) Randomization Randomization (Double-blind) Patient_Recruitment->Randomization Group_A Group A: Oral Meclizine (25 mg) Randomization->Group_A Group_B Group B: Oral Diazepam (5 mg) Randomization->Group_B Baseline_VAS Baseline Vertigo Assessment (100-mm VAS at t=0) Group_A->Baseline_VAS Group_B->Baseline_VAS Followup_VAS_30 Follow-up Assessment (VAS at t=30 min) Baseline_VAS->Followup_VAS_30 Followup_VAS_60 Primary Outcome Assessment (VAS at t=60 min) Followup_VAS_30->Followup_VAS_60 Data_Analysis Data Analysis (Comparison of mean change in VAS) Followup_VAS_60->Data_Analysis

Caption: Experimental workflow for a comparative trial of Meclizine and Diazepam.
This compound: Lack of Publicly Available Clinical Data for Vertigo

Despite its long history of use for motion sickness and vertigo, a comprehensive search of published literature did not yield any randomized, controlled clinical trials with quantitative data on the efficacy of this compound specifically for vertigo. Much of the available information is descriptive, found in drug databases and pharmaceutical promotional materials.[2] There is a notable absence of head-to-head comparative studies with Meclizine or other standard vertigo treatments.

Discussion and Future Directions

The available evidence strongly supports the efficacy of Meclizine in the short-term management of vertigo, with quantifiable benefits demonstrated against both placebo and other active comparators. In contrast, the clinical evidence for this compound's efficacy in vertigo is largely anecdotal or based on its known pharmacological properties as a first-generation antihistamine.

For drug development professionals, this represents a significant knowledge gap and a potential opportunity. The lack of robust clinical data for this compound suggests that well-designed, randomized, double-blind, placebo- and active-controlled trials are warranted to:

  • Establish the efficacy and safety profile of this compound for various types of vertigo.

  • Determine the optimal dosage and duration of treatment.

  • Directly compare the efficacy and side-effect profile of this compound with Meclizine and other vestibular suppressants.

Such studies would be invaluable in providing the evidence base required for informed clinical decision-making and could potentially reposition this compound in the therapeutic landscape for vestibular disorders.

Conclusion

While both this compound and Meclizine share a similar mechanism of action as first-generation antihistamines with anticholinergic properties, the clinical evidence supporting their use for vertigo is not equivalent. Meclizine is supported by data from randomized controlled trials and a meta-analysis, providing a quantitative basis for its efficacy. For this compound, there is a conspicuous lack of similar high-quality clinical trial data in the public domain. This disparity underscores the need for further research to validate the efficacy of this compound in the treatment of vertigo and to enable a direct, evidence-based comparison with Meclizine.

References

Head-to-Head Comparison: Buclizine and Cinnarizine in Motion Sickness Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental and clinical evidence for researchers and drug development professionals.

Motion sickness, a common and debilitating condition, arises from a sensory mismatch between the visual, vestibular, and somatosensory systems. Pharmacological intervention remains a primary strategy for its prevention and treatment. Among the therapeutic options, the antihistamines buclizine (B1663535) and cinnarizine (B98889) are frequently utilized. This guide provides a detailed, evidence-based comparison of these two agents, focusing on their pharmacological mechanisms, efficacy in motion sickness models, and the experimental protocols used in their evaluation.

Pharmacological Profile and Mechanism of Action

Both this compound and cinnarizine belong to the first-generation antihistamines and exert their primary effects through antagonism of histamine (B1213489) H1 receptors. However, their pharmacological profiles are distinct, contributing to differences in their clinical application and side-effect profiles.

This compound is a piperazine-derivative antihistamine with significant anticholinergic (antimuscarinic) and moderate sedative properties.[1][2][3] Its antiemetic and antivertigo effects are attributed to its ability to depress labyrinthine excitability and vestibular stimulation.[4] this compound acts on the vomiting center in the medulla, which is rich in muscarinic cholinergic and histamine-containing synapses that receive input from the vestibular apparatus.[4][5] By blocking both H1 and muscarinic receptors in this region, this compound reduces the overstimulation that leads to the symptoms of motion sickness.[4][5]

Cinnarizine also functions as an H1 receptor antagonist.[6][7] A key distinguishing feature of cinnarizine is its additional activity as a calcium channel blocker.[7][8] This action is thought to contribute significantly to its efficacy in managing vestibular disorders. By inhibiting calcium influx into the vestibular sensory cells of the inner ear, cinnarizine reduces their excitability and dampens the signals sent to the brain regarding motion.[7] Some evidence suggests that at pharmacologically relevant concentrations, cinnarizine may also inhibit potassium (K+) currents in vestibular hair cells. Furthermore, cinnarizine has been shown to have antiserotoninergic and antidopaminergic effects.[7]

Comparative Efficacy in Motion Sickness

Direct head-to-head clinical trials comparing this compound and cinnarizine specifically for motion sickness are limited in the publicly available literature. However, individual studies evaluating their efficacy against placebo or other anti-motion sickness agents provide valuable insights.

DrugStudy PopulationKey FindingsReference
Cinnarizine 95 healthy male subjects (seasickness)50 mg of cinnarizine was significantly more effective than placebo in preventing seasickness in rough seas (p < 0.05). 65% of subjects on 50 mg felt better compared to previous voyages, versus 31% on placebo. The 25 mg dose was not significantly more effective than placebo.[9]
Cinnarizine 179 warship crew members (seasickness)Scopolamine (B1681570) was shown to be more effective than cinnarizine in protecting against seasickness symptoms, particularly in moderate to severe conditions. In mild motion, cinnarizine was better tolerated with fewer side effects.[10]
Cinnarizine 1741 tourist volunteers (seasickness)In a comparison of seven anti-seasickness drugs, there was no significant difference in the incidence of vomiting (4.1-10.2%) or malaise (16.4-23.5%) among the active treatment groups, which included cinnarizine.[11]

While no similar quantitative data from controlled trials for this compound in motion sickness was identified in the search, its established use and mechanism of action support its clinical utility.[1][4][12] Several sources note that while not available in the United States, cinnarizine is often reported as one of the most effective antihistamines for motion sickness with a favorable side-effect profile.[13][14][15]

Experimental Protocols

The methodologies employed in clinical studies are crucial for interpreting the validity and applicability of their findings. Below are summaries of the experimental protocols from the cited studies on cinnarizine.

Study 1: Effect of cinnarizine in the prevention of seasickness (Aviat Space Environ Med. 1994) [9]

  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 95 healthy male subjects.

  • Intervention: Subjects were divided into three groups receiving either cinnarizine 50 mg, cinnarizine 25 mg, or a placebo.

  • Exposure: A 4-6 hour voyage in very rough seas with 3.5-meter waves.

  • Outcome Measures: Seasickness susceptibility and severity were evaluated using a standard questionnaire. The questionnaire assessed the subject's condition on previous voyages (susceptibility) and their condition immediately after the voyage (severity). Possible side effects were also evaluated via a questionnaire.

Study 2: A comparison of the efficacy of cinnarizine with scopolamine in the treatment of seasickness (Aviat Space Environ Med. 1994) [10]

  • Study Design: A double-blind sea trial. In one ship, it was a parallel group comparison; in the other, a crossover comparison was achieved due to milder conditions.

  • Participants: 179 subjects from the crews of two warships.

  • Intervention: Prophylactic administration of either scopolamine or cinnarizine when weather information indicated the approach of nauseogenic conditions.

  • Exposure: Ship motion was measured during the drug treatment periods, which included moderate to severe nauseogenic conditions in one ship and mild motion in the other.

  • Outcome Measures: Efficacy in protecting against the symptoms of seasickness and the incidence of side effects.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Motion Exposure & Assessment cluster_3 Phase 4: Analysis A Subject Recruitment B Informed Consent A->B C Inclusion/Exclusion Criteria Assessment B->C D Baseline Motion Sickness Susceptibility Questionnaire (MSSQ) C->D E Randomization F1 Group A: This compound E->F1 F2 Group B: Cinnarizine E->F2 F3 Group C: Placebo E->F3 G Drug Administration (e.g., T-2 hours before motion) H Controlled Motion Exposure (e.g., Rotating Chair, Ship Voyage) I Symptom Evaluation (e.g., Nausea, Dizziness, Vomiting) J Side Effect Monitoring K Data Analysis (Statistical Comparison of Groups)

Caption: Generalized workflow for a clinical trial comparing anti-motion sickness drugs.

G cluster_0 Sensory Input & Conflict cluster_1 Central Processing cluster_2 Drug Intervention Points cluster_3 Output Symptoms Vestibular Vestibular System (Inner Ear) Conflict Sensory Conflict Vestibular->Conflict VN Vestibular Nuclei Vestibular->VN H1 & Muscarinic Receptors Visual Visual System Visual->Conflict Proprioceptive Proprioceptive System Proprioceptive->Conflict Conflict->VN CTZ Chemoreceptor Trigger Zone (CTZ) VN->CTZ VC Vomiting Center (Medulla) CTZ->VC Symptoms Nausea, Vomiting, Dizziness VC->Symptoms This compound This compound (H1 & Muscarinic Antagonist) This compound->VN Blocks Cinnarizine Cinnarizine (H1 Antagonist & Ca2+ Blocker) Cinnarizine->Vestibular Inhibits Ca2+ Influx Cinnarizine->VN Blocks

Caption: Signaling pathways in motion sickness and targets for this compound and cinnarizine.

Conclusion

Both this compound and cinnarizine are effective antihistamines for the management of motion sickness, operating through distinct but overlapping mechanisms. This compound's efficacy stems from its dual antihistaminic and anticholinergic actions within the central nervous system.[4][5] Cinnarizine, in addition to its potent antihistaminic effects, offers the unique mechanism of calcium channel blockade, which directly reduces vestibular sensitivity.[7]

While direct comparative data from experimental motion sickness models is scarce, clinical evidence in related conditions like seasickness suggests that cinnarizine is a highly effective agent, often cited for its favorable balance of efficacy and tolerability.[9][13] The choice between these agents may be guided by their specific pharmacological profiles and the desired side-effect considerations. For researchers and drug development professionals, further head-to-head studies, particularly in controlled experimental models, would be invaluable to precisely delineate the comparative performance of these two important therapeutic options.

References

A Comparative Analysis of Buclizine and Cyproheptadine as Appetite Stimulants: A Review of Efficacy and Supporting Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological agents Buclizine and Cyproheptadine (B85728) with respect to their purported appetite-stimulating effects. The objective is to critically evaluate the available experimental data, mechanisms of action, and clinical evidence for each compound to aid in research and development decisions. While both are first-generation antihistamines, the level of scientific validation for their orexigenic (appetite-stimulating) properties differs substantially.

Executive Summary

Cyproheptadine is a well-documented appetite stimulant with a clearly defined mechanism of action involving the antagonism of serotonin (B10506) 5-HT2 and histamine (B1213489) H1 receptors. Its efficacy in promoting weight gain has been demonstrated in numerous clinical studies across various patient populations. In contrast, the evidence supporting this compound's efficacy as an appetite stimulant is sparse and largely based on dated, methodologically questionable studies.[1][2] Its mechanism of action in this regard is not well-elucidated, and its use for this indication has been met with skepticism and regulatory scrutiny in some regions.[1][3]

Quantitative Data Comparison

The following table summarizes the available quantitative data from clinical trials evaluating this compound and Cyproheptadine for appetite stimulation. The disparity in the volume and quality of data is a key finding of this comparison.

ParameterThis compoundCyproheptadine
Mechanism of Action Antihistamine (H1), anticholinergic.[4][5] Postulated to cause mild hypoglycemia or act on central acetylcholine (B1216132) receptors.[6]Serotonin (5-HT2) and Histamine (H1) receptor antagonist.[7][8]
Clinical Efficacy Evidence is limited and inconclusive. Based on underpowered studies with questionable methodology from several decades ago.[1][2]Demonstrated efficacy in multiple studies for promoting weight gain and increasing appetite.[9][10]
Mean Weight Gain Data from robust, controlled clinical trials is not readily available.Significant weight gain observed in multiple trials. For example, one study reported a mean weight gain of +19.7% in the treatment group versus -1.2% in the placebo group in children with cancer.[11] Another trial in underweight children showed a mean weight gain of 0.60 kg versus 0.11 kg for placebo over 4 weeks.[12]
Appetite Score Improvement Objective data from validated appetite scales is lacking in available literature.A multicenter, randomized, double-blind, placebo-controlled study in adults with poor appetite showed a statistically significant improvement in appetite scores (mean change of -2.42 vs -2.03 for placebo, p=0.0307) using the Edmonton Symptom Assessment System.[9]
Typical Dosage (for appetite) Not well-established due to lack of evidence.Adults: Typically 4 mg, up to four times daily.[13] Children (>13 years): 2 mg orally every 6 hours initially, increasing up to 8 mg every 6 hours.
Common Side Effects Drowsiness, dizziness, dry mouth, headache.[14]Drowsiness/somnolence (most common), dizziness, confusion, weight gain.[9]
Regulatory Status (as appetite stimulant) Not validated by the FDA.[5] Banned for this use in India due to a lack of rational evidence.[3]Used off-label for appetite stimulation.[8]

Mechanism of Action and Signaling Pathways

Cyproheptadine

Cyproheptadine's appetite-stimulating effect is primarily attributed to its potent antagonism of the serotonin 5-HT2C receptor in the hypothalamus.[15] Serotonin, acting on these receptors, is a key neurotransmitter in the satiety signaling pathway, promoting a feeling of fullness and reducing food intake. By blocking these receptors, Cyproheptadine disinhibits the appetite-suppressing signals, leading to increased hunger. Additionally, its antihistaminic properties may contribute to this effect.

Cyproheptadine_Pathway Cyproheptadine Cyproheptadine HT2R Serotonin 5-HT2 Receptor (in Hypothalamus) Cyproheptadine->HT2R Antagonizes H1R Histamine H1 Receptor Cyproheptadine->H1R Antagonizes Satiety Satiety Signaling (Appetite Suppression) HT2R->Satiety Promotes Appetite Increased Appetite Serotonin Serotonin Serotonin->HT2R Activates Satiety->Appetite Inhibits Histamine Histamine Histamine->H1R Activates

Figure 1: Cyproheptadine's antagonistic action on serotonin and histamine receptors.

This compound

The mechanism for this compound's purported appetite stimulation is not well understood.[6] It is a known H1 antihistamine and anticholinergic agent.[4][5] Two main hypotheses have been suggested: 1) a central effect on muscarinic acetylcholine receptors that may influence hunger centers, and 2) the induction of mild hypoglycemia, which in turn could trigger a hunger response.[6] These proposed pathways lack substantial experimental validation.

Buclizine_Pathway This compound This compound AchR Muscarinic Acetylcholine Receptors (Central) This compound->AchR Antagonizes (?) BloodGlucose Blood Glucose This compound->BloodGlucose Lowers (?) HungerCenter Hypothalamic Hunger Center AchR->HungerCenter Modulates BloodGlucose->HungerCenter Stimulates (when low) Appetite Increased Appetite (Hypothesized) HungerCenter->Appetite Activates

Figure 2: Hypothesized mechanisms of action for this compound on appetite.

Experimental Protocols

A robust clinical trial to validate the efficacy of an appetite stimulant should follow a well-defined protocol. Given the lack of detailed modern protocols for this compound, the following methodology is based on standards observed in trials for Cyproheptadine and other appetite stimulants.[9][11]

Representative Protocol: Randomized, Double-Blind, Placebo-Controlled Trial
  • Objective: To evaluate the efficacy and safety of the investigational drug as an appetite stimulant in a defined population with poor appetite or underweight status.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Selection:

    • Inclusion Criteria: Adults or children with a documented history of poor appetite, involuntary weight loss (e.g., >5% of body weight), or who are underweight (e.g., BMI < 18.5 kg/m ² for adults).

    • Exclusion Criteria: Presence of underlying organic diseases that could interfere with the study, known allergies to the drug class, use of other medications affecting appetite, pregnancy or lactation.[16]

  • Intervention:

    • Treatment Group: Receives the investigational drug (e.g., Cyproheptadine 4mg TID).

    • Control Group: Receives a matching placebo.

  • Duration: Typically 8-12 weeks of treatment, with follow-up assessments.

  • Outcome Measures:

    • Primary Endpoint: Mean change in appetite from baseline to end-of-study, measured using a validated scale (e.g., Edmonton Symptom Assessment System - ESAS, Simplified Nutritional Appetite Questionnaire - SNAQ).[9]

    • Secondary Endpoints:

      • Change in body weight and Body Mass Index (BMI).

      • Changes in body composition (e.g., fat mass, lean mass) measured by DEXA scan.

      • Change in daily caloric intake, assessed by food diaries.

      • Incidence and severity of adverse events.

  • Statistical Analysis: The primary analysis would be a comparison of the mean change in the primary endpoint between the treatment and placebo groups using an appropriate statistical test (e.g., ANCOVA, adjusting for baseline values).

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Weight, Appetite Score, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (e.g., Cyproheptadine) Randomization->GroupA Arm A GroupB Control Group (Placebo) Randomization->GroupB Arm B FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study Assessment (Primary & Secondary Endpoints) FollowUp->EndOfStudy Analysis Data Analysis (Efficacy & Safety) EndOfStudy->Analysis

Figure 3: Standard workflow for an appetite stimulant clinical trial.

Conclusion

For drug development professionals and researchers, the evidence overwhelmingly supports Cyproheptadine as a viable, albeit off-label, agent for appetite stimulation with a well-characterized mechanism of action. While side effects such as sedation must be considered, its efficacy is supported by quantitative data from multiple studies.

Conversely, this compound lacks the necessary scientific validation to be considered an effective appetite stimulant. The absence of modern, robust, placebo-controlled clinical trials, coupled with an unclear mechanism of action, positions it as a compound with unsubstantiated claims in this therapeutic area. Future research on this compound would require foundational studies to first establish a clear pharmacological rationale, followed by rigorously designed clinical trials adhering to modern standards, as outlined in the representative protocol. Until such data is available, its use as an appetite stimulant remains scientifically unsupported.

References

Comparative Analysis of Buclizine's Cross-Reactivity with First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of buclizine (B1663535) with other first-generation antihistamines, focusing on its cross-reactivity profile. Due to a lack of directly comparable quantitative data for this compound in peer-reviewed literature, this analysis draws on its classification as a piperazine (B1678402) derivative and compares its expected properties with those of structurally related compounds and other common first-generation antihistamines.

Introduction to this compound

This compound is a first-generation antihistamine belonging to the piperazine class of compounds.[1][2] It functions primarily as a histamine (B1213489) H1 receptor antagonist and also possesses anticholinergic, antiemetic, and central nervous system depressant properties.[1][3] Its clinical applications include the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which contributes to its sedative effects.[2]

Cross-Reactivity Profile

Cross-reactivity among antihistamines is often linked to their structural similarities. This compound's piperazine core structure is shared with other first-generation antihistamines like hydroxyzine (B1673990) and meclizine. This structural similarity suggests a potential for cross-reactivity in terms of both therapeutic effects and side-effect profiles.

Histamine H1 Receptor Binding Affinity

Table 1: Comparative H1 Receptor Binding Affinities of Select First-Generation Antihistamines

AntihistamineChemical ClassH1 Receptor Ki (nM)Reference
DiphenhydramineEthanolamine1.1[4]
HydroxyzinePiperazine2.2[4]
ChlorpheniramineAlkylamine3.2[4]
PromethazinePhenothiazine0.2[4]

Note: Data for this compound is not available. This table provides a comparative context.

Anticholinergic Activity

First-generation antihistamines are known to interact with muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention. The affinity for these receptors can vary significantly among different compounds. A study evaluating the antimuscarinic effects of various H1-receptor antagonists provided Ki values for their binding to muscarinic receptors in the bovine cerebral cortex.[5] While this compound was not included in this specific study, the data for structurally related piperazine derivatives, hydroxyzine and meclizine, are shown in Table 2.

Table 2: Antimuscarinic Receptor Binding Affinities of Select First-Generation Antihistamines

AntihistamineChemical ClassMuscarinic Receptor Ki (nM)Reference
DiphenhydramineEthanolamine100[5]
HydroxyzinePiperazine>10,000[5]
MeclizinePiperazine3,600[5]
PromethazinePhenothiazine23[5]

Note: A higher Ki value indicates lower affinity for the muscarinic receptor and potentially fewer anticholinergic side effects.

In Vivo Comparative Efficacy: The Wheal and Flare Response

The histamine-induced wheal and flare test is a common in vivo method to assess the efficacy of antihistamines. While direct comparative studies including this compound are limited, research has been conducted on other first-generation antihistamines. For instance, a study comparing the suppressive effects of hydroxyzine, dexchlorpheniramine (B1670334), and several second-generation antihistamines on histamine-induced wheal and flare demonstrated that hydroxyzine and dexchlorpheniramine were among the most potent in reducing the wheal area.[6][7] Given this compound's structural similarity to hydroxyzine, it is plausible that it would exhibit a comparable potent effect in this assay.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the Ki of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor.

  • Radioligand (e.g., [³H]-mepyramine).

  • Test compound (unlabeled antihistamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A constant concentration of the radioligand is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the H1 receptors.

  • The mixture is incubated to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Test

This in vivo assay measures the ability of an antihistamine to suppress the cutaneous allergic reaction.

Objective: To evaluate the in vivo efficacy of an antihistamine in suppressing histamine-induced vasodilation (flare) and increased vascular permeability (wheal).

Procedure:

  • Healthy volunteers are administered a single dose of the antihistamine or a placebo in a double-blind, crossover fashion.

  • At predetermined time points after drug administration, a fixed dose of histamine is injected intradermally into the forearm.

  • After a specified time (e.g., 15 minutes), the areas of the resulting wheal and flare are traced and measured.

  • The percentage of inhibition of the wheal and flare areas by the antihistamine compared to placebo is calculated.

Signaling Pathways and Experimental Workflow Diagrams

H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Wheal and Flare Test prep Prepare H1 Receptor Membranes incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound/ Free Radioligand incubate->filter measure Measure Radioactivity filter->measure calculate Calculate IC50 & Ki measure->calculate administer Administer Antihistamine or Placebo to Subjects challenge Intradermal Histamine Injection administer->challenge trace Trace and Measure Wheal & Flare Areas challenge->trace analyze Calculate % Inhibition trace->analyze

Caption: Experimental Workflows for Antihistamine Evaluation.

Conclusion

This compound, as a first-generation piperazine-derivative antihistamine, is expected to exhibit cross-reactivity with other members of its structural class, such as hydroxyzine. This is based on their shared mechanism of action as H1 receptor antagonists and their potential to interact with other receptors, notably muscarinic receptors. While a direct quantitative comparison of this compound's H1 receptor binding affinity with other first-generation antihistamines is hampered by a lack of available data, the provided information on related compounds offers a valuable framework for understanding its likely pharmacological profile. Further research is warranted to definitively characterize the binding affinities and in vivo efficacy of this compound in direct comparison to other first-generation antihistamines to provide a more complete picture of its cross-reactivity and therapeutic potential.

References

A Comparative Guide to the Enantioselective Separation and Potential Pharmacological Differences of Buclizine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine (B1678402) antihistamine, is utilized for its antiemetic, antimuscarinic, and moderate sedative properties.[1] Marketed as a racemic mixture, the potential for differential pharmacological and toxicological profiles between its individual enantiomers remains largely unexplored. This guide provides a comparative framework for the enantioselective separation and pharmacological analysis of this compound enantiomers. Due to a lack of direct experimental data for this compound, this document leverages data from the well-studied chiral antihistamine Cetirizine (B192768) as a surrogate to illustrate the potential for stereoselectivity in this drug class. This guide outlines detailed experimental protocols for chiral separation and pharmacological evaluation, presents comparative data from Cetirizine enantiomers, and provides visualizations of key experimental and physiological pathways to facilitate further research into the stereospecific properties of this compound.

Introduction to Chirality in Antihistamines

Many drugs, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers share the same chemical formula and physical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological effects in the chiral environment of the human body. This is due to the stereospecific nature of drug-receptor interactions. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.

A prime example within the antihistamine class is Cetirizine, which is a racemic mixture of levocetirizine (B1674955) and dextrocetirizine. Levocetirizine is the more potent and clinically effective enantiomer, demonstrating the importance of studying the individual stereoisomers of chiral drugs.[2]

Enantioselective Separation of this compound Enantiomers

While a specific, validated method for the enantioselective separation of this compound was not found in the reviewed literature, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for separating antihistamine enantiomers.[3][4]

General Experimental Protocol: Chiral HPLC

This protocol is a generalized procedure and would require optimization for the specific separation of this compound enantiomers.

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

  • Racemic this compound standard

  • HPLC-grade solvents (e.g., n-hexane, ethanol (B145695), acetonitrile)

  • Chiral Stationary Phase column (e.g., polysaccharide-based like Chiralpak® IA or ID)[4]

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare various mobile phase compositions by mixing different ratios of organic modifiers (e.g., ethanol, acetonitrile) with a non-polar solvent like n-hexane. A small amount of a basic additive (e.g., diethylamine) may be required to improve peak shape and resolution.

  • Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (or similar polysaccharide-based CSP)

    • Mobile Phase: Start with a screening gradient of n-hexane and an alcohol (e.g., ethanol or isopropanol). An example starting condition could be 90:10 (v/v) n-hexane:ethanol with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where this compound has maximum absorbance (e.g., 230 nm).

    • Temperature: 25°C

  • Optimization: Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomers with optimal resolution.

  • Validation: Validate the developed method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Data Analysis racemic Racemic this compound Sample standard Prepare Standard Solution racemic->standard injection Inject Sample standard->injection mobile_phase Prepare Mobile Phase hplc HPLC System with Chiral Column mobile_phase->hplc hplc->injection separation Elution and Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification validation Method Validation quantification->validation

Caption: Workflow for enantioselective separation of this compound.

Pharmacological Comparison of Enantiomers

Direct pharmacological data for this compound enantiomers is not currently available. However, by examining the well-documented differences between the enantiomers of Cetirizine, we can infer the potential for stereoselectivity in this compound's pharmacological profile. This compound acts as a histamine (B1213489) H1 receptor antagonist and also possesses antimuscarinic properties.[1][5]

Comparative Pharmacology of Cetirizine Enantiomers

Levocetirizine is the R-enantiomer of Cetirizine and is considered the eutomer, as it is responsible for the majority of the antihistaminic activity of the racemic mixture.[2]

ParameterLevocetirizine (Eutomer)Dextrocetirizine (Distomer)Reference
H1 Receptor Binding Affinity (Ki) ~3 nM~100 nM[6]
Antihistaminic Potency HighLow[7]
Apparent Volume of Distribution 0.41 L/kg0.60 L/kg[2]
Non-renal Clearance 11.8 mL/min29.2 mL/min[2]

This table presents data for Cetirizine enantiomers as a predictive model for potential differences in this compound enantiomers.

Proposed Experimental Protocols for Pharmacological Comparison

To determine the pharmacological profile of this compound enantiomers, the following in vitro and in vivo studies are recommended:

3.2.1. In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of each this compound enantiomer to histamine H1 and muscarinic receptors.

Methodology:

  • Receptor Preparation: Utilize cell lines stably expressing human histamine H1 receptors and various muscarinic receptor subtypes (M1-M5).

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist for each receptor (e.g., [3H]pyrilamine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors).

  • Incubation: Incubate the receptor preparation with the radioligand and increasing concentrations of each this compound enantiomer.

  • Detection: Measure the displacement of the radioligand by each enantiomer to determine the inhibition constant (Ki), which is inversely proportional to the binding affinity.

3.2.2. In Vivo Efficacy Studies

Objective: To assess the in vivo antihistaminic and antiemetic efficacy of each this compound enantiomer.

Methodology:

  • Histamine-induced bronchoconstriction model (e.g., in guinea pigs): Administer each enantiomer prior to histamine challenge and measure the degree of protection against bronchoconstriction.

  • Motion sickness model (e.g., in rodents): Assess the ability of each enantiomer to prevent motion-induced behaviors (e.g., pica in rats).

Signaling Pathway of H1 Receptor Antagonism

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein Activation H1R->Gq Histamine Histamine Histamine->H1R Binds and Activates This compound This compound Enantiomer (Antagonist) This compound->H1R Binds and Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Allergic Inflammation) Ca_PKC->Response

Caption: H1 receptor antagonism by a this compound enantiomer.

Conclusion and Future Directions

While this compound is an established antihistamine, the pharmacological properties of its individual enantiomers are unknown. The significant differences observed between the enantiomers of the structurally related drug, Cetirizine, strongly suggest that a similar stereoselectivity may exist for this compound. The development of a robust enantioselective separation method is the critical first step to enable the pharmacological characterization of each enantiomer. Subsequent in vitro and in vivo studies will be essential to determine if one enantiomer is more potent or has a better safety profile, which could lead to the development of an improved, single-enantiomer therapeutic agent. This guide provides the foundational protocols and a comparative framework to stimulate and guide this important area of research.

References

In Vitro Receptor Binding Profiles of Buclizine and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro receptor binding profiles of Buclizine and its structurally related analogues. This compound, a first-generation piperazine (B1678402) antihistamine, is known for its antiemetic and antivertigo properties, which are attributed to its effects on the histamine (B1213489) H1 and muscarinic receptors.[1][2][3] This document summarizes the available quantitative binding data for its key analogues, details the experimental methodologies used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.

Comparative Receptor Binding Affinities

The following table summarizes the reported in vitro binding affinities (Kᵢ) of these compounds for the histamine H1 receptor and muscarinic receptors. Lower Kᵢ values are indicative of higher binding affinity.

CompoundReceptorKᵢ (nM)SpeciesRadioligand
Hydroxyzine (B1673990) Histamine H₁2Human[³H]Pyrilamine
Muscarinic (unspecified)3,600 - 30,000BovineNot Specified
Cetirizine Histamine H₁6Human[³H]Mepyramine
Levocetirizine Histamine H₁3Human[³H]Mepyramine
(S)-Cetirizine Histamine H₁100Human[³H]Mepyramine
Meclizine Muscarinic (unspecified)3,600 - 30,000BovineNot Specified

Data sourced from multiple in vitro studies.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. This technique is a robust and sensitive method considered the gold standard for quantifying the interaction between a ligand and its receptor.[4]

General Protocol for Competitive Radioligand Binding Assay (Histamine H₁ Receptor)

This protocol outlines the typical steps involved in determining the binding affinity of a test compound for the histamine H₁ receptor.

  • Receptor Preparation:

    • Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been engineered to express a high density of the human histamine H₁ receptor.

    • The cells are harvested and homogenized, followed by centrifugation to isolate the cell membrane fraction containing the receptors.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Components:

    • Radioligand: A tritiated H₁ receptor antagonist, most commonly [³H]mepyramine or [³H]pyrilamine, is used at a fixed concentration, typically at or below its dissociation constant (KᏧ).

    • Test Compound: The unlabeled compound of interest (e.g., this compound analogue) is prepared in a range of concentrations.

    • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.

    • Non-specific Binding Control: A high concentration of a known, unlabeled H₁ antagonist (e.g., 10 µM mianserin) is used to determine the amount of radioligand that binds to non-receptor components.

  • Incubation:

    • The receptor preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific binding control) are combined in assay tubes.

    • The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity:

    • The filters containing the receptor-bound radioligand are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: This is calculated by subtracting the non-specific binding from the total binding.

    • IC₅₀ Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ) where [L] is the concentration of the radioligand and KᏧ is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound This compound & Analogues (Antagonists) This compound->H1R Blocks Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand_Prep Radioligand ([³H]Mepyramine) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (this compound Analogue) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Scintillation->Data_Analysis

References

Validating the Clinical Potential of Buclizine as an Appetite Stimulant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of buclizine (B1663535) and other appetite-stimulating agents. The objective is to evaluate the clinical potential of this compound by juxtaposing its available data with that of more established alternatives. This document summarizes quantitative data from clinical studies, details experimental methodologies, and visualizes key biological pathways and study designs to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Appetite Stimulants

Loss of appetite, or anorexia, is a significant clinical concern in various conditions, including cancer, HIV/AIDS, and chronic diseases, often leading to malnutrition, weight loss, and diminished quality of life. Pharmacological intervention is frequently necessary to stimulate appetite and promote weight gain. This compound, a first-generation antihistamine with antiemetic and anticholinergic properties, has been explored as an appetite stimulant, primarily in children. However, its clinical efficacy and safety for this indication are not well-established, with limited recent clinical trial data.[1][2][3] This guide compares this compound with other pharmacological agents used for appetite stimulation, including megestrol (B1676162) acetate (B1210297), dronabinol (B3416174), mirtazapine (B1677164), and cyproheptadine (B85728), to provide a clearer perspective on its potential clinical utility.

Comparative Analysis of Appetite Stimulants

The following sections provide a detailed comparison of this compound and its alternatives based on their mechanism of action, clinical efficacy, and safety profiles.

Mechanism of Action

The appetite-stimulating effects of these agents are mediated through diverse signaling pathways. While the precise mechanism for this compound is not fully elucidated, it is thought to be related to its antihistaminic and anticholinergic activities.

This compound: A piperazine-derivative antihistamine, this compound's appetite-stimulating effect is likely due to its antagonism of histamine (B1213489) H1 receptors and its central anticholinergic properties.[2][4]

Megestrol Acetate: A synthetic progestin, megestrol acetate is thought to stimulate appetite by downregulating pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α, which are known to cause anorexia and weight loss.[5] It may also have a direct effect on the hypothalamus.

Dronabinol: A synthetic form of delta-9-tetrahydrocannabinol (THC), dronabinol stimulates appetite by acting on cannabinoid receptors (CB1) in the central nervous system, particularly in the hypothalamus, which is involved in appetite regulation.[6]

Mirtazapine: An atypical antidepressant, mirtazapine's appetite-stimulating and antiemetic effects are attributed to its potent antagonism of histamine H1 receptors and serotonin (B10506) 5-HT2 and 5-HT3 receptors.[7][8][9]

Cyproheptadine: This agent is a potent histamine H1 and serotonin 5-HT2 receptor antagonist.[10][11] Its appetite-stimulating effect is primarily attributed to its antiserotonergic activity in the hypothalamus.

Ghrelin Receptor Agonists: These agents mimic the action of ghrelin, the "hunger hormone," by binding to the growth hormone secretagogue receptor (GHSR) in the hypothalamus, which potently stimulates appetite and food intake.[12][13][14]

Anabolic Steroids: These synthetic derivatives of testosterone, such as oxandrolone, can increase appetite and promote weight gain, primarily by increasing muscle mass.[15][16][17]

Diagram: Simplified Signaling Pathways of Appetite Stimulants

Appetite Stimulant Signaling Pathways cluster_cns Central Nervous System (Hypothalamus) cluster_receptors Receptors cluster_neurotransmitters Neurotransmitters/Hormones cluster_drugs Appetite Stimulants Appetite Regulation Appetite Regulation H1R H1 Receptor H1R->Appetite Regulation Inhibition of satiety S5HT2R 5-HT2 Receptor S5HT2R->Appetite Regulation Inhibition of satiety S5HT3R 5-HT3 Receptor S5HT3R->Appetite Regulation Anti-nausea CB1R CB1 Receptor CB1R->Appetite Regulation Stimulation GHSR Ghrelin Receptor GHSR->Appetite Regulation Stimulation Histamine Histamine Histamine->H1R Serotonin Serotonin Serotonin->S5HT2R Serotonin->S5HT3R Ghrelin Ghrelin Ghrelin->GHSR Endocannabinoids Endocannabinoids Endocannabinoids->CB1R This compound This compound This compound->H1R Antagonism Cyproheptadine Cyproheptadine Cyproheptadine->H1R Antagonism Cyproheptadine->S5HT2R Antagonism Mirtazapine Mirtazapine Mirtazapine->H1R Antagonism Mirtazapine->S5HT2R Antagonism Mirtazapine->S5HT3R Antagonism Dronabinol Dronabinol Dronabinol->CB1R Agonism Ghrelin Agonists Ghrelin Agonists Ghrelin Agonists->GHSR Agonism

Caption: Simplified signaling pathways of various appetite stimulants in the central nervous system.

Clinical Efficacy

The clinical evidence for this compound as an appetite stimulant is sparse and dated. In contrast, several alternatives have undergone more rigorous clinical evaluation. The following table summarizes key efficacy data from selected studies.

DrugIndicationDosageStudy PopulationKey Efficacy OutcomesCitation
This compound Appetite Stimulation12mg/5mlChildrenLimited and dated clinical trial data suggest potential for weight gain, but robust evidence is lacking.[1][3][18][1][3][18]
Megestrol Acetate Anorexia/Cachexia in AIDS/Cancer160-800 mg/dayAdults with AIDS or cancerSuperior to dronabinol in appetite stimulation and non-fluid weight gain.[19] Approximately 25% of patients experience increased appetite and 8% experience weight gain.[19][5][19]
Dronabinol Anorexia in AIDS2.5 mg twice dailyAdults with AIDSIncreased appetite compared to placebo (38% vs 8%).[20] Modest weight gain observed in some studies.[6][21] Less effective than megestrol acetate for weight gain.[22][6][20][21][22]
Mirtazapine Off-label for appetite stimulation15-45 mg/dayAdults with depression, Alzheimer's, or cancerIncreased appetite reported in 17% of patients vs 2% for placebo.[23] Weight gain of ≥7% of body weight in 7.5% of patients vs 0% for placebo.[23][7][8][23]
Cyproheptadine Poor appetite4 mg twice dailyAdults with poor appetiteSignificant increase in appetite score compared to placebo.[24] Also associated with significant increases in weight and BMI.[24][25][10][24][25][26]
Ghrelin Receptor Agonists (e.g., Anamorelin) Cancer Cachexia100 mg once dailyAdults with cancer cachexiaSignificantly increased lean body mass, but not muscle strength.[27] Increases food intake.[27][12][27]
Anabolic Steroids (e.g., Oxandrolone) Off-label for appetite stimulationVariesAdults and children with weight lossPromotes weight gain through increased muscle mass.[15][15][16]

Safety and Tolerability

The side effect profiles of these medications are a critical consideration in their clinical application.

DrugCommon Side EffectsSerious Adverse EventsCitation
This compound Drowsiness, dry mouth, dizziness.Limited data on serious adverse events for appetite stimulation.[2]
Megestrol Acetate Nausea, diarrhea, impotence, peripheral edema, hypertension, hyperglycemia.Thromboembolic events, adrenal insufficiency.[28][19][28]
Dronabinol Euphoria, dizziness, thinking abnormalities, somnolence, paranoia.CNS-related effects are dose-dependent.[6][20][29]
Mirtazapine Drowsiness, increased appetite, weight gain, dry mouth.Rare cases of agranulocytosis.[7][30]
Cyproheptadine Somnolence, dizziness, dry mouth.Generally well-tolerated.[24][24][25]
Ghrelin Receptor Agonists Hyperglycemia, nausea.Generally well-tolerated in clinical trials.[27]
Anabolic Steroids Fluid retention, acne, mood changes.Liver injury, liver cancer, increased lipid levels (boxed warning for some).[15][15][31]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below is a representative experimental protocol for a study evaluating an appetite stimulant.

Example Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of Megestrol Acetate in Malnourished Children with Cancer[32]
  • Objective: To determine the efficacy of megestrol acetate as an appetite stimulant to improve weight gain in children with cancer and poor nutrition.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Children with cancer experiencing poor nutrition. Key exclusion criteria included concurrent use of other appetite stimulants or corticosteroids for more than 7 days in a 6-week period.

  • Intervention: Participants were randomized to receive either megestrol acetate oral suspension or a matching placebo once daily for 90 days. The liquid was administered 30 minutes before breakfast.

  • Primary Outcome Measures: Change in weight.

  • Secondary Outcome Measures:

    • Change in body composition (fat mass and fat-free mass) assessed by DEXA scan.

    • Change in quality of life.

    • Appetite assessment.

  • Data Collection: Weight and height were measured at baseline and at follow-up visits. Body composition was assessed at baseline and at the end of the study. Quality of life and appetite were assessed using standardized questionnaires.

  • Statistical Analysis: Appropriate statistical tests were used to compare the changes in primary and secondary outcomes between the megestrol acetate and placebo groups.

Diagram: Workflow of a Randomized Controlled Trial

RCT_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Phase (e.g., 90 days) cluster_followup Follow-up & Analysis p1 Patient Population (e.g., Malnourished Children with Cancer) p2 Informed Consent p1->p2 p3 Baseline Assessment (Weight, Height, DEXA, QoL) p2->p3 p4 Randomization p3->p4 g1 Group A: Megestrol Acetate p4->g1 Arm 1 g2 Group B: Placebo p4->g2 Arm 2 f1 Follow-up Assessments (Weight, Height, DEXA, QoL) g1->f1 g2->f1 f2 Data Analysis f1->f2 f3 Results & Conclusion f2->f3

Caption: A typical workflow for a randomized, double-blind, placebo-controlled clinical trial.

Conclusion

The clinical potential of this compound as an appetite stimulant is currently limited by a lack of robust, contemporary clinical evidence. While its mechanism of action as an antihistamine suggests a plausible basis for appetite stimulation, the available data is insufficient to support its widespread use for this indication, especially in comparison to other agents.

Megestrol acetate and dronabinol have established roles in managing anorexia and cachexia in specific patient populations, although they are associated with notable side effects. Mirtazapine and cyproheptadine represent alternative options, with mirtazapine being particularly useful in patients with concurrent depression. Emerging therapies like ghrelin receptor agonists show promise in stimulating appetite and increasing lean body mass.

For researchers and drug development professionals, this comparative analysis highlights a significant evidence gap for this compound. Future research, including well-designed randomized controlled trials, is necessary to validate its efficacy, safety, and optimal dosing for appetite stimulation. Until such data becomes available, the clinical utility of this compound as an appetite stimulant remains questionable, and clinicians should rely on agents with more established evidence bases.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Buclizine and Hydroxyzine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two key first-generation antihistamines.

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Buclizine and Hydroxyzine. While both are piperazine-derivative first-generation H1 receptor antagonists, this document collates the available quantitative data to facilitate a clearer understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. The information presented is intended to support research, scientific inquiry, and drug development efforts in the field of antihistamines and related therapeutic areas.

Pharmacokinetic Profiles: A Comparative Summary

The following table summarizes the key pharmacokinetic parameters for this compound and Hydroxyzine based on available data. A significant disparity in the availability of quantitative data is noted, with comprehensive information being more readily accessible for Hydroxyzine.

Pharmacokinetic ParameterThis compoundHydroxyzine
Absorption
Bioavailability (%)Data not availableHigh
Time to Peak Plasma Concentration (Tmax)Data not available~2.0 hours
Peak Plasma Concentration (Cmax)Data not availableVaries with dose
Distribution
Volume of Distribution (Vd)Data not available16.0 ± 3.0 L/kg
Protein Binding (%)Data not available93%
Metabolism
Primary MetaboliteData not availableCetirizine (B192768) (active)
Metabolic EnzymesHepaticCYP3A4 and CYP3A5
Excretion
Elimination Half-life (t1/2)Data not availableAdults: ~20 hours, Elderly: ~29 hours, Children: ~7.1 hours
Clearance (CL)Data not availableAdults: 9.8 ± 3.3 mL/min/kg, Children: 31.1 ± 11.1 mL/min/kg
Route of ExcretionData not availablePrimarily renal (as metabolites) and fecal

Experimental Protocols

The pharmacokinetic data for Hydroxyzine cited in this guide were primarily derived from studies employing standardized methodologies for the evaluation of oral antihistamines in human subjects. A representative experimental protocol is outlined below.

Protocol: Single-Dose Oral Pharmacokinetic Study of an Antihistamine

1. Study Design:

  • A single-center, open-label, single-dose study in healthy adult volunteers.

  • Subjects are required to fast overnight for at least 8 hours before drug administration.

2. Drug Administration:

  • A single oral dose of the antihistamine (e.g., 25 mg Hydroxyzine hydrochloride) is administered with a standardized volume of water (e.g., 240 mL).

3. Blood Sampling:

  • Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

  • The method is validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

  • Cmax and Tmax are determined directly from the observed data.

  • The elimination rate constant (λz) is calculated from the slope of the terminal log-linear phase of the plasma concentration-time curve.

  • The elimination half-life (t1/2) is calculated as 0.693/λz.

  • The area under the plasma concentration-time curve (AUC) from time zero to the last quantifiable concentration (AUC0-t) is calculated using the linear trapezoidal rule.

  • The AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (last measurable concentration/λz).

  • Apparent volume of distribution (Vd/F) and total clearance (CL/F) are also calculated.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the study and the mechanism of action of these drugs, the following diagrams are provided.

experimental_workflow cluster_study_setup Study Setup cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis subject_recruitment Subject Recruitment & Screening informed_consent Informed Consent subject_recruitment->informed_consent overnight_fasting Overnight Fasting informed_consent->overnight_fasting drug_admin Single Oral Dose Administration overnight_fasting->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_storage Sample Storage (-20°C) plasma_separation->sample_storage hplc_analysis HPLC-UV/MS Analysis sample_storage->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Experimental workflow for a pharmacokinetic study.

H1_receptor_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1_receptor H1 Receptor Gq_protein Gq Protein H1_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFkB_activation NF-κB Activation PKC_activation->NFkB_activation Inflammatory_Response Inflammatory Response NFkB_activation->Inflammatory_Response Histamine (B1213489) Histamine Histamine->H1_receptor Activates Buclizine_Hydroxyzine This compound / Hydroxyzine Buclizine_Hydroxyzine->H1_receptor Inhibits

H1 receptor signaling pathway inhibition.

Discussion

The available data indicate that Hydroxyzine is a well-characterized first-generation antihistamine with predictable pharmacokinetic properties. Its rapid absorption, extensive distribution, and metabolism to the active metabolite cetirizine are key features. The long elimination half-life of both Hydroxyzine and cetirizine contributes to its prolonged duration of action.

In contrast, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound. While it is reported to be rapidly absorbed, crucial parameters such as its bioavailability, volume of distribution, and clearance have not been well-documented in accessible literature. This data gap hinders a direct and comprehensive comparison with Hydroxyzine and other antihistamines.

Both drugs exert their primary pharmacological effects through the antagonism of the H1 histamine receptor. As illustrated in the signaling pathway diagram, this action inhibits the downstream cascade involving Gq protein, phospholipase C, and the subsequent activation of NF-κB, which is a key regulator of the inflammatory response. The sedative effects of these first-generation antihistamines are attributed to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.

For researchers and drug development professionals, the well-defined pharmacokinetic profile of Hydroxyzine provides a solid foundation for its clinical application and for further research. The scarcity of data for this compound, however, suggests an opportunity for further investigation to fully characterize its pharmacokinetic and pharmacodynamic properties, which could inform its optimal use and potential for new therapeutic applications.

Safety Operating Guide

Proper Disposal of Buclizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of buclizine (B1663535), like all laboratory chemicals, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing and disposing of this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Personal Protective Equipment and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. When handling this compound, especially during disposal of spills or bulk quantities, the following PPE should be worn:

  • Eye Protection: Safety glasses with side-shields or goggles are essential to protect against splashes.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][3] If contamination is suspected, gloves should be changed immediately.[4]

  • Respiratory Protection: In situations where dust, vapors, or mists may be generated, a NIOSH-approved respirator is necessary.[1][2][5]

  • Body Protection: An impervious lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

Always work in a well-ventilated area, preferably within a laboratory hood, to control airborne exposure.[1][2][3][5] Facilities should be equipped with an eyewash station and a safety shower.[1]

This compound Disposal Procedures

This compound is not classified as a hazardous substance for transport.[2][5] However, all pharmaceutical waste must be managed in accordance with local, state, and federal regulations to prevent environmental contamination.[1][2][5] The following steps outline the recommended procedure for the disposal of this compound waste in a laboratory setting.

Step 1: Waste Characterization

The first step in proper disposal is to determine the nature of the this compound waste. This can include:

  • Unused or expired pure this compound

  • Contaminated materials (e.g., bench paper, gloves, wipes)

  • Solutions containing this compound

  • Empty containers

Step 2: Segregation and Collection

  • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, clearly labeled, and sealed chemical waste container.[1][3]

  • Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders before placing it in the chemical waste container.[2][5]

  • Empty Containers: Non-empty containers of pharmaceutical waste must be managed based on the characterization of their contents.[6]

Step 3: Accidental Spill Management

In the event of a this compound spill, the following emergency procedures should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2][3][5] Remove all sources of ignition.[3]

  • Ventilate: Ensure adequate ventilation.[1][2][3][5]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not allow the chemical to enter drains.[3]

  • Clean-up:

    • For solid spills, carefully collect the material. Avoid dust formation.[3]

    • For liquid spills, absorb with an inert material.[2][5]

    • Use spark-proof tools and explosion-proof equipment for collection.[3]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][5]

  • Disposal: Place all collected spill material and contaminated cleaning supplies into a suitable, closed container for disposal.[1][3]

Step 4: Final Disposal

The final disposal of this compound waste must be conducted in accordance with all applicable country, federal, state, and local regulations.[1][2][5] This typically involves arranging for collection by a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[3] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[7]

For non-hazardous pharmaceuticals in a non-laboratory setting, the FDA recommends mixing the medication with an unpalatable substance like dirt or cat litter, placing it in a sealed container, and then discarding it in the household trash.[8][9] However, for a laboratory setting, professional waste disposal is the more appropriate and compliant method.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.

Buclizine_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Material) ppe->characterize spill Accidental Spill? characterize->spill spill_procedure Follow Spill Clean-up Procedure: 1. Evacuate & Secure 2. Ventilate 3. Contain 4. Clean-up & Decontaminate spill->spill_procedure Yes segregate Segregate Waste spill->segregate No collect Collect in Labeled, Sealed Chemical Waste Container spill_procedure->collect solid_waste Solid Waste & Contaminated Materials segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste solid_waste->collect absorb Absorb with Inert Material liquid_waste->absorb absorb->collect disposal Arrange for Disposal by Licensed Waste Management Company collect->disposal end Disposal Complete disposal->end

This compound Disposal Workflow

This structured approach ensures that the disposal of this compound is handled safely, efficiently, and in compliance with all regulatory standards, thereby protecting laboratory personnel and the environment.

References

Safeguarding Your Research: A Guide to Handling Buclizine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Buclizine, a piperazine-derivative antihistamine. Following these procedural steps will help mitigate risks and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Wear tightly fitting safety goggles with side-shields.To protect against splashes and airborne particles that may cause eye irritation.[1][2][3][4][5]
Hand Protection Use compatible chemical-resistant gloves, such as nitrile rubber gloves.To prevent skin absorption, as this compound may be harmful if it comes into contact with the skin.[1][2][3][4][5][6] Gloves should be inspected before use and changed regularly.
Body Protection A lab coat or impervious clothing is recommended.To protect the skin from potential contact with the substance.[1][2][4]
Respiratory Protection A NIOSH-approved respirator should be used when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.To prevent inhalation of dust or aerosols, which may be harmful.[1][2][3][4][5]

Operational Plans for Safe Handling

Adherence to proper laboratory protocols is essential for minimizing the risk of exposure to this compound.

Engineering Controls:

  • Work in a well-ventilated area.[1][2][3][4][5] The use of local exhaust ventilation or process enclosures is recommended to control airborne levels.[1][7]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2][4]

Work Practices:

  • Avoid the formation of dust and aerosols.[2][3][4][5]

  • Avoid contact with skin and eyes.[2][3][4][5][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Wash hands thoroughly after handling the substance.[1][3][5][6]

Storage:

  • Keep the container tightly closed.[1][2][4]

  • Store in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2][4]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following procedures should be followed to ensure safety and environmental protection.

Accidental Release Measures:

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[2][3][4][5]

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the recommended personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[1][2][3][4][5]

  • Contain and Collect: Contain the spill and collect the material using an appropriate method, such as absorbing with an inert material for liquids or carefully sweeping for solids.[1][3][4]

  • Transfer for Disposal: Transfer the collected material to a suitable and closed chemical waste container for disposal.[1][3][5]

  • Decontaminate: Clean the spill area and any contaminated equipment.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[2][3][4]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2][4] Do not dispose of it in the sewer system.

First Aid Measures

In case of exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1] Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and seek medical attention if symptoms occur.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water if the person is conscious.[1][2] Do not induce vomiting unless directed by medical personnel.[1][2] Seek medical attention.[1][2]

Below is a diagram illustrating the logical workflow for handling a chemical spill.

Chemical_Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill DonPPE->Contain Collect Collect Material Contain->Collect Transfer Transfer to Waste Container Collect->Transfer Decontaminate Decontaminate Area Transfer->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.